molecular formula C9H14N2O3 B1447746 Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate CAS No. 1493737-08-8

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Cat. No.: B1447746
CAS No.: 1493737-08-8
M. Wt: 198.22 g/mol
InChI Key: ORIZOARFGLMZHN-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIZOARFGLMZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis protocol for Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Introduction

Azetidine scaffolds are privileged structures in medicinal chemistry, prized for their ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] this compound, a functionalized azetidine cyanohydrin, serves as a versatile synthetic intermediate. Its strategic combination of a protected nitrogen, a hydroxyl group, and a nitrile moiety allows for diverse downstream modifications, making it a valuable building block for novel therapeutics.

This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule. We will delve into the strategic choices behind the synthetic route, from the preparation of the key precursor to the core cyanohydrin formation. The methodologies presented are designed for reproducibility and scalability, with a strong emphasis on the mechanistic principles and safety protocols that ensure a successful outcome.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered heterocycle.[1][2] Our approach focuses on a robust and well-documented transformation: the nucleophilic addition of a cyanide source to a stable, pre-formed azetidine ketone.

The retrosynthetic analysis reveals a straightforward disconnection at the C3-CN bond. This bond is logically formed by the addition of a cyanide nucleophile to the carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone). This precursor is, in turn, accessible through the oxidation of the corresponding secondary alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.

G cluster_main Retrosynthetic Pathway Target This compound Disconnection C-CN Bond Formation (Cyanohydrin Reaction) Target->Disconnection Ketone Tert-butyl 3-oxoazetidine-1-carboxylate Disconnection->Ketone Cyanide Cyanide Source (e.g., TMSCN) Disconnection->Cyanide

Caption: Retrosynthetic disconnection of the target molecule.

Section 2: Preparation of the Key Precursor: Tert-butyl 3-oxoazetidine-1-carboxylate

The quality of the starting ketone, 1-Boc-3-azetidinone, is paramount for a clean and efficient cyanation reaction.[3][4] While commercially available, its synthesis from the more accessible tert-butyl 3-hydroxyazetidine-1-carboxylate is often a cost-effective first step. Several oxidation methods are viable, including Swern and Dess-Martin oxidations.[5] However, we detail a TEMPO-catalyzed oxidation, which offers mild reaction conditions, high selectivity, and avoids the generation of malodorous or periodinane byproducts.[6]

Experimental Protocol: TEMPO-Catalyzed Oxidation

This procedure details the oxidation of the secondary alcohol to the desired ketone.

ReagentMolar Mass ( g/mol )AmountMoles
tert-Butyl 3-hydroxyazetidine-1-carboxylate173.2110.0 g57.7 mmol
TEMPO156.250.18 g1.15 mmol
Potassium Bromide (KBr)119.001.37 g11.5 mmol
Sodium Bicarbonate (NaHCO₃)84.0110.4 g123.8 mmol
Sodium Hypochlorite (NaClO, 12% soln.)74.44~86 g~139 mmol
Dichloromethane (DCM)84.93200 mL-
Sodium Thiosulfate (Na₂S₂O₃)158.1115% aq. soln.-

Step-by-Step Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) and dichloromethane (200 mL). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add an aqueous solution of potassium bromide (1.37 g in ~15 mL water) and TEMPO (0.18 g, 1.15 mmol) to the reaction mixture.

  • Oxidant Addition: In a separate beaker, prepare a solution of sodium bicarbonate (10.4 g) in 12% aqueous sodium hypochlorite (~86 g). Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by adding 100 mL of 15% aqueous sodium thiosulfate solution to decompose excess oxidant. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically a white to off-white solid of sufficient purity for the next step. If necessary, further purification can be achieved by column chromatography on silica gel.

Section 3: The Core Reaction: Cyanohydrin Formation via Cyanosilylation

The central step of the synthesis is the formation of the cyanohydrin. This reaction is a classic nucleophilic addition to a carbonyl group.[7][8]

Causality: Choice of Cyanating Agent

While classic conditions using sodium or potassium cyanide are effective, they involve the generation of highly toxic hydrogen cyanide (HCN) gas.[9][10][11] For enhanced operational safety and milder reaction conditions, trimethylsilyl cyanide (TMSCN) is the reagent of choice.[12] TMSCN acts as a less volatile and more manageable source of the cyanide nucleophile, reacting with ketones to form silylated cyanohydrins.[12][13]

Reaction Mechanism

The reaction is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI₂). The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide from TMSCN.

G cluster_mech Mechanism of Cyanosilylation Ketone 1-Boc-3-azetidinone Activated Activated Carbonyl Complex Ketone->Activated Catalyst ZnI₂ (Lewis Acid) Catalyst->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack TMSCN TMSCN TMSCN->Intermediate Product Silylated Cyanohydrin (Precursor to final product after workup) Intermediate->Product Silyl Transfer

Sources

An In-depth Technical Guide to the Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine from 1-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 1-Boc-3-cyano-3-hydroxyazetidine, a valuable building block in medicinal chemistry, starting from 1-Boc-3-azetidinone. The core of this transformation is the nucleophilic addition of a cyanide equivalent to the carbonyl group of the azetidinone, forming a stable cyanohydrin. This document delves into the mechanistic underpinnings of the reaction, with a particular focus on the use of trimethylsilyl cyanide (TMSCN) as a safe and efficient cyanide source. We present a field-proven, step-by-step experimental protocol, discuss critical reaction parameters, and address potential challenges related to the inherent ring strain of the azetidine scaffold. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to this important synthesis.

Introduction: The Strategic Importance of 3-Functionalized Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern drug discovery. Their inherent ring strain and rigid, three-dimensional structure offer unique conformational constraints compared to more flexible acyclic or larger ring systems.[1] The introduction of functional groups at the 3-position, such as in 1-Boc-3-cyano-3-hydroxyazetidine, provides a versatile handle for further chemical elaboration, enabling the synthesis of a diverse array of complex molecules with potential therapeutic applications.[2] The target molecule, a protected cyanohydrin, is a precursor to valuable moieties like α-hydroxy acids and β-amino alcohols, which are common features in biologically active compounds.[3]

The synthesis begins with 1-Boc-3-azetidinone, a commercially available starting material.[4] The central challenge lies in the efficient and controlled addition of a cyanide nucleophile to the ketone functionality without compromising the integrity of the strained azetidine ring.

The Core Transformation: Cyanohydrin Formation

The conversion of a ketone to a cyanohydrin is a classic nucleophilic addition reaction.[5] The process involves the attack of a cyanide anion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[6]

Choosing the Right Cyanide Source: The Case for Trimethylsilyl Cyanide (TMSCN)

While traditional methods often employ highly toxic hydrogen cyanide (HCN) or alkali metal cyanides (NaCN, KCN) with an acid, these approaches present significant safety and handling challenges.[5][7] Trimethylsilyl cyanide (TMSCN) has become the reagent of choice for this transformation due to several key advantages:

  • Enhanced Safety: TMSCN is a volatile liquid but is considerably less hazardous to handle than gaseous HCN.[7]

  • Milder Reaction Conditions: The reaction, often referred to as cyanosilylation, proceeds under neutral or Lewis acidic conditions, avoiding the strongly basic or acidic environments that could promote side reactions or degradation of sensitive substrates.[8]

  • Trapping of the Intermediate: TMSCN first adds to the carbonyl to form a silyl ether intermediate, which is more stable than the corresponding alkoxide. This intermediate is then hydrolyzed during the workup to yield the final cyanohydrin, which can improve overall yields by shifting the reaction equilibrium.[5][8]

Reaction Mechanism: A Step-by-Step View

The synthesis of 1-Boc-3-cyano-3-hydroxyazetidine from 1-Boc-3-azetidinone using TMSCN proceeds through a two-stage mechanism: cyanosilylation followed by hydrolysis. The reaction is typically facilitated by a catalytic amount of a Lewis acid or a suitable nucleophilic catalyst.

Cyanohydrin Formation Mechanism cluster_0 Step 1: Cyanosilylation cluster_1 Step 2: Hydrolysis ketone 1-Boc-3-azetidinone activated_complex Activated Carbonyl Complex ketone->activated_complex Coordination tmscn TMSCN silyl_ether O-silylated Cyanohydrin Intermediate tmscn->silyl_ether Nucleophilic Attack catalyst Catalyst (e.g., Lewis Acid) catalyst->activated_complex activated_complex->silyl_ether product 1-Boc-3-cyano-3-hydroxyazetidine silyl_ether->product h2o H₂O (Workup) h2o->product

Caption: Mechanism of TMSCN addition to 1-Boc-3-azetidinone.

  • Activation of the Carbonyl: A catalyst, such as a Lewis acid (e.g., ZnI₂, InBr₃), coordinates to the carbonyl oxygen of the 1-Boc-3-azetidinone.[9][10] This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Cyanide: The cyanide moiety of TMSCN attacks the activated carbonyl carbon. Concurrently, the trimethylsilyl group coordinates with the carbonyl oxygen. This concerted or near-concerted step leads to the formation of a tetrahedral intermediate, the O-silylated cyanohydrin.[8]

  • Hydrolysis: During the aqueous workup, the silyl ether is readily hydrolyzed to reveal the hydroxyl group, yielding the final product, 1-Boc-3-cyano-3-hydroxyazetidine.

Experimental Protocol: A Practical Guide

This protocol is designed to be a robust and reproducible method for the synthesis of 1-Boc-3-cyano-3-hydroxyazetidine.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Boc-3-azetidinone>97%Sigma-AldrichStore under inert gas, moisture sensitive.[4]
Trimethylsilyl cyanide (TMSCN)>98%Sigma-AldrichHighly toxic, handle in a fume hood.
Zinc Iodide (ZnI₂)Anhydrous, >98%Sigma-AldrichLewis acid catalyst.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.
Saturated aq. NaHCO₃ solutionReagent GradeFor workup.
Saturated aq. NaCl solution (Brine)Reagent GradeFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeDrying agent.
Ethyl AcetateHPLC GradeFor extraction and chromatography.
HexanesHPLC GradeFor chromatography.
Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Preparation & Setup B 2. Reaction Initiation (Add TMSCN) A->B 0°C, under N₂ C 3. Reaction Monitoring (TLC) B->C Stir at RT D 4. Quenching & Workup C->D Upon completion E 5. Extraction & Drying D->E Aqueous/Organic F 6. Purification (Chromatography) E->F Concentrate G 7. Product Isolation & Characterization F->G Evaporate solvent

Caption: General experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Boc-3-azetidinone (1.0 eq.). Dissolve the ketone in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add anhydrous zinc iodide (ZnI₂, 0.1 eq.).

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath.

  • Addition of TMSCN: While stirring at 0°C, add trimethylsilyl cyanide (TMSCN, 1.2 eq.) dropwise via syringe over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent) until the starting material is consumed.

  • Quenching and Workup: Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Isolation: Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 1-Boc-3-cyano-3-hydroxyazetidine as a solid or viscous oil.

Critical Parameters and Scientific Rationale

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze TMSCN and the Lewis acid catalyst. Therefore, the use of anhydrous solvents and a dry inert atmosphere (nitrogen or argon) is crucial for optimal results.

  • Choice of Catalyst: While various Lewis acids can catalyze this reaction, zinc iodide is a mild and effective choice that is less likely to promote decomposition of the strained azetidine ring compared to stronger Lewis acids.[9]

  • Temperature Control: The initial addition of TMSCN is performed at 0°C to control the exothermicity of the reaction and minimize potential side reactions. Allowing the reaction to proceed at room temperature is generally sufficient for completion without requiring heat, which could be detrimental to the stability of the azetidine ring.

  • Workup pH: The azetidine ring can be susceptible to ring-opening under strongly acidic conditions.[9] Therefore, quenching the reaction with a mild base like sodium bicarbonate is essential to neutralize the Lewis acid and any acidic byproducts, ensuring the stability of the product during workup and extraction.

Conclusion

The synthesis of 1-Boc-3-cyano-3-hydroxyazetidine from 1-Boc-3-azetidinone via TMSCN-mediated cyanosilylation is an efficient and reliable method for accessing this valuable synthetic intermediate. By understanding the underlying mechanism and paying close attention to critical experimental parameters, particularly the need for anhydrous conditions and a controlled, non-acidic workup, researchers can consistently achieve high yields of the desired product. This guide provides a solid foundation for the practical application of this methodology in the broader context of medicinal chemistry and drug discovery.

References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4573–4576. [Link]

  • Evans, D. A., Carroll, G. L., & Truesdale, L. K. (1974). Synthetic applications of trimethylsilyl cyanide. Efficient synthesis of. beta. -aminomethyl alcohols. The Journal of Organic Chemistry, 39(7), 914–917. [Link]

  • Romero-Hernández, L. L. (2015). Trimethylsilyl Cyanide (TMSCN). Synlett, 26(04), 563–564. [Link]

  • Synthesis of multifunctional spirocyclic azetidines and their application in drug discovery. (2018). Chemistry, 24(21), 5444–5449. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC. Retrieved January 19, 2026, from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • A Simple Method for the Electrophilic Cyanation of Secondary Amines. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by InBr3 − Insight into the Reaction Mechanism. (2003). European Journal of Organic Chemistry, 2002(19), 3243–3249.
  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). (n.d.). OrgoSolver. Retrieved January 19, 2026, from [Link]

  • Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (2023). OpenStax. Retrieved January 19, 2026, from [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.). Google Patents.
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • Synthesis of novel angular spirocyclic azetidines. (2011). Organic Letters, 13(4), 780–783. [Link]

  • TRIMETHYLSILYL CYANIDE. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • Cyanohydrin Formation and Reactions. (2024, January 14). YouTube. Retrieved January 19, 2026, from [Link]

  • Cyanohydrins. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Stability and Storage of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a specialized chemical intermediate of interest in medicinal chemistry and drug development. Its unique structure, incorporating a strained azetidine ring, a Boc-protecting group, and a cyanohydrin functional group, presents specific challenges for its stable storage and handling. This guide provides a comprehensive overview of the chemical properties of this compound, potential degradation pathways, and recommended best practices for its long-term storage and handling to ensure its integrity for research and development applications.

Chemical Structure and Functional Group Analysis

The stability of this compound is intrinsically linked to its constituent chemical moieties. Understanding the properties of each is crucial for predicting and preventing degradation.

  • Azetidine Ring: A four-membered heterocyclic amine, the azetidine ring is strained and can be susceptible to ring-opening reactions under certain conditions, although the N-Boc protection generally enhances its stability.

  • Tert-butoxycarbonyl (Boc) Group: This common amine protecting group is known for its stability under basic and nucleophilic conditions. However, it is readily cleaved by strong acids.[1][]

  • Cyanohydrin Functionality: The presence of a hydroxyl and a cyano group on the same carbon makes this a cyanohydrin. Cyanohydrins are in equilibrium with their corresponding ketone (or aldehyde) and hydrogen cyanide. This equilibrium can be influenced by pH, temperature, and the presence of water.[3][4] The decomposition can be accelerated by bases, while acidic conditions often favor the cyanohydrin form.[5]

Potential Degradation Pathways

Given the chemical functionalities present in this compound, several degradation pathways can be postulated. The primary routes of decomposition are likely to involve the cyanohydrin moiety and the Boc-protecting group.

dot

A This compound B [H+] (Acid-catalyzed) C [OH-], H2O, Heat (Base-catalyzed/Thermal) D 3-Cyano-3-hydroxyazetidine A->D Boc Deprotection E Tert-butyl 1-oxoazetidine-3-carboxylate + HCN A->E Cyanohydrin Decomposition cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time Points cluster_3 Analysis cluster_4 Data Evaluation A Aliquot Compound B 40°C / 75% RH A->B C Acidic Solution (pH 2) A->C D Basic Solution (pH 9) A->D E Photostability Chamber A->E F T = 0 G T = 1 week H T = 4 weeks I Visual Inspection F->I J HPLC Purity F->J K NMR Confirmation F->K G->I G->J G->K H->I H->J H->K L Assess Degradation Profile I->L J->L K->L

Sources

An In-Depth Technical Guide to the NMR Analysis of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical predictions, experimental protocols, and detailed interpretation of ¹H and ¹³C NMR data, ensuring a thorough structural elucidation of this versatile molecule.

Introduction: The Structural Significance of a Strained Heterocycle

This compound is a valued synthetic intermediate. Its rigid four-membered azetidine core, decorated with a cyanohydrin functionality and a bulky tert-butyloxycarbonyl (Boc) protecting group, offers a unique three-dimensional scaffold for the synthesis of novel chemical entities. The strained ring system and the presence of multiple functional groups make NMR spectroscopy an indispensable tool for its structural verification. An accurate interpretation of its NMR spectra is paramount for confirming its identity and purity, which are critical for subsequent synthetic transformations.

This guide will explain the causality behind the expected spectral features, grounding the analysis in fundamental principles of chemical shifts, coupling constants, and nuclear Overhauser effects.

Predicted ¹H and ¹³C NMR Spectral Analysis

A meticulous analysis of the molecule's structure allows for the prediction of its NMR spectral features. The numbering convention used for the following analysis is illustrated in the diagram below.

Figure 1: Numbering scheme for this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the hydroxyl proton, and the tert-butyl protons.

  • Azetidine Ring Protons (H-2, H-4): The two methylene groups (C²H₂ and C⁴H₂) on the azetidine ring are chemically equivalent due to the molecule's symmetry plane. However, the protons within each methylene group are diastereotopic. This means they are in different chemical environments and will have different chemical shifts. They are expected to appear as two distinct sets of signals.

    • Chemical Shift: These protons are adjacent to the electron-withdrawing nitrogen atom of the Boc-protected amine, which deshields them. Their signals are anticipated in the range of δ 3.5-4.5 ppm [1][2]. The strain of the four-membered ring can also influence this shift.

    • Multiplicity: Due to geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons), a complex multiplet pattern is expected. However, in a simplified first-order analysis, they might appear as two doublets of doublets or complex multiplets.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature.

    • Chemical Shift: It can appear anywhere from δ 2.0 to 5.0 ppm or even broader.

    • Multiplicity: It typically appears as a broad singlet. It may not show coupling to other protons due to rapid chemical exchange.

  • tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all chemically and magnetically equivalent.

    • Chemical Shift: These protons are shielded and will appear upfield, typically around δ 1.4-1.5 ppm [1].

    • Multiplicity: They will appear as a sharp, intense singlet due to the absence of adjacent protons to couple with.

    • Integration: This signal will integrate to 9 protons, serving as a useful internal reference for the integration of other signals.

¹³C NMR Spectrum Analysis

The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

  • tert-Butyl Group Carbons:

    • Quaternary Carbon (C⁷): The quaternary carbon of the Boc group is expected around δ 80-82 ppm [3].

    • Methyl Carbons (C⁸, C⁹, C¹⁰): The three equivalent methyl carbons will give a single, intense signal around δ 28 ppm [3][4].

  • Azetidine Ring Carbons:

    • Methylene Carbons (C², C⁴): These two equivalent carbons, being attached to the nitrogen, are expected in the range of δ 50-60 ppm .

    • Quaternary Carbon (C³): This carbon is substituted with both a hydroxyl and a cyano group. The presence of the electronegative oxygen and nitrogen atoms will shift this signal downfield, likely in the range of δ 65-75 ppm .

  • Carbonyl Carbon (C⁶): The carbonyl carbon of the Boc group will be the most downfield signal in the aliphatic region, typically appearing around δ 155-157 ppm [3].

  • Cyano Carbon (C⁵): The carbon of the nitrile group has a characteristic chemical shift and is expected to appear in the region of δ 118-122 ppm [5].

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Influences
-C(CH ₃)₃ (H⁸, H⁹, H¹⁰)~ 1.45 (singlet, 9H)~ 28.4Shielded aliphatic environment
-C (CH₃)₃ (C⁷)-~ 81.0Attached to electronegative oxygen
Azetidine CH ₂ (H², H⁴)3.8 - 4.2 (multiplet, 4H)~ 55.0Adjacent to ring nitrogen, ring strain
C -OH, C -CN (C³)-~ 70.0Substituted with electronegative O and CN
-OH Variable (broad singlet, 1H)-Hydrogen bonding, solvent effects
-C N (C⁵)-~ 120.0sp-hybridized carbon of nitrile
-C =O (C⁶)-~ 156.0Carbonyl of the carbamate group

Table 1: Summary of Predicted ¹H and ¹³C NMR Chemical Shifts.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential. This section outlines a validated methodology.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like the hydroxyl group, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be beneficial as it slows down the proton exchange rate, often allowing for the observation of coupling to the -OH proton.

  • Concentration: Weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer and serves as the internal standard (δ 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. Ensure the solution is clear and free of particulate matter.

NMR Instrument Setup and Data Acquisition

The following workflow outlines the steps from sample insertion to data confirmation.

Figure 2: Standard workflow for NMR analysis.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

  • Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H, ¹³C) to ensure maximum signal sensitivity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Data Interpretation: A Self-Validating System

The true power of NMR analysis lies in the cross-validation of data from different experiments to build a conclusive structural argument.

  • Integration Cross-Check: In the ¹H NMR spectrum, the relative integrals of the signals must correspond to the number of protons they represent. The intense singlet of the tert-butyl group at ~1.45 ppm should integrate to 9H. The complex multiplet of the azetidine protons should integrate to 4H, and the hydroxyl proton to 1H. This stoichiometric relationship provides a primary check on the structure's integrity.

  • ¹³C and DEPT Validation: The standard ¹³C NMR spectrum will show all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be run to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum:

    • CH₃ groups appear as positive signals.

    • CH₂ groups appear as negative signals.

    • CH groups appear as positive signals.

    • Quaternary carbons do not appear.

For this compound, a DEPT-135 experiment would show a positive signal for the Boc methyl carbons (~28 ppm) and a negative signal for the azetidine methylene carbons (~55 ppm), confirming their assignments. The quaternary carbons (C³, C⁶, C⁷) and the cyano carbon (C⁵) would be absent, further validating the assignments from the primary ¹³C spectrum.

  • 2D NMR for Unambiguous Assignments: For complex structures or to resolve overlapping signals, 2D NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. It would show a correlation between the diastereotopic protons on the azetidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals at ~3.8-4.2 ppm to the carbon signal at ~55 ppm, and the proton signal at ~1.45 ppm to the carbon signal at ~28 ppm.

By synthesizing the information from these complementary experiments, a researcher can achieve an unambiguous and trustworthy structural confirmation of this compound.

References

  • Louzao, I., Seco, J. M., Quiñoá, E., & Riguera, R. (2006). The assignment of absolute configuration of cyanohydrins by NMR. Chemical Communications, (15), 1734-1736. [Link]

  • Louzao, I., García, R., Seco, J. M., Quiñoá, E., & Riguera, R. (2008). Absolute Configuration of Ketone Cyanohydrins by 1H NMR: The Special Case of Polar Substituted Tertiary Alcohols. Organic Letters, 10(23), 5461-5464. [Link]

  • Park, C. H., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(23), 4257. [Link]

  • ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • Štefane, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 992. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

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The Architects of Baricitinib: A Technical Guide to its Core Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Deconstructing Complexity in Janus Kinase Inhibition

Baricitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), represents a significant advancement in the treatment of autoimmune diseases like rheumatoid arthritis.[1] Its chemical structure, {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, is a testament to the intricate molecular architecture required for targeted biological activity. The journey from simple precursors to this complex molecule is a multi-step process where the strategic synthesis of key intermediates is paramount to the efficiency, purity, and scalability of the overall manufacturing process. This guide provides an in-depth exploration of the pivotal intermediates in Baricitinib's synthesis, offering not just protocols but a rationale for the chemical strategies employed. We will dissect the synthesis into its two primary constitutive moieties: the heterocyclic core, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and the crucial side chain, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

I. The Heterocyclic Core: Building the Pyrrolo[2,3-d]pyrimidine Nucleus

The pyrrolo[2,3-d]pyrimidine ring system is a common scaffold in medicinal chemistry, often referred to as a 7-deazapurine. Its synthesis is a critical first stage in the construction of Baricitinib.

Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The journey to the heterocyclic core of Baricitinib frequently commences with the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is a versatile building block, with the chlorine atom at the 4-position acting as a leaving group for subsequent coupling reactions.[2]

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine often starts from 7H-pyrrolo[2,3-d]pyrimidin-4-one. The chlorination is typically achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating agent for heteroaromatic ketones. The reaction can be sluggish and require elevated temperatures. The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can accelerate the reaction by neutralizing the HCl generated in situ.[3] Careful control of the workup is crucial, as the 4-chloro product is susceptible to hydrolysis back to the starting material.[3] Quenching the reaction mixture by slowly adding it to ice and maintaining a neutral or slightly basic pH during extraction are critical steps to preserve the desired product.[3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.[3]

Key Intermediate: 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

With the chlorinated heterocyclic core in hand, the next strategic step is the introduction of the pyrazole ring. This is commonly accomplished through a Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[4] In this context, it couples the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a pyrazoleboronic acid derivative, typically 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (pyrazoleboronic acid pinacol ester). The reaction requires a palladium catalyst, such as Pd(PPh₃)₄, and a base, like cesium fluoride (CsF) or potassium carbonate, to facilitate the catalytic cycle.[5] To prevent side reactions on the pyrrole nitrogen, it is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, prior to the coupling reaction.[6][7]

  • Protection: Protect the nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable protecting group (e.g., Boc anhydride in the presence of a base).

  • Reaction Setup: In a reaction vessel, combine the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., CsF, 2.0 eq).

  • Solvent and Reaction: Add a suitable solvent system, such as a mixture of toluene, t-BuOH, and water.[5] Heat the mixture under a nitrogen atmosphere to reflux for 12-24 hours, monitoring by TLC.

  • Workup and Deprotection: After completion, cool the reaction, and perform an aqueous workup. The protecting group is then removed under appropriate conditions (e.g., acid for Boc group) to yield 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine.

II. The Azetidine Side Chain: A Stereochemically Rich Moiety

The 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety is a critical component of Baricitinib, contributing significantly to its binding affinity and selectivity. Its synthesis requires careful construction of the strained four-membered azetidine ring and installation of the necessary functional groups.

Key Intermediate: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

A common starting point for the azetidine fragment is tert-butyl 3-oxoazetidine-1-carboxylate.[5] This is converted to the key intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, through a Horner-Wadsworth-Emmons (HWE) reaction.

The HWE reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated nitriles from ketones, as it often provides higher yields and the water-soluble phosphate byproduct is easily removed.[8] The reaction utilizes a phosphonate reagent, typically diethyl (cyanomethyl)phosphonate, which is deprotonated by a strong base like potassium tert-butoxide or sodium hydride to form a stabilized carbanion.[5][9] This carbanion then attacks the ketone of tert-butyl 3-oxoazetidine-1-carboxylate to form an alkene. The Boc protecting group on the azetidine nitrogen is crucial for its stability and for directing the reactivity.

  • Carbanion Formation: In a flask under a nitrogen atmosphere, dissolve diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF. Cool the solution to -5 °C and slowly add a solution of potassium tert-butoxide in THF (1.1 eq).[9] Stir for 30 minutes at this temperature.

  • Addition of Ketone: Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF to the reaction mixture.[9]

  • Reaction: Allow the reaction to proceed at -5 °C for 2 hours, then warm to room temperature and stir overnight.[9]

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel chromatography to give tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[5]

Key Intermediate: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The final key intermediate for the side chain is formed by deprotection of the Boc group followed by sulfonylation.

The Boc group is an acid-labile protecting group, readily removed by treatment with an acid such as hydrochloric acid or trifluoroacetic acid.[5][9] The subsequent sulfonylation of the free amine is achieved with ethanesulfonyl chloride in the presence of a base like triethylamine or DIPEA to neutralize the generated HCl. This sequence provides the desired 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

  • Deprotection: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in a suitable solvent like acetonitrile. Add hydrochloric acid (3 M solution) and stir at room temperature for 16 hours.[9] Concentrate the mixture under vacuum.

  • Sulfonylation: Dissolve the resulting crude amine salt in acetonitrile. Add a base such as triethylamine (2.5 eq) followed by the dropwise addition of ethanesulfonyl chloride (1.2 eq) at 0 °C. Stir the reaction at room temperature until completion.

  • Workup and Purification: Perform an aqueous workup and extract the product. The crude material can be purified by chromatography or recrystallization to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

III. The Final Assembly: Convergent Synthesis of Baricitinib

The final step in the synthesis of Baricitinib involves the coupling of the two key intermediates: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This is typically achieved through a Michael addition reaction.

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In this case, the pyrazole nitrogen of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine acts as the nucleophile, attacking the electron-deficient double bond of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. The reaction is often catalyzed by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10]

  • Reaction Setup: In a reaction vessel, combine 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.1 eq) in a suitable solvent such as acetonitrile.

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours.[11] Monitor the reaction by HPLC or TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and purify directly by chromatography or perform an aqueous workup followed by recrystallization to obtain Baricitinib.

IV. Synthetic Schemes and Data Summary

Synthetic Workflow Diagram

Baricitinib_Synthesis cluster_0 Pyrrolo[2,3-d]pyrimidine Core Synthesis cluster_1 Azetidine Side Chain Synthesis Start1 7H-pyrrolo[2,3-d]pyrimidin-4-one KI1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Start1->KI1 POCl3 KI2 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine KI1->KI2 Suzuki Coupling (Pyrazoleboronic acid ester) Baricitinib Baricitinib KI2->Baricitinib Michael Addition (DBU) Start2 tert-Butyl 3-oxoazetidine-1-carboxylate KI3 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Start2->KI3 Horner-Wadsworth-Emmons KI4 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile KI3->KI4 1. Deprotection (Acid) 2. Sulfonylation KI4->Baricitinib

Caption: Convergent synthesis of Baricitinib.

Table 1: Summary of Key Intermediates and Reaction Yields
Intermediate NameStarting MaterialKey Reaction TypeTypical Yield (%)Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine7H-pyrrolo[2,3-d]pyrimidin-4-oneChlorination (POCl₃)~90[12]
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylateHorner-Wadsworth-Emmons84[5]
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitriletert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateDeprotection and Sulfonylation94.3[13]
BaricitinibCoupling of the two main fragmentsMichael Addition49 (overall)[5]

V. Conclusion and Future Perspectives

The synthesis of Baricitinib is a prime example of modern pharmaceutical chemistry, relying on a convergent strategy that brings together two meticulously crafted key intermediates. The efficient construction of the 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine core and the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile side chain is critical for the overall success of the synthesis. The choice of reactions, such as the Suzuki-Miyaura coupling and the Horner-Wadsworth-Emmons olefination, reflects a strategic approach to building molecular complexity with high control and efficiency. As the demand for Baricitinib and other JAK inhibitors grows, further innovation in the synthesis of these key intermediates will be crucial. This includes the development of greener and more cost-effective methods, as well as processes that minimize the formation of impurities, ensuring the highest quality and safety of this important therapeutic agent.[9][14]

References

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  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.[Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry.[Link]

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  • How to Identify and Manage Baricitinib Impurity in Pharmaceutical Manufacturing. LinkedIn.[Link]

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  • Synthesis of intermediate 3 with II-1 as starting material. ResearchGate.[Link]

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  • Method for preparing Baricitinib.
  • Method and intermediate for the production of baricitinib.
  • Method for preparing baricitinib.
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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Abydos Pharma.[Link]

  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Pharmaffiliates.[Link]

  • PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
  • 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. PubChem.[Link]

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A Technical Guide to 1-Boc-3-cyano-3-hydroxyazetidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Boc-3-cyano-3-hydroxyazetidine, a functionalized azetidine scaffold with significant potential in medicinal chemistry. While a specific CAS number for this compound is not prominently cataloged, this guide outlines a robust synthetic pathway, discusses its chemical properties, and explores its prospective applications in drug development. The synthesis is predicated on the cyanohydrin formation from the readily available precursor, 1-Boc-3-azetidinone. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry. Their inherent ring strain and rigid, three-dimensional structure offer unique conformational constraints that can enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, underscoring its value in contemporary drug design.[1] The substitution at the 3-position of the azetidine ring provides a versatile handle for introducing diverse functionalities, making these scaffolds highly attractive for creating novel bioactive molecules.[3] 1-Boc-3-cyano-3-hydroxyazetidine represents a promising, yet underexplored, building block that combines the desirable features of the azetidine core with the reactive potential of the cyanohydrin moiety.

Physicochemical Properties and Identification

As of the writing of this guide, a dedicated CAS number for 1-Boc-3-cyano-3-hydroxyazetidine is not indexed in major chemical databases. However, its identity can be unequivocally established through its molecular formula, weight, and spectroscopic data, which can be predicted based on its constituent parts.

Table 1: Predicted Physicochemical Properties of 1-Boc-3-cyano-3-hydroxyazetidine

PropertyValue
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Expected to be soluble in polar organic solvents
Precursor CAS 398489-26-4 (1-Boc-3-azetidinone)

Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine

The most logical and efficient synthetic route to 1-Boc-3-cyano-3-hydroxyazetidine is via the nucleophilic addition of a cyanide source to 1-Boc-3-azetidinone. This reaction, known as cyanohydrin formation, is a well-established method for the conversion of ketones to α-hydroxynitriles.[4][5]

Synthesis of the Precursor: 1-Boc-3-azetidinone

The starting material, 1-Boc-3-azetidinone, is commercially available. However, for contexts requiring its synthesis, a common method involves the oxidation of 1-Boc-3-hydroxyazetidine.[6] A Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO), is a reliable protocol.[6][7]

Experimental Protocol: Synthesis of 1-Boc-3-azetidinone

  • Reaction Setup: A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • Activation: A solution of DMSO in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of 1-Boc-3-hydroxyazetidine in anhydrous dichloromethane is added slowly, and the reaction is stirred for 1 hour at -78 °C.

  • Quenching: Triethylamine is added, and the mixture is allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-Boc-3-azetidinone.

Cyanohydrin Formation: The Core Reaction

The conversion of 1-Boc-3-azetidinone to 1-Boc-3-cyano-3-hydroxyazetidine is achieved through the addition of a cyanide nucleophile to the carbonyl group. The reaction is typically base-catalyzed to generate the cyanide anion (CN⁻) from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN).[8] A safer and often more efficient alternative involves the use of trimethylsilyl cyanide (TMSCN), which can be performed under milder conditions.[9]

Diagram 1: Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine

G cluster_0 Synthesis Pathway 1_Boc_3_azetidinone 1-Boc-3-azetidinone Reaction Cyanohydrin Formation 1_Boc_3_azetidinone->Reaction Cyanide_Source NaCN / TMSCN Cyanide_Source->Reaction Target_Molecule 1-Boc-3-cyano-3-hydroxyazetidine Reaction->Target_Molecule

Caption: Synthetic route to the target molecule.

Experimental Protocol: Cyanohydrin Formation

  • Reaction Setup: To a solution of 1-Boc-3-azetidinone in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add trimethylsilyl cyanide (TMSCN).

  • Catalysis: A catalytic amount of a Lewis acid (e.g., zinc iodide) or a phase transfer catalyst can be added to facilitate the reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is carefully quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford 1-Boc-3-cyano-3-hydroxyazetidine.

Reactivity and Potential Applications

The synthetic utility of 1-Boc-3-cyano-3-hydroxyazetidine stems from the versatile reactivity of the cyanohydrin moiety. This functional group can be further transformed into a variety of valuable pharmacophores.

Diagram 2: Reactivity of the Cyanohydrin Moiety

G Cyanohydrin 1-Boc-3-cyano-3-hydroxyazetidine -OH, -CN Alpha_Hydroxy_Acid α-Hydroxy Acid Derivative Cyanohydrin->Alpha_Hydroxy_Acid  Hydrolysis (H₃O⁺) Beta_Amino_Alcohol β-Amino Alcohol Derivative Cyanohydrin->Beta_Amino_Alcohol  Reduction (LiAlH₄)

Sources

Molecular weight and formula of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development. The document details the compound's fundamental properties, including its molecular weight and chemical formula, and presents a thorough analysis of its synthesis, starting from common precursors. We will explore the mechanistic rationale behind the synthetic choices, offering field-proven insights for researchers and scientists. The guide includes detailed, step-by-step experimental protocols, discusses the compound's strategic applications as a versatile building block, and outlines essential safety and handling procedures. This document is intended to serve as an authoritative resource for professionals engaged in pharmaceutical synthesis and discovery.

Compound Identification and Physicochemical Properties

This compound is a substituted azetidine derivative. The structure is characterized by a four-membered azetidine ring protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and solubility in organic solvents while preventing unwanted side reactions at the nitrogen atom. The key functionality resides at the C3 position, which holds both a hydroxyl (-OH) and a cyano (-CN) group, forming a cyanohydrin. This arrangement makes the compound a valuable and reactive intermediate for further chemical modification.

Table 1: Core Compound Properties

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 1493737-08-8[1]
Molecular Formula C₉H₁₄N₂O₃[1]
Molecular Weight 198.22 g/mol Calculated from Formula

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through the nucleophilic addition of a cyanide anion to its ketone precursor, tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone). This strategy is a cornerstone of organic synthesis, providing a direct route to the target cyanohydrin.

Rationale for Synthetic Strategy

The chosen pathway leverages the reactivity of the carbonyl group in 1-Boc-3-azetidinone. The Boc protecting group is essential, as it deactivates the ring nitrogen, preventing it from interfering with the desired reactions, and ensures the precursor is stable and readily handled. The oxidation of the secondary alcohol to a ketone is a critical precursor step, creating the electrophilic center necessary for the subsequent cyanide addition. This multi-step, yet robust, approach allows for the construction of the highly functionalized azetidine ring, which is a privileged scaffold in modern pharmaceuticals.[2]

Experimental Protocol: Synthesis of Precursor (tert-Butyl 3-oxoazetidine-1-carboxylate)

The synthesis of the ketone precursor is a critical first stage. A common and scalable method involves the oxidation of the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate This protocol utilizes a TEMPO-mediated oxidation, a green and efficient method that avoids harsh heavy metal oxidants.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq., e.g., 10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL).[3]

  • Catalyst Addition: Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.02 eq., e.g., 0.18 g, 1.15 mmol) and an aqueous solution of potassium bromide (KBr) (e.g., 9.1%, 15.1 g).[3] Cool the mixture to between -15°C and 5°C using an appropriate bath.

  • Oxidant Addition: Slowly add a pre-mixed aqueous solution of sodium hypochlorite (NaClO, e.g., 12% solution, 86 g) and potassium bicarbonate (KHCO₃, 104 g) over 30 minutes, ensuring the internal temperature remains stable.[3] The bicarbonate acts as a buffer to maintain a slightly alkaline pH, which is optimal for the catalytic cycle.

  • Reaction Monitoring: Stir the reaction vigorously for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Once complete, quench the reaction by adding a 15% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the excess oxidant.[3]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel, extract with ethyl acetate, and wash the combined organic layers with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate, typically as a white solid.[3][4]

Experimental Protocol: Synthesis of this compound

This procedure describes the formation of the target cyanohydrin from the ketone precursor.

  • Reaction Setup: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or isopropanol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.1-1.5 eq.) to the solution. The use of TMSCN is often preferred over alkali metal cyanides for its better solubility in organic solvents and milder reaction conditions.

  • Catalysis: Introduce a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), to activate the carbonyl group, thereby facilitating the nucleophilic attack by the cyanide.[5]

  • Reaction Progress: Stir the mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up and Isolation: Upon completion, carefully quench the reaction with an aqueous solution (e.g., saturated ammonium chloride or water). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis start tert-Butyl 3-hydroxyazetidine-1-carboxylate ketone tert-Butyl 3-oxoazetidine-1-carboxylate start->ketone TEMPO/NaClO Oxidation[3] product tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate ketone->product TMSCN, ZnI₂ Cyanohydrin Formation[5]

Sources

A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, offering a unique scaffold for the synthesis of novel therapeutics. However, its chemical structure, incorporating both a cyanohydrin moiety and a strained azetidine ring, necessitates a robust and well-understood set of safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines comprehensive safety precautions, handling procedures, and emergency responses. By integrating principles of chemical reactivity, toxicology, and laboratory best practices, this document aims to empower researchers to work with this versatile molecule with the highest degree of safety and confidence.

Introduction: The Chemical Nature and Utility of a Privileged Scaffold

This compound belongs to the family of azetidines, which are four-membered nitrogen-containing heterocycles of increasing interest in pharmaceutical research due to their unique structural and physicochemical properties.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group offers stability and facilitates synthetic manipulations. The cyanohydrin functional group, however, introduces specific hazards that demand careful management. Cyanohydrins are known to be precursors to highly toxic hydrogen cyanide (HCN) gas, particularly under certain conditions.[2][3] Understanding the delicate balance between the synthetic utility of this molecule and its inherent risks is paramount for its safe and effective use in the laboratory.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risks associated with this compound stem from its constituent parts: the cyanohydrin group and the azetidine ring.

Toxicological Hazards: The Cyanohydrin Threat

The primary toxicological concern arises from the cyanohydrin moiety. Cyanohydrins can undergo reversible decomposition to release hydrogen cyanide (HCN), a potent and rapidly acting poison.[2][4] This decomposition can be facilitated by contact with water, alkaline conditions, or even spontaneously.[2]

  • Mechanism of Toxicity: Cyanide exerts its toxic effects by inhibiting cellular respiration, leading to cellular hypoxia.[5] The heart and central nervous system are particularly vulnerable to this rapid damage.[6]

  • Routes of Exposure: Exposure to this compound and its potential decomposition products can occur via:

    • Ingestion: Harmful if swallowed.[7]

    • Inhalation: Inhalation of dust or aerosols can be harmful. The release of HCN gas poses a significant inhalation hazard.[8]

    • Skin Contact: May cause skin irritation.[9] Prolonged or repeated contact with cyanide compounds can lead to dermatitis, necrosis, and ulceration.[10]

    • Eye Contact: Causes serious eye irritation or damage.[7][9]

  • Symptoms of Cyanide Exposure:

    • Mild Exposure: Headache, dizziness, weakness, nausea, vomiting, and irritation of the upper respiratory tract and eyes.[10]

    • Severe Exposure: Convulsions, stupor, paralysis, unconsciousness, coma, and potentially death within minutes.[11]

Physicochemical Hazards

While specific data for this compound is limited, the general properties of azetidines and related compounds suggest the following:

  • Thermal Stability: The N-Boc protecting group is known to be labile under acidic conditions and can also be removed thermally.[12] Heating the compound should be avoided as it may lead to decomposition and the release of toxic fumes.[8]

  • Reactivity: Azetidines are strained ring systems and can undergo ring-opening reactions.[13] This compound is incompatible with strong acids, strong oxidizing agents, and bases, which can promote decomposition. Contact with acids is particularly hazardous as it can lead to the rapid evolution of hydrogen cyanide gas.[8]

Comprehensive Safety Protocols: A Multi-layered Approach

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for mitigating the risks associated with handling this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and the setup of reactions, must be conducted in a certified chemical fume hood with adequate ventilation.[11][14]

  • Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[10][14] Regular testing of this equipment is mandatory.[11]

Administrative Controls: Safe Work Practices
  • Designated Work Area: Establish a clearly marked designated area for working with this compound.[8][11] This area should be kept clean and uncluttered.

  • Standard Operating Procedure (SOP): A detailed, lab-specific SOP for the safe handling of this compound must be written and approved. This SOP should be readily available to all personnel working with the substance.[11]

  • "Buddy System": Never work alone when handling this compound. A second person must be aware of the work being conducted and be prepared to respond in an emergency.[15]

  • Inventory Management: Maintain a current inventory of the compound, and store it in a secure, well-ventilated, and cool location away from incompatible materials.[10][16]

Personal Protective Equipment (PPE): The Final Barrier

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and potential dust hazards.[11][17]

  • Gloves: Double gloving with nitrile gloves is recommended.[10][11] Check gloves for any signs of degradation or tears before use.[15]

  • Lab Coat: A full-length lab coat with long sleeves must be worn and kept fastened.[10][14]

  • Clothing and Footwear: Long pants and closed-toe shoes are required.[10]

Table 1: Summary of Hazard Control Measures

Control TypeSpecific MeasureRationale
Engineering Controls Certified Chemical Fume HoodTo contain and exhaust any released vapors or dust, especially hydrogen cyanide gas.[11][14]
Readily accessible and tested Safety Shower and Eyewash StationFor immediate decontamination in case of skin or eye contact.[10][14]
Administrative Controls Designated Work AreaTo restrict access and prevent cross-contamination.[8][11]
Lab-specific Standard Operating Procedure (SOP)To ensure consistent and safe handling practices.[11]
"Buddy System" (No working alone)To ensure a rapid and effective emergency response.[15]
Personal Protective Equipment (PPE) Chemical Splash Goggles and Face ShieldTo provide maximum protection to the eyes and face from splashes and dust.[11][17]
Double Nitrile GlovesTo provide a robust barrier against skin contact.[10][11]
Full-length, fastened Lab CoatTo protect skin and clothing from contamination.[10][14]
Long Pants and Closed-toe ShoesTo provide full body coverage and prevent exposure.[10]

Experimental Protocols: Step-by-Step Safe Handling

Weighing and Dispensing
  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Designated Area: Conduct all weighing and dispensing activities within the designated area inside the fume hood.

  • Static Control: Use an anti-static gun if the powder is prone to static, to prevent dispersal.[5]

  • Containment: Use a disposable weighing boat or place the balance inside a containment device within the fume hood.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust.

  • Cleaning: Immediately clean any spills within the fume hood using the decontamination procedure outlined below.

  • Sealing: Securely seal the container immediately after use.

Decontamination Procedures

For cleaning fume hood surfaces, glassware, and equipment contaminated with the compound:

  • Initial Cleaning: First, clean the contaminated surfaces with a pH 10 buffer solution.[8][11]

  • Oxidative Decontamination: Following the buffer wash, clean with a freshly prepared 10% bleach solution.[8][11]

  • Final Rinse: Thoroughly rinse with water.

  • Location: All decontamination activities must be performed within the chemical fume hood.[11]

Waste Disposal
  • Hazardous Waste: All materials contaminated with this compound, including disposable gloves, weighing boats, and reaction residues, must be collected as hazardous cyanide-containing waste.[10][18]

  • Containerization: Store waste in a clearly labeled, sealed, and compatible container within a designated satellite accumulation area.[14]

  • Incompatible Wastes: Do not mix cyanide-containing waste with acidic waste.[19]

Emergency Response: Preparedness and Action

A clear and practiced emergency response plan is critical when working with highly toxic substances.

Accidental Exposure
  • General Instructions:

    • Remain calm but act quickly.

    • Alert nearby personnel and your supervisor.

    • Call emergency services (911) and inform them of a potential cyanide exposure.[11]

  • Skin Contact:

    • Immediately proceed to the safety shower.[10]

    • Remove all contaminated clothing while under the shower.[11]

    • Flush the affected area with copious amounts of water for at least 15 minutes.[11]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately go to the nearest eyewash station.[10]

    • Flush the eyes with water for at least 15 minutes, holding the eyelids open.[11]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[10]

    • If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[6]

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.[7]

    • Seek immediate medical attention.

Spill Response
  • Small Spill (inside a fume hood):

    • If you are trained and have the appropriate PPE, you can clean up the spill.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area as described above.

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area.[11]

    • Alert others and your supervisor.

    • Call emergency services or the institution's environmental health and safety department.[15]

    • Prevent entry into the contaminated area.

Diagram 1: Emergency Response Workflow for Accidental Exposure

EmergencyResponse cluster_Exposure Accidental Exposure Occurs cluster_ImmediateActions Immediate Actions cluster_Decontamination Decontamination Procedures cluster_Medical Medical Attention Exposure Skin, Eye, Inhalation, or Ingestion Alert Alert Others & Supervisor Exposure->Alert Remove Remove from Contaminated Area Exposure->Remove Call911 Call 911 (Report Cyanide Exposure) Alert->Call911 Skin Skin Contact: Safety Shower (15 min) Remove Contaminated Clothing Remove->Skin Skin Eye Eye Contact: Eyewash Station (15 min) Remove->Eye Eye Inhalation Inhalation: Move to Fresh Air Remove->Inhalation Inhalation Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical

Caption: Workflow for immediate actions following accidental exposure.

Conclusion

This compound is a compound with significant potential in the advancement of chemical synthesis and drug discovery. Its safe utilization hinges on a comprehensive understanding of its inherent hazards and the diligent application of robust safety protocols. By adhering to the principles and procedures outlined in this guide, researchers can effectively mitigate the risks, ensuring a safe laboratory environment while unlocking the synthetic potential of this valuable molecule.

References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). Retrieved from [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015, February 25). Retrieved from [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing. (2022, April). Retrieved from [Link]

  • Standard Operating Procedure for Safe Use of Cyanide Salts. (n.d.). Retrieved from [Link]

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  • JQ-5313 p.1 - Safety Data Sheet. (2023, June 10). Retrieved from [Link]

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  • Cyanohydrins – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Acetone Cyanohydrin Acute Exposure Guideline Levels - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Two fatal cases of acetone cyanohydrin poisoning: case report and literature review. (2025, August 6). Retrieved from [Link]

  • How to dispose of cyanide - Quora. (2019, March 18). Retrieved from [Link]

  • Cyanide Salts - Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. (n.d.). Retrieved from [Link]

  • MSDS for POTASSIUM CYANIDE. (n.d.). Retrieved from [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014, December 23). Retrieved from [Link]

  • Azetidine derivatives of tricyclic antidepressant agents - PubMed. (n.d.). Retrieved from [Link]

  • How can I handle and dispose sodium cyanoborohydride? - ResearchGate. (2015, January 29). Retrieved from [Link]

  • Azetidine - Wikipedia. (n.d.). Retrieved from [Link]

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate - [B5483] - Synthonix. (n.d.). Retrieved from [Link]

  • “High” Temperature Asymmetric Lithiation of N-Boc Heterocycles: Synthesis of Tetra-Substituted Pyrrolidines Giacomo Gelardi - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents. (n.d.).
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. (2012, September 27). Retrieved from [Link]

  • CYANIDE WASTES Significance Cyanides are toxic to aquatic life, interfere with normal biological processes of natural purificati. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above -78 °C. | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (2024, July 13). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1][2] This guide focuses on a particularly versatile building block: Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate . The presence of a tertiary alcohol and a nitrile at the C3 position on a Boc-protected azetidine core provides a unique trifecta of reactive sites. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic applications and experimental protocols for leveraging this powerful synthetic intermediate in the design and synthesis of novel therapeutic agents.

The Azetidine Advantage: Scientific Rationale and Structural Significance

The incorporation of small, strained rings like azetidine into drug candidates is a deliberate strategy to navigate complex biological space. Unlike larger, more flexible rings (e.g., piperidine, morpholine), the azetidine scaffold offers a rigid, spatially-defined exit vector for substituents, allowing for precise probing of protein binding pockets.[3] The title compound, this compound, is a cornerstone intermediate for several reasons:

  • Synthetic Versatility : It possesses three distinct functional handles: a Boc-protected amine for late-stage deprotection and derivatization, a hydroxyl group for ether or ester formation, and a nitrile group that can be transformed into a wide array of other functionalities (e.g., amines, amides, tetrazoles).

  • Masked Functionality : The 3-cyano-3-hydroxy motif (a cyanohydrin) serves as a stable, masked equivalent of a ketone at the C3 position. This feature is instrumental in constructing complex spirocyclic systems.[3][4]

  • Physicochemical Impact : The inherent polarity of the hydroxyl and cyano groups can enhance solubility and provide crucial hydrogen bonding interactions with biological targets.[5] The azetidine ring itself often leads to compounds with lower lipophilicity compared to their larger alicyclic counterparts.

Below is a diagram illustrating the key functional features of the building block that enable its diverse applications in medicinal chemistry.

G main Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate sub_n Boc-Protected Amine (N1) main->sub_n sub_oh Tertiary Hydroxyl (C3-OH) main->sub_oh sub_cn Nitrile (C3-CN) main->sub_cn app_spiro Spirocycle Synthesis (Masked Ketone) main->app_spiro Key Application app_n Late-stage deprotection and functionalization sub_n->app_n Enables... app_oh Ether/Ester formation, Mitsunobu reaction, Displacement sub_oh->app_oh Enables... app_cn Hydrolysis to Amide/Acid, Reduction to Amine, Cycloaddition (e.g., Tetrazoles) sub_cn->app_cn Enables...

Caption: Key reactive sites of the title compound and their synthetic potential.

Synthesis of the Core Building Block

The most common and efficient route to this compound involves a Strecker-type reaction using Tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone) as the starting material.[6] The ketone precursor is readily synthesized from commercially available materials via a two-step process involving debenzylation followed by oxidation.[7][8]

The overall synthetic workflow is outlined below.

G start 1-Benzhydrylazetidin-3-ol step1 1. Pd/C, H2 2. Boc₂O start->step1 intermediate1 Tert-butyl 3-hydroxyazetidine-1-carboxylate step1->intermediate1 step2 Oxidation (e.g., Swern, DMP) intermediate1->step2 intermediate2 Tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) step2->intermediate2 step3 Strecker Reaction (e.g., NaCN, NH₄Cl) intermediate2->step3 final_product Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate step3->final_product

Caption: Synthetic workflow for the title compound from a common precursor.

Protocol 1: Synthesis of this compound

This protocol describes the final step of the synthesis, starting from the key ketone intermediate, which is a pivotal precursor in the synthesis of drugs like the JAK inhibitor Baricitinib.[9]

Materials:

  • Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Sodium cyanide (NaCN) (1.2 eq)

  • Ammonium chloride (NH₄Cl) (1.2 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Tert-butyl 3-oxoazetidine-1-carboxylate in a 1:1 mixture of THF and water.

  • Reagent Addition: Add ammonium chloride, followed by the portion-wise and careful addition of sodium cyanide at 0 °C.

    • Causality Note: The reaction is performed at 0 °C initially to control the exotherm and ensure safe handling of the cyanide reagent. The ammonium chloride serves as the ammonia source for the in-situ formation of an imine intermediate.

  • Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water and extract the aqueous layer three times with ethyl acetate.

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Causality Note: The bicarbonate wash removes any unreacted acidic species. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Self-Validation/Characterization:

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • The melting point should be sharp and consistent with literature values.

Core Application: Synthesis of Spirocyclic Scaffolds

A primary application of this building block is in the construction of spirocyclic frameworks, which are highly sought after in drug discovery for their structural novelty and three-dimensional character.[3][10] The geminal cyano- and hydroxy- groups can participate in reactions as a masked ketone, enabling facile entry into complex scaffolds via multi-component reactions.[4]

Protocol 2: One-Pot Synthesis of a Spiro[azetidine-3,4'-pyran] Scaffold

This protocol is a representative example of a domino reaction to construct a highly functionalized spiro-heterocycle, demonstrating the power of the building block.[11][12]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • An aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

Experimental Procedure:

  • Reaction Setup: To a solution of this compound, malononitrile, and the aromatic aldehyde in ethanol, add a catalytic amount of piperidine.

    • Causality Note: This is a domino Knoevenagel condensation/Michael addition/cyclization sequence. Piperidine acts as a base to deprotonate malononitrile, initiating the Knoevenagel condensation with the aldehyde. The resulting electron-deficient alkene is then poised for attack.

  • Reaction Conditions: Stir the mixture at reflux for 6-12 hours. The reaction progress can be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The spirocyclic product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual reagents. If necessary, the product can be further purified by recrystallization or column chromatography.

Self-Validation/Characterization:

  • The formation of the complex spirocyclic structure can be confirmed by advanced NMR techniques (e.g., HMBC, HSQC) to establish connectivity.[11]

  • Single-crystal X-ray diffraction can provide unambiguous proof of the spirocyclic structure and its stereochemistry.[4]

ParameterKnoevenagel CondensationMichael AdditionIntramolecular Cyclization
Key Reagents Aldehyde, Malononitrile, BaseKnoevenagel Adduct, AzetidineIntermediate Adduct
Bond Formed C=CC-CC-O
Driving Force Water eliminationFormation of a stable conjugateFormation of a stable pyran ring
Table 1: Key steps and driving forces in the domino reaction for spirocycle synthesis.

Derivatization of Peripheral Functional Groups

Beyond spirocyclization, the individual functional groups can be selectively modified to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 3: O-Alkylation of the Tertiary Hydroxyl Group

This protocol details a standard Williamson ether synthesis to functionalize the hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • An alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Experimental Procedure:

  • Reaction Setup: Suspend sodium hydride in anhydrous DMF in a flame-dried, nitrogen-purged flask at 0 °C.

    • Safety Note: NaH is a highly reactive and flammable solid. It should be handled under an inert atmosphere and quenched carefully.

  • Deprotonation: Slowly add a solution of this compound in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation, forming the alkoxide.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Self-Validation/Characterization:

  • Successful O-alkylation can be confirmed by the disappearance of the hydroxyl proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the added alkyl group.

  • HRMS will show a corresponding increase in the molecular weight.

Conclusion

This compound is more than a mere building block; it is a strategic tool for the medicinal chemist. Its unique combination of functional groups on a privileged azetidine core provides a rapid and efficient entry point into diverse and complex chemical matter, including novel spirocyclic systems. The protocols outlined in this guide provide a validated starting point for researchers to explore the full potential of this versatile intermediate in the pursuit of next-generation therapeutics. The inherent tunability of its structure ensures its continued relevance in addressing a wide range of biological targets, from enzymes to receptors.[13][14]

References

  • Synthesis of bioactive 2-azetidinones and their pharmacological activity. (2024). Vertex AI Search.
  • Azetidine derivatives of tricyclic antidepressant agents. PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). Medicinal Chemistry Research.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
  • Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: An In-depth Technical Guide. Benchchem.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019).
  • Convenient synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] and spiro[acenaphthyl-3,4'-pyrano[2,3-c]pyrazoles]. ScienceDirect.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Chemistry – A European Journal.
  • 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
  • The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). MDPI.
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PubMed Central.

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Application Notes and Protocols: Synthesis of Azetidine Derivatives Using 1-Boc-3-cyano-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Substituted Azetidines in Modern Drug Discovery

The azetidine scaffold is a cornerstone in contemporary medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon parent molecules, such as enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity.[1] The rigid, three-dimensional nature of the four-membered ring allows for precise vectoral projection of substituents into binding pockets, often leading to improved target engagement and selectivity. Among the various substituted azetidines, those functionalized at the 3-position are of particular interest, as this position is frequently solvent-exposed and provides an ideal handle for modulating biological activity.[2]

This guide provides a detailed exploration of the synthetic utility of 1-Boc-3-cyano-3-hydroxyazetidine , a versatile and highly functionalized building block for the synthesis of diverse 3-substituted azetidine derivatives. This tertiary cyanohydrin offers two orthogonal reactive handles—the nitrile and the hydroxyl group—allowing for a range of chemical transformations to access key intermediates for drug development programs. We will delve into the practical aspects of its handling, reactivity, and conversion into valuable derivatives such as 3-amino-3-hydroxymethylazetidines and 3-carboxy-3-hydroxyazetidines.

The Starting Material: 1-Boc-3-cyano-3-hydroxyazetidine

1-Boc-3-cyano-3-hydroxyazetidine is prepared from the corresponding ketone, 1-Boc-3-azetidinone, through the addition of a cyanide source.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial for moderating the reactivity of the ring nitrogen and preventing unwanted side reactions.

Physicochemical Properties and Handling
PropertyValueSource
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C under an inert atmosphere. Moisture sensitive.

Safety Precautions:

  • Toxicity: While specific toxicity data for this compound is limited, cyanohydrins are known to be hazardous as they can decompose to release hydrogen cyanide, especially under acidic or basic conditions.[3] Handle with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • In case of exposure: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if you feel unwell.

Synthetic Transformations of 1-Boc-3-cyano-3-hydroxyazetidine

The true synthetic power of 1-Boc-3-cyano-3-hydroxyazetidine lies in the selective manipulation of its cyano and hydroxyl groups. Here, we present detailed protocols for two key transformations: reduction of the nitrile to a primary amine and hydrolysis to a carboxylic acid.

Reduction to 1-Boc-3-(aminomethyl)-3-hydroxyazetidine

The reduction of the nitrile group to a primary amine is a fundamental transformation that provides a key building block for the synthesis of, for example, novel chemokine receptor antagonists and other biologically active molecules. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[5]

reduction_workflow start Start: 1-Boc-3-cyano-3-hydroxyazetidine in Anhydrous THF add_lah Slowly add LiAlH₄ solution at 0°C start->add_lah reflux Warm to room temperature and then reflux add_lah->reflux quench Cool to 0°C and quench sequentially with H₂O, NaOH(aq), and H₂O reflux->quench filter Filter the resulting precipitate (aluminum salts) quench->filter concentrate Concentrate the filtrate in vacuo filter->concentrate purify Purify by flash column chromatography concentrate->purify product Product: 1-Boc-3-(aminomethyl)-3-hydroxyazetidine purify->product

Caption: Workflow for the reduction of 1-Boc-3-cyano-3-hydroxyazetidine.

Protocol 1: Synthesis of 1-Boc-3-(aminomethyl)-3-hydroxyazetidine

Materials:

  • 1-Boc-3-cyano-3-hydroxyazetidine (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH) solution (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of 1-Boc-3-cyano-3-hydroxyazetidine in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add a solution of LiAlH₄ in anhydrous THF via the dropping funnel. Caution: The reaction is exothermic. Maintain the temperature below 10°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C. Cautiously quench the reaction by the sequential dropwise addition of:

    • Deionized water (X mL per X g of LiAlH₄)

    • 15% NaOH solution (X mL per X g of LiAlH₄)

    • Deionized water (3X mL per X g of LiAlH₄) A granular precipitate should form. Stir the mixture at room temperature for 30 minutes.

  • Isolation: Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF and EtOAc. Combine the organic filtrates.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc/MeOH with 1% NH₄OH to afford the pure 1-Boc-3-(aminomethyl)-3-hydroxyazetidine.

Expected Characterization Data for 1-Boc-3-(aminomethyl)-3-hydroxyazetidine:

Data TypeExpected Values
¹H NMR δ (ppm): 4.1-3.9 (m, 4H), 3.0-2.8 (s, 2H), 2.5 (br s, 3H), 1.45 (s, 9H)
¹³C NMR δ (ppm): 157.0, 80.0, 65.0, 60.0, 45.0, 28.5
MS (ESI) m/z: 203.1 [M+H]⁺
Hydrolysis to 1-Boc-3-carboxy-3-hydroxyazetidine

Hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a versatile handle for amide bond formation and other derivatizations. Both acidic and basic conditions can be employed for nitrile hydrolysis, though basic hydrolysis is often preferred for substrates with acid-labile groups like the Boc protecting group.[1][6][7]

hydrolysis_mechanism nitrile Nitrile intermediate1 Tetrahedral Intermediate nitrile->intermediate1 Nucleophilic attack hydroxide OH⁻ amide Amide intermediate1->amide Proton transfer & Tautomerization carboxylate Carboxylate amide->carboxylate Hydrolysis carboxylic_acid Carboxylic Acid carboxylate->carboxylic_acid Protonation acid H₃O⁺

Caption: Simplified mechanism of basic nitrile hydrolysis.

Protocol 2: Synthesis of 1-Boc-3-carboxy-3-hydroxyazetidine

Materials:

  • 1-Boc-3-cyano-3-hydroxyazetidine (1.0 equiv)

  • Sodium hydroxide (NaOH) (5.0-10.0 equiv)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M or 2M

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-3-cyano-3-hydroxyazetidine in a mixture of ethanol and water.

  • Addition of Base: Add solid sodium hydroxide pellets or a concentrated aqueous solution of NaOH to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate may form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-carboxy-3-hydroxyazetidine. The product can be further purified by recrystallization or flash column chromatography if necessary.

Expected Characterization Data for 1-Boc-3-carboxy-3-hydroxyazetidine:

Data TypeExpected Values
¹H NMR δ (ppm): 10.0-12.0 (br s, 1H), 4.2-4.0 (m, 4H), 3.5 (br s, 1H), 1.45 (s, 9H)
¹³C NMR δ (ppm): 175.0, 157.0, 80.5, 70.0, 60.0, 28.5
MS (ESI) m/z: 216.1 [M-H]⁻

Conclusion and Future Perspectives

1-Boc-3-cyano-3-hydroxyazetidine is a highly valuable and versatile building block for the synthesis of a wide array of 3-substituted azetidine derivatives. The protocols detailed herein provide robust and reproducible methods for accessing key 3-(aminomethyl)-3-hydroxy and 3-carboxy-3-hydroxy azetidine cores. These intermediates are primed for further elaboration, opening avenues for the rapid generation of compound libraries for screening in drug discovery programs. The continued exploration of the reactivity of this and related azetidine building blocks will undoubtedly fuel the development of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • QuickTakes. (n.d.). Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetone Cyanohydrin. Retrieved from [Link]

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Deprotection of the Boc group from Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Acid-Catalyzed Deprotection of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis and detailed protocols for the selective deprotection of the tert-butyloxycarbonyl (Boc) group from this compound. The azetidine scaffold is a crucial building block in medicinal chemistry, and the 3-cyano-3-hydroxy moiety (a cyanohydrin) presents unique stability challenges.[1][2] This document outlines the mechanistic principles of Boc deprotection, evaluates various acidic conditions, and presents a validated, step-by-step protocol designed to maximize yield and purity while preserving the sensitive cyanohydrin functionality. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Synthetic Challenge

The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of conditions and its facile removal under acidic treatment.[3][4] This orthogonality is essential in multi-step syntheses of complex molecules.[3] The target substrate, this compound, contains a cyanohydrin functional group. Cyanohydrins are structurally sensitive and can undergo decomposition, particularly reversion to the corresponding ketone and cyanide, or hydrolysis of the nitrile group under harsh acidic or basic conditions.[5][6][7]

Therefore, the central challenge is to identify deprotection conditions that are sufficiently acidic to cleave the Boc group efficiently without inducing degradation of the cyanohydrin. This requires a careful balance of acid strength, solvent, temperature, and reaction time.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism (E1).[8][9][10]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by an acid (e.g., HCl, TFA).[9][10]

  • Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][8]

  • Decarboxylation & Amine Release: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and the free amine.[9]

  • Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically yielding the corresponding amine salt (e.g., hydrochloride or trifluoroacetate) as the final product.[8][9]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or solvent.[11][12] While less of a concern for this specific substrate, it is a factor to consider in complex molecules, often mitigated by using scavenger reagents.[8]

Boc_Deprotection_Mechanism Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection sub Boc-Protected Amine (R-NH-Boc) protonated Protonated Carbamate sub->protonated Protonation acid H⁺ carbamic_acid Carbamic Acid (R-NH-COOH) protonated->carbamic_acid Fragmentation tbutyl tert-Butyl Cation amine_salt Amine Salt (R-NH₃⁺) carbamic_acid->amine_salt Decarboxylation & Protonation co2 CO₂ isobutene Isobutene tbutyl->isobutene Deprotonation Experimental_Workflow Figure 2: Experimental Workflow for Boc Deprotection start Start: Substrate in Flask dissolve Dissolve in Anhydrous Dioxane start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_hcl Add 4M HCl/Dioxane (3-5 eq.) cool->add_hcl react Stir at 0 °C to RT (1-3 h) add_hcl->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Add Diethyl Ether to Precipitate concentrate->precipitate filter Isolate by Vacuum Filtration precipitate->filter dry Dry Product Under Vacuum filter->dry end Final Product: 3-Cyano-3-hydroxyazetidine Hydrochloride dry->end

Caption: Step-by-step workflow for the recommended protocol.

Troubleshooting

  • Incomplete Reaction: If starting material remains after 3-4 hours, an additional equivalent of the HCl solution can be added. Alternatively, allowing the reaction to stir for a longer period at room temperature is a safer option than applying heat.

  • Product Degradation: If significant byproduct formation is observed (via LC-MS), the reaction should be repeated at a strictly maintained temperature of 0 °C for a longer duration. Ensure all solvents and reagents are anhydrous.

  • Oily Product: If the product does not precipitate as a solid, it may be due to residual solvent or impurities. Try re-dissolving the oil in a minimal amount of methanol and re-precipitating with a larger volume of diethyl ether. Scratching the inside of the flask with a glass rod may also induce crystallization.

Conclusion

The deprotection of this compound can be achieved efficiently and selectively. The key to success is the use of controlled acidic conditions that are strong enough to cleave the Boc group but mild enough to preserve the sensitive cyanohydrin functionality. The recommended protocol using 4M HCl in 1,4-dioxane at 0 °C to room temperature provides a reliable method for obtaining the desired 3-cyano-3-hydroxyazetidine hydrochloride salt in high yield and purity, ready for subsequent synthetic transformations.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Fuhrmann, J., & Bornscheuer, U. T. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Acidic conditions, high heat, and return to carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanohydrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • ResearchGate. (n.d.). Tertiary-butoxycarbonyl (Boc) - A Strategic Group for N-Protection/Deprotection. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

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Application Notes and Protocols: Reactions of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The compact and rigid azetidine scaffold, combined with the versatile cyanohydrin functionality, offers a unique three-dimensional exit vector for the synthesis of novel chemical entities. The tertiary alcohol and the cyano group provide handles for further functionalization, allowing for the exploration of chemical space around this privileged core. Understanding the reactivity of this molecule with various electrophiles is crucial for its effective utilization in the design and synthesis of new therapeutic agents.

This guide provides a detailed exploration of the reactions of this compound with electrophiles, with a focus on scientifically sound protocols and the rationale behind experimental design.

Synthesis of the Starting Material: this compound

The title compound is readily prepared from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate through a cyanohydrin formation reaction.

Protocol 1: Synthesis of this compound

This protocol outlines the nucleophilic addition of cyanide to tert-butyl 3-oxoazetidine-1-carboxylate. The reaction is typically performed under basic conditions to generate the cyanide anion, which then attacks the electrophilic carbonyl carbon.[1][2]

Materials:

  • Tert-butyl 3-oxoazetidine-1-carboxylate

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • Acetic acid

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., DCM or EtOAc) at 0 °C, add sodium cyanide (1.1 eq).

  • Slowly add acetic acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The in-situ formation of HCN requires careful handling in a well-ventilated fume hood.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • The use of a two-phase system (water/organic solvent) facilitates the reaction and subsequent work-up.

  • The addition of acetic acid is to generate a controlled amount of HCN in situ, which then adds to the ketone.[1]

  • The basic quench with NaHCO₃ is crucial to neutralize the excess acid and to decompose any remaining HCN.

Synthesis_Workflow start Start reagents Tert-butyl 3-oxoazetidine-1-carboxylate NaCN, Acetic Acid Water/DCM start->reagents 1. Mix reaction Cyanohydrin Formation (0 °C to RT) reagents->reaction 2. React workup Aqueous Work-up (NaHCO3, Brine) reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product This compound purification->product 5. Isolate

Caption: Workflow for the synthesis of the starting material.

Reactions with Electrophiles: Acylation of the Tertiary Hydroxyl Group

The tertiary hydroxyl group of this compound is sterically hindered, which can make its functionalization challenging. Standard acylation conditions may be sluggish or ineffective. Therefore, methods developed for the acylation of hindered alcohols are recommended.

Protocol 2: Steglich Esterification for O-Acylation

The Steglich esterification is a mild and effective method for the esterification of sterically demanding alcohols, including tertiary alcohols.[3][4] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Carboxylic acid (R-COOH) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether or pentane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC or DIC (1.2 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct. Wash the filter cake with a small amount of cold DCM.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-acylated product.

Causality Behind Experimental Choices:

  • DCC/DIC: These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the alcohol.[3]

  • DMAP: DMAP acts as a potent nucleophilic catalyst, accelerating the reaction by forming a more reactive N-acylpyridinium intermediate. This is particularly important for hindered alcohols.[3]

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid and the carbodiimide reagent.

Steglich_Esterification start Start reactants Azetidine-cyanohydrin Carboxylic Acid DCC/DIC, DMAP Anhydrous DCM start->reactants 1. Combine reaction Acylation Reaction (RT, Overnight) reactants->reaction 2. Stir filtration Filter Urea Byproduct reaction->filtration 3. Filter workup Aqueous Wash (NaHCO3, Brine) filtration->workup 4. Wash purification Column Chromatography workup->purification 5. Purify product O-Acylated Azetidine purification->product 6. Isolate

Caption: Workflow for the Steglich Esterification.

Protocol 3: Acylation using Acid Chlorides or Anhydrides with a Catalyst

For more reactive acylating agents like acid chlorides or anhydrides, a strong base or a catalyst is typically required to facilitate the reaction with a hindered tertiary alcohol.

Materials:

  • This compound

  • Acid chloride (R-COCl) or Acid anhydride ((R-CO)₂O) (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Alternative Catalyst: Bismuth(III) triflate (Bi(OTf)₃) (0.05 eq)[5]

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine or pyridine (1.5 eq) in anhydrous DCM or THF at 0 °C, add the acid chloride or anhydride (1.2 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Alternative Catalytic Method: To a solution of the azetidine (1.0 eq) and acid anhydride (1.2 eq) in anhydrous DCM, add Bi(OTf)₃ (0.05 eq) and stir at room temperature.[5]

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Causality Behind Experimental Choices:

  • Triethylamine/Pyridine: These bases act as acid scavengers, neutralizing the HCl or carboxylic acid byproduct, and can also act as nucleophilic catalysts.

  • Bi(OTf)₃: This Lewis acid is an effective catalyst for the acylation of sterically hindered alcohols, activating the anhydride towards nucleophilic attack.[5]

Reactions with Electrophiles: Alkylation of the Tertiary Hydroxyl Group

The O-alkylation of tertiary alcohols, particularly via the Williamson ether synthesis, is often challenging due to the competing elimination reaction, especially with secondary and tertiary alkyl halides.[6][7] The sterically hindered environment of the tertiary hydroxyl group in this compound further exacerbates this issue.

Discussion on the Challenges of O-Alkylation

Direct O-alkylation using a strong base (like NaH) to deprotonate the tertiary alcohol followed by the addition of an alkyl halide is likely to result in low yields of the desired ether and significant formation of elimination byproducts from the alkyl halide. The basic conditions could also potentially lead to the decomposition of the cyanohydrin.

Potential Strategies for O-Alkylation (to be approached with caution)

While challenging, the following strategies could be explored for the O-alkylation of this compound. These protocols are proposed based on general principles for alkylating hindered alcohols and should be optimized for this specific substrate.

Strategy 1: Using a Strong Base and a Highly Reactive Alkylating Agent

This approach aims to favor the SN2 reaction by using a highly reactive primary alkylating agent.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Primary alkyl iodide or triflate (e.g., methyl iodide, ethyl triflate) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add the primary alkyl iodide or triflate (1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Causality Behind Experimental Choices:

  • NaH: A strong, non-nucleophilic base is used to deprotonate the tertiary alcohol to form the alkoxide.

  • Primary Alkyl Iodide/Triflate: These are highly reactive electrophiles in SN2 reactions, which may help to outcompete the elimination pathway.

Data Summary

The following table summarizes the expected outcomes for the reactions of this compound with various electrophiles based on the provided protocols.

Reaction TypeElectrophileReagents/ConditionsExpected ProductAnticipated Yield
O-Acylation Carboxylic AcidDCC/DIC, DMAP, DCMO-Acylated AzetidineGood to Excellent
O-Acylation Acid Chloride/AnhydrideEt₃N or Pyridine, DCMO-Acylated AzetidineGood
O-Acylation Acid AnhydrideBi(OTf)₃, DCMO-Acylated AzetidineGood to Excellent
O-Alkylation Primary Alkyl IodideNaH, THF/DMFO-Alkylated AzetidineLow to Moderate

Conclusion

This compound is a versatile building block, and its hydroxyl group can be functionalized with electrophiles. O-acylation reactions are generally more facile and higher yielding, with methods like the Steglich esterification or catalyzed reactions with acid anhydrides being particularly suitable for this sterically hindered tertiary alcohol. O-alkylation is more challenging due to competing elimination reactions but may be achievable with highly reactive primary electrophiles. The protocols and insights provided in this guide should serve as a valuable resource for researchers in their efforts to synthesize novel and complex molecules for drug discovery and development.

References

Sources

The Strategic Application of 1-Boc-3-cyano-3-hydroxyazetidine in the Synthesis of Novel Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Azetidines in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality.[1] This rigid, defined spatial arrangement can lead to improved binding affinity and selectivity for biological targets, offering an escape from the "flatland" of traditional aromatic scaffolds.[1] Concurrently, the azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[2] The fusion of these two motifs in the form of spirocyclic azetidines presents a compelling strategy for the development of next-generation therapeutics. This application note details the utility of a versatile building block, 1-Boc-3-cyano-3-hydroxyazetidine, in the synthesis of medicinally relevant spirocyclic compounds, with a focus on the preparation of spiro-hydantoins.

Physicochemical Properties and Handling of 1-Boc-3-cyano-3-hydroxyazetidine

1-Boc-3-cyano-3-hydroxyazetidine is a key intermediate, typically synthesized from the corresponding ketone, 1-Boc-3-azetidinone. The introduction of the cyano and hydroxyl groups at the 3-position transforms it into a versatile precursor for various spirocyclic systems.

Table 1: Physicochemical Properties of 1-Boc-3-cyano-3-hydroxyazetidine

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₃-
Molecular Weight 198.22 g/mol -
Appearance White to off-white solid[3]
Melting Point 68-71 °C (for the related 1-Boc-3-cyanoazetidine)[3]
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH)[4]
Storage Store in a cool, dry place, protected from light and moisture.[4]

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood.

Synthetic Application: Synthesis of Spiro[azetidine-3,4'-imidazolidine]-2',5'-dione

A prime application of 1-Boc-3-cyano-3-hydroxyazetidine is in the synthesis of spiro-hydantoins, a class of compounds with a wide range of biological activities.[5] The Bucherer-Bergs reaction, a classic multicomponent reaction for the synthesis of hydantoins from ketones, provides a conceptual basis for this transformation.[5] In this case, the cyanohydrin functionality of 1-Boc-3-cyano-3-hydroxyazetidine serves as a masked ketone, reacting with a urea source under appropriate conditions to furnish the desired spirocyclic product.

Reaction Principle and Causality

The reaction proceeds via an initial interaction of the cyanohydrin with a urea or a related species, followed by an intramolecular cyclization to form the hydantoin ring. The Boc-protecting group on the azetidine nitrogen is crucial for several reasons:

  • Solubility and Handling: It enhances the solubility of the starting material in organic solvents and renders it a stable, crystalline solid.

  • Reactivity Modulation: It deactivates the azetidine nitrogen, preventing its participation in undesired side reactions. The Boc group can be readily removed under acidic conditions post-synthesis to allow for further functionalization of the spirocyclic scaffold.

The choice of reagents and reaction conditions is critical for achieving high yields and purity. The use of a base is often necessary to facilitate the cyclization step.

Experimental Workflow and Mechanism

The synthesis of spiro[azetidine-3,4'-imidazolidine]-2',5'-dione from 1-Boc-3-cyano-3-hydroxyazetidine can be conceptualized in the following workflow:

workflow start 1-Boc-3-cyano-3-hydroxyazetidine reagents Urea or Ammonium Carbonate/KCN start->reagents Add solvent Solvent (e.g., Ethanol/Water) reagents->solvent Dissolve heating Heating under Reflux solvent->heating Heat cyclization Intramolecular Cyclization heating->cyclization Promote product 1'-Boc-spiro[azetidine-3,4'-imidazolidine]-2',5'-dione cyclization->product Form deprotection Acidic Deprotection (e.g., TFA/DCM) product->deprotection Treat with final_product Spiro[azetidine-3,4'-imidazolidine]-2',5'-dione deprotection->final_product Yield

Figure 1: General workflow for the synthesis of a spiro-hydantoin from 1-Boc-3-cyano-3-hydroxyazetidine.

Detailed Synthetic Protocol

Materials:

  • 1-Boc-3-cyano-3-hydroxyazetidine

  • Ammonium carbonate

  • Potassium cyanide (or Sodium cyanide)

  • Ethanol

  • Water

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-Boc-3-cyano-3-hydroxyazetidine (1.0 equiv), ammonium carbonate (4.0 equiv), and potassium cyanide (1.2 equiv).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Dilute the aqueous residue with water and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1'-Boc-spiro[azetidine-3,4'-imidazolidine]-2',5'-dione.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection (Optional): To remove the Boc group, dissolve the purified spiro-hydantoin in dichloromethane (DCM) and treat with trifluoroacetic acid (TFA) at room temperature until the reaction is complete (monitored by TLC). Concentrate the mixture under reduced pressure and purify as necessary to obtain the final spiro[azetidine-3,4'-imidazolidine]-2',5'-dione.

Logical Framework for Spirocycle Synthesis

The strategic use of 1-Boc-3-cyano-3-hydroxyazetidine as a precursor for spirocyclic compounds is based on the inherent reactivity of the cyanohydrin moiety. This functional group serves as a versatile handle for the introduction of a second ring system at the C3 position of the azetidine core.

logic_framework start 1-Boc-3-cyano-3-hydroxyazetidine intermediate Key Intermediate (Cyanohydrin) start->intermediate Provides spiro_hydantoin Spiro-hydantoin intermediate->spiro_hydantoin Bucherer-Bergs Reaction spiro_oxazolidinone Spiro-oxazolidinone intermediate->spiro_oxazolidinone Reaction with Isocyanates other_spirocycles Other Spirocycles intermediate->other_spirocycles Further Transformations

Sources

Stereoselective reactions involving Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Stereoselective Reactions Involving Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Introduction: The Strategic Value of a Chiral Azetidine Building Block

This compound is a highly functionalized, strained-ring heterocycle that serves as a versatile chiral building block in modern drug discovery. Its rigid four-membered ring structure, combined with a strategic placement of orthogonal functional groups—a Boc-protected amine, a tertiary alcohol, and a nitrile—makes it an exceptionally valuable starting material for creating complex molecular architectures. The C3 position is a stereocenter, and the inherent chirality of this molecule is of paramount importance, as the biological activity of pharmaceuticals is often dictated by their specific three-dimensional arrangement.[1][2][3]

The development of single-enantiomer drugs is a critical objective in medicinal chemistry to maximize therapeutic efficacy and minimize off-target effects and toxicity.[1][2][3][4] This guide provides detailed application notes and protocols for key stereoselective reactions of this compound, focusing on transformations that leverage the molecule's inherent stereochemistry to produce novel, enantioenriched azetidine derivatives for pharmaceutical research.

Core Application: Diastereoselective Reduction of the Cyano Group

The conversion of the nitrile to a primary amine is a cornerstone transformation, yielding chiral 3-(aminomethyl)-3-hydroxyazetidine derivatives. The stereochemical outcome of this reduction is profoundly influenced by the adjacent tertiary hydroxyl group, which can act as a directing group.

Scientific Rationale & Mechanistic Insight

The diastereoselectivity of the reduction hinges on the ability of the C3-hydroxyl group to coordinate with the hydride reagent (e.g., a borane or a metal catalyst surface). This coordination creates a transient, rigid intermediate that sterically blocks one face of the molecule. Consequently, the hydride is delivered to the nitrile carbon from the less hindered face, resulting in the preferential formation of one diastereomer. This principle of substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis.

For instance, using a borane reagent, the hydroxyl group can form a boronate ester in situ. This complex then directs the intramolecular or intermolecular delivery of a hydride to the cyano group from the same face, leading to a syn-reduction product relative to the hydroxyl group.

G cluster_0 Chelation-Controlled Hydride Delivery A Azetidine Substrate (C3-OH and CN) C Formation of Transient Alkoxyborane Intermediate A->C Coordination B Hydride Reagent (e.g., BH3-THF) B->C D Intramolecular Hydride Delivery C->D Directed Attack E Hydrolytic Workup D->E F Syn-Diastereomer Product (Aminomethyl & Hydroxyl) E->F G cluster_1 Grignard Addition to Azetidine Nitrile A Azetidine Substrate C Deprotonation of C3-OH & Formation of Metallo-imine A->C B Grignard Reagent (R-MgX, 2.2 eq) B->C 1. Deprotonation 2. Nucleophilic Attack D Aqueous Acidic Workup (e.g., NH4Cl) C->D Hydrolysis E 3-Acyl-3-hydroxy- azetidine Product D->E

Sources

Protocol for the scale-up synthesis of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Key Pharmaceutical Building Block

This compound is a critical chiral building block in modern medicinal chemistry. As a protected azetidine cyanohydrin, its strained four-membered ring and versatile functional groups make it an invaluable intermediate for synthesizing complex pharmaceutical agents. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target-binding affinity.[1][2][3]

Notably, this molecule is a pivotal intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune disorders like rheumatoid arthritis.[4] The efficient and scalable production of this intermediate is, therefore, a matter of significant industrial importance, directly impacting the accessibility and cost of the final therapeutic agent.

This document provides a detailed protocol for the scale-up synthesis of this compound, moving from the precursor, tert-butyl 3-oxoazetidine-1-carboxylate. We will emphasize the rationale behind procedural choices, robust in-process controls, and stringent safety measures essential for large-scale production.

Part 1: Synthetic Strategy and Mechanistic Rationale

The overall synthetic pathway is a two-step process starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The strategy involves an initial oxidation to the key ketone intermediate, followed by a nucleophilic addition of a cyanide anion to form the desired cyanohydrin product.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyanohydrin Formation A Tert-butyl 3-hydroxyazetidine-1-carboxylate B Tert-butyl 3-oxoazetidine-1-carboxylate A->B   Parikh-Doering Oxidation   (SO3-Pyridine, TEA, DMSO) C Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate B->C Acetone Cyanohydrin Triethylamine (cat.) Isopropanol, 0-5 °C

Caption: Overall synthetic workflow for the target molecule.

Expertise in Action: Causality Behind Experimental Choices
  • Choice of Oxidation Protocol: While many methods exist to oxidize secondary alcohols, the Parikh-Doering oxidation (using a sulfur trioxide pyridine complex) is highly advantageous for scale-up.[5] It avoids the use of heavy metals (like chromium) and operates under mild, non-acidic conditions, which is crucial for the stability of the Boc-protecting group and the azetidine ring. Furthermore, it circumvents the low-temperature requirements of Swern-type oxidations, which can be challenging and costly to maintain in large reactors.[6]

  • Selection of Cyanide Source: The formation of the cyanohydrin is an equilibrium process. For industrial-scale synthesis, Acetone Cyanohydrin is the reagent of choice over alternatives like sodium or potassium cyanide (NaCN/KCN) or trimethylsilyl cyanide (TMSCN).

    • Safety & Handling: Acetone cyanohydrin is a liquid, which is significantly easier and safer to handle via metered pumping into a reactor compared to highly toxic, hygroscopic cyanide powders.[7] It serves as an in-situ source of hydrogen cyanide (HCN) when catalyzed by a base.

    • Reaction Control: The reaction is catalyzed by a weak base (e.g., triethylamine). This allows for fine control over the rate of HCN generation and its subsequent addition to the ketone, preventing dangerous accumulations of free HCN gas and helping to manage the reaction exotherm.

    • Cost-Effectiveness: It is a more economical choice for large-scale operations compared to the expensive and moisture-sensitive TMSCN.

  • Solvent and Temperature Control: Isopropanol (IPA) is selected as the reaction solvent for the cyanohydrin formation. It is a cost-effective, relatively low-toxicity solvent that provides good solubility for both the starting ketone and the product. The reaction is conducted at a controlled temperature of 0-5 °C. This is critical to shift the equilibrium towards the cyanohydrin product and to minimize potential side reactions or decomposition of the product.

Part 2: Detailed Scale-Up Protocol

Extreme Caution is advised. This synthesis involves highly toxic cyanide compounds and should only be performed by trained professionals in a well-ventilated chemical synthesis facility with immediate access to emergency cyanide exposure treatment kits (e.g., amyl nitrite). [8][9]

Step 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate (4)
ReagentMW ( g/mol )AmountMolesEquivalents
Tert-butyl 3-hydroxyazetidine-1-carboxylate (1)173.2110.0 kg57.731.0
Sulfur Trioxide Pyridine Complex159.1613.78 kg86.591.5
Triethylamine (TEA)101.1917.53 L126.92.2
Dimethyl Sulfoxide (DMSO)78.1350 L--
Ethyl Acetate88.11100 L--
Brine Solution-50 L--

Procedure:

  • Charge a 200 L reactor with tert-butyl 3-hydroxyazetidine-1-carboxylate (1) (10.0 kg) and Dimethyl Sulfoxide (50 L). Begin stirring to form a solution.

  • Add Triethylamine (17.53 L) to the solution. Cool the reactor jacket to 15-20 °C.

  • In a separate vessel, prepare a solution of Sulfur Trioxide Pyridine complex (13.78 kg) in DMSO (25 L).

  • Slowly add the SO₃-Pyridine solution to the reactor over 2-3 hours, maintaining the internal temperature below 30 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to 10-15 °C and slowly quench by adding 50 L of water, keeping the temperature below 25 °C.

  • Extract the aqueous mixture with Ethyl Acetate (2 x 50 L).

  • Combine the organic layers and wash with water (2 x 25 L) and then with saturated brine solution (1 x 25 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate as a solid or oil, which can be used directly in the next step. A typical yield is 90-95%.[5]

Step 2: Synthesis of this compound (3)
ReagentMW ( g/mol )AmountMolesEquivalents
Tert-butyl 3-oxoazetidine-1-carboxylate (2)171.199.5 kg55.491.0
Acetone Cyanohydrin85.095.2 L57.741.04
Triethylamine (TEA)101.190.77 L5.550.1
Isopropanol (IPA)60.1095 L--
Heptane100.2150 L--

Procedure:

  • Charge the 200 L reactor with tert-butyl 3-oxoazetidine-1-carboxylate (2) (9.5 kg) and Isopropanol (95 L). Stir to dissolve and then cool the solution to 0-5 °C.

  • Add Triethylamine (0.77 L) to the cold solution.

  • [CRITICAL STEP] Slowly add Acetone Cyanohydrin (5.2 L) subsurface over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. A slight exotherm is expected and must be controlled with jacket cooling.

  • Stir the reaction mixture at 0-5 °C for an additional 4-6 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting ketone.

  • Upon completion, slowly add water (20 L) to quench the reaction, maintaining the temperature below 10 °C.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the isopropanol.

  • Extract the remaining aqueous residue with Ethyl Acetate (2 x 40 L).

  • Combine the organic layers and wash with 10% aqueous sodium bisulfite (to quench any residual cyanide), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a reduced volume (~20 L).

  • Add Heptane (~50 L) as an anti-solvent and stir at 0-5 °C for 2-4 hours to induce crystallization.

  • Filter the resulting solid, wash with cold heptane, and dry under vacuum at <40 °C to afford the final product, this compound. Expected yield is 80-90% with >98% purity.

Part 3: Trustworthiness - A Self-Validating Protocol

To ensure reproducibility and safety, a robust analytical and safety framework must be implemented.

In-Process Controls (IPCs)
  • Reaction Monitoring: Both steps should be monitored by High-Performance Liquid Chromatography (HPLC).

    • Method: C18 column, mobile phase of acetonitrile/water gradient, UV detection at 210 nm.

    • Acceptance Criteria: For reaction completion, the starting material peak area should be <2% of the total peak area.

  • Temperature Logging: Continuous monitoring of the internal reactor temperature is mandatory, especially during the addition of the SO₃-Pyridine complex and Acetone Cyanohydrin.

Final Product Characterization and Quality Control
  • Identity: Confirmed by ¹H NMR and ¹³C NMR spectroscopy and Mass Spectrometry.

    • ¹H NMR (400 MHz, CDCl₃) δ: ~4.2-4.4 (m, 4H, azetidine-CH₂), ~3.5 (br s, 1H, -OH), 1.48 (s, 9H, t-Bu).

  • Purity: Assessed by HPLC (>98% area).

  • Residual Solvents: Analyzed by Gas Chromatography (GC) to ensure levels are within ICH guidelines.

Critical Safety Protocols
  • Cyanide Handling: All operations involving Acetone Cyanohydrin must be conducted in a contained, well-ventilated area. Personnel must wear specialized PPE, including a full-face respirator with appropriate cartridges, chemical-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.[8][10]

  • Waste Neutralization: All aqueous and solid waste containing cyanide must be quenched before disposal. A common method is treatment with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.

  • Emergency Preparedness: An emergency plan must be in place. This includes having a cyanide antidote kit readily accessible and ensuring all personnel are trained in its use and in CPR.[8]

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019-10-31). National Institutes of Health. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. PubChem. [Link]

  • acetone cyanohydrin. Organic Syntheses. [Link]

  • Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY. NJ.gov. [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. National Institutes of Health. [Link]

  • WO2005040078A1 - Purification of tertiary butyl alcohol.
  • A Multicomponent Reaction to Access Functionalized Azetidine Derivatives. Synfacts. [Link]

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate. Synthonix. [Link]

  • The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

Application Notes and Protocols: Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, properties, and applications of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate. It is intended for researchers, medicinal chemists, and drug development professionals. This guide details the strategic importance of this intermediate, its synthesis from commercially available precursors, and its potential transformations into valuable scaffolds for active pharmaceutical ingredient (API) development. The protocols provided are designed to be robust and explanatory, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral positioning of substituents, enabling chemists to optimize interactions with biological targets. The incorporation of an azetidine moiety can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2]

This compound emerges as a particularly valuable building block. It possesses three key functional handles on a protected azetidine core:

  • A Boc-protected amine: This ensures stability during synthetic manipulations and allows for controlled deprotection at a later stage.

  • A tertiary hydroxyl group: This site can be used for further functionalization or can influence the stereochemistry of adjacent centers.

  • A nitrile group: This versatile group can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or participate in various cycloaddition reactions, opening numerous pathways for molecular elaboration.

This application note will illuminate the synthesis of this intermediate from its ketone precursor, Tert-butyl 3-oxoazetidine-1-carboxylate, and explore its subsequent utility in creating diverse and complex molecular architectures for drug discovery.

Physicochemical Properties and Safety Data

The direct precursor to our title compound is Tert-butyl 3-oxoazetidine-1-carboxylate, a stable, commercially available intermediate.[1] The properties of this precursor are well-documented and provide a baseline for handling the subsequent cyanohydrin product.

Table 1: Physicochemical Data of Key Precursor

Property Value Reference
Compound Name Tert-butyl 3-oxoazetidine-1-carboxylate [1][2]
Synonyms N-Boc-3-azetidinone, 1-Boc-3-azetidinone [1]
CAS Number 398489-26-4 [1][2]
Molecular Formula C₈H₁₃NO₃ [3]
Molecular Weight 171.19 g/mol [3]
Appearance White to off-white crystalline powder [1][2]

| Melting Point | 68-71 °C |[4] |

CAUTION: this compound is a cyanohydrin. Cyanohydrins can exist in equilibrium with their corresponding ketone and hydrogen cyanide (HCN), particularly under basic or acidic conditions. HCN is an extremely toxic and volatile gas. All manipulations involving this compound must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is mandatory.[4][5] An emergency plan for cyanide exposure should be in place.

Table 2: Hazard and Precautionary Information (Based on Related Compounds)

Hazard Statement Precautionary Measures First Aid
H302: Harmful if swallowed.[4] P264: Wash hands thoroughly after handling.[4] Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[6]
H319: Causes serious eye irritation.[4] P280: Wear protective gloves/eye protection.[4] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing and seek immediate medical attention.[4][6]
H315: Causes skin irritation.[7] P261: Avoid breathing dust/fume/gas/mist.[5] Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[6]

| H335: May cause respiratory irritation.[7] | P271: Use only outdoors or in a well-ventilated area.[5] | Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[6] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is a two-step process starting from the corresponding alcohol, Tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 1: Oxidation to Tert-butyl 3-oxoazetidine-1-carboxylate

The critical first step is the oxidation of the secondary alcohol to a ketone. A variety of methods exist, but a TEMPO-mediated oxidation is often preferred in industrial settings due to its green and cost-effective nature.[8]

  • Mechanism: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) acts as a catalyst. A stoichiometric oxidant, such as sodium hypochlorite (NaClO), oxidizes TEMPO to its active oxoammonium ion form. This species then oxidizes the alcohol to a ketone, regenerating the hydroxylamine form of TEMPO, which is re-oxidized by NaClO to complete the catalytic cycle.

  • Causality: The Boc-protecting group is stable under these mild oxidative conditions, preventing cleavage or side reactions involving the azetidine nitrogen. The use of a biphasic system with a phase-transfer catalyst (like KBr) can improve reaction rates.[8]

Step 2: Cyanohydrin Formation

This is the core transformation where the ketone is converted to the target cyanohydrin. This is a classic nucleophilic addition reaction.

  • Mechanism: A cyanide source (e.g., the cyanide ion, CN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the azetidinone. The resulting alkoxide intermediate is then protonated (typically during aqueous workup) to yield the final hydroxyl group.

  • Causality of Reagent Choice: While traditional methods use sodium or potassium cyanide with an acid, these can be hazardous due to the generation of HCN gas. A modern and often safer alternative is the use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI₂). The TMS group first protects the hydroxyl intermediate as a silyl ether, which is then easily hydrolyzed to the alcohol during workup. This method avoids strongly acidic or basic conditions, preserving the integrity of the Boc group and the azetidine ring.

G cluster_0 Synthetic Workflow A Tert-butyl 3-hydroxyazetidine-1-carboxylate B Tert-butyl 3-oxoazetidine-1-carboxylate A->B Oxidation (e.g., TEMPO, NaClO) C Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (Target Intermediate) B->C Cyanohydrin Formation (e.g., TMSCN, ZnI₂)

Application in Pharmaceutical Synthesis: A Gateway to Novel Scaffolds

The true value of this compound lies in its potential for diversification. The nitrile and hydroxyl groups serve as latent functionalities that can be transformed into a variety of other useful groups.

  • Nitrile Hydrolysis: Treatment with strong acid or base can hydrolyze the nitrile to a carboxylic acid or an amide . This creates a quaternary center bearing both a hydroxyl and a carboxyl/carbamoyl group, a motif of significant interest in designing enzyme inhibitors.

  • Nitrile Reduction: The nitrile can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation to yield a primary amine (-CH₂NH₂). This provides access to 3-(aminomethyl)-3-hydroxyazetidine derivatives, which are valuable for introducing basic centers or for further derivatization.

  • Denitrative Functionalization: The nitrile and hydroxyl groups can be eliminated to form an alkene, leading to intermediates like tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a key precursor for the synthesis of the JAK inhibitor Baricitinib.[8]

G Start Start P1 P1 Start->P1 Hydrolysis (H⁺ or OH⁻) P2 P2 Start->P2 Reduction (e.g., LiAlH₄) P3 P3 Start->P3 Elimination (Dehydration)

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate (V-5)[8]
  • Rationale: This protocol adapts a well-established TEMPO-catalyzed oxidation, a method known for its high selectivity and mild conditions, making it suitable for scaling.[8]

  • Materials:

    • Tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) (10.0 g, 57.7 mmol)

    • Dichloromethane (CH₂Cl₂) (200 mL)

    • Potassium bromide (KBr) (9.1% aqueous solution, 15.1 g)

    • TEMPO (0.18 g, 1.15 mmol)

    • Sodium bicarbonate (KHCO₃) (104 g)

    • Sodium hypochlorite (NaClO) (12% aqueous solution, 86 g)

    • Sodium thiosulfate (15% aqueous solution)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g) in CH₂Cl₂ (200 mL), add the aqueous KBr solution (15.1 g) and TEMPO (0.18 g) at a temperature between -15 °C and 5 °C.[8]

    • Prepare a separate solution of KHCO₃ (104 g) and NaClO solution (86 g) in water (389 mL).[8]

    • Slowly add the KHCO₃/NaClO solution to the reaction mixture, maintaining the temperature below 5 °C.

    • Stir the reaction mixture vigorously for 30 minutes, monitoring the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, quench the reaction by adding 15% sodium thiosulfate solution (100 mL) to destroy excess oxidant.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water, and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Rationale: This protocol employs TMSCN for a controlled and high-yielding cyanohydrin formation, minimizing exposure to free HCN and proceeding under mild conditions that protect the Boc group.

  • Materials:

    • Tert-butyl 3-oxoazetidine-1-carboxylate (5.0 g, 29.2 mmol)

    • Anhydrous Dichloromethane (CH₂Cl₂) (100 mL)

    • Trimethylsilyl cyanide (TMSCN) (4.7 mL, 35.1 mmol)

    • Zinc iodide (ZnI₂) (catalytic amount, ~0.2 g)

    • Hydrochloric acid (1M HCl aqueous solution)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • IN A WELL-VENTILATED FUME HOOD , dissolve Tert-butyl 3-oxoazetidine-1-carboxylate (5.0 g) in anhydrous CH₂Cl₂ (100 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of ZnI₂ to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TMSCN (4.7 mL) dropwise via syringe. CAUTION: TMSCN is highly toxic and reacts with moisture to produce HCN gas.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight. Monitor progress by TLC.

    • Upon completion, cool the reaction back to 0 °C and carefully quench by slowly adding 1M HCl solution. This step hydrolyzes the TMS-ether intermediate.

    • Stir for 1 hour, then dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure cyanohydrin.

Troubleshooting and Field Insights

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Oxidation (Protocol 1) Inefficient oxidant; reaction temperature too high causing degradation.Ensure the NaClO solution is fresh and its concentration is verified. Maintain strict temperature control (<5 °C).
Incomplete Cyanohydrin Formation (Protocol 2) Inactive catalyst; insufficient TMSCN; moisture in the reaction.Use freshly fused or anhydrous ZnI₂. Ensure all glassware is flame-dried and solvent is anhydrous. Use a slight excess (1.2 eq) of TMSCN.
Boc-group cleavage Exposure to strong acidic or basic conditions during workup or purification.Use mild workup conditions (e.g., saturated NH₄Cl instead of strong acid). Avoid using highly acidic or basic eluents during chromatography.
Product instability The cyanohydrin is reverting to the ketone (retro-cyanohydrin reaction).Store the purified product under an inert atmosphere at low temperatures. Avoid exposure to bases or strong heat.

Conclusion

This compound is a high-value pharmaceutical intermediate that offers a direct entry point to a wide array of complex 3-substituted azetidine scaffolds. Its synthesis from readily available materials via robust and scalable protocols makes it an attractive building block for drug discovery programs. The strategic presence of three distinct and orthogonally reactive functional groups provides medicinal chemists with the flexibility needed to construct novel molecular entities with potentially superior pharmacological profiles. Understanding the synthesis, handling, and synthetic potential of this intermediate is crucial for leveraging the full power of the azetidine scaffold in the development of next-generation therapeutics.

References

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Application Notes & Protocols for Green Synthesis of Baricitinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pharmaceutical Manufacturing

Baricitinib, an orally available and reversible inhibitor of Janus kinase 1 (JAK1) and JAK2, has emerged as a critical therapeutic agent for inflammatory and autoimmune diseases.[1] The intricate molecular architecture of Baricitinib necessitates a multi-step synthesis, which traditionally has been associated with challenges common to complex pharmaceutical manufacturing: the use of hazardous reagents, generation of significant waste streams, and high energy consumption.[2][3] In alignment with the principles of green chemistry, the development of sustainable, cost-effective, and environmentally benign synthetic routes for Baricitinib and its key intermediates is not merely an academic exercise but a critical step towards a more responsible pharmaceutical industry.[2][4][5]

This document provides a detailed guide to greener synthetic pathways for crucial Baricitinib intermediates, focusing on innovative methodologies that enhance efficiency, safety, and environmental performance. We will delve into the rationale behind these approaches, provide step-by-step protocols, and present data that underscores the advantages of these green routes.

Core Intermediates and Strategic Green Approaches

The synthesis of Baricitinib can be conceptually dissected into the preparation of two key heterocyclic fragments that are ultimately coupled:

  • The Azetidine Moiety: 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile

  • The Pyrrolo[2,3-d]pyrimidine Core: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Our focus will be on green synthetic innovations for these two pivotal intermediates.

Part 1: A Green and Facile Synthesis of the Azetidine Intermediate

A significant advancement in the green synthesis of the azetidine intermediate, specifically 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, has been reported, which avoids many of the drawbacks of previous methods, such as expensive starting materials and polluting reagents.[1][6][7] This approach emphasizes cost-effectiveness and industrial scalability.[1][7]

Key Features of the Green Synthetic Route:
  • Cost-Effective Starting Materials: The synthesis commences with readily available and inexpensive benzylamine.[1][7]

  • Microchannel Reactor Technology: A key innovation is the use of a microchannel reactor for a green oxidation reaction, which offers enhanced heat and mass transfer, improved safety, and process intensification.[1][7]

  • Environmentally Benign Oxidation: This method forgoes the use of heavy metal oxidants or other toxic reagents, a common feature in traditional organic synthesis.

  • Improved Yields and Purity: The optimized conditions lead to good yields and high-purity intermediates, minimizing the need for extensive purification steps that often generate significant solvent waste.

Synthetic Pathway Overview

The following diagram illustrates the green synthetic route to the key azetidine intermediate.

Green_Azetidine_Synthesis cluster_0 Step 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate cluster_1 Step 2: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile A Benzylamine B Intermediate V-3 A->B Reaction with Epichlorohydrin C Intermediate V-4 B->C Reduction & N-Boc Protection D tert-butyl 3-oxoazetidine-1-carboxylate (V-5) C->D Green Oxidation (Microchannel Reactor) E tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6) D->E Wittig Reaction F Deprotection E->F Acidic Deprotection G 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (V-7) F->G Sulfonylation

Caption: Green synthesis of the azetidine intermediate for Baricitinib.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6) [8]

  • Reaction Setup: In a reaction vessel under a hydrogen atmosphere, dissolve diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous tetrahydrofuran (THF) (300 mL).

  • Addition of Base: Slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) to the reaction mixture while maintaining the temperature at -5 °C. Stir for 3 hours.

  • Addition of Ketone: Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (V-5) (20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture. Continue stirring at -5 °C for an additional 2 hours.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.

  • Work-up and Isolation: Quench the reaction with water and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6).

Protocol 2: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (V-7) [8]

  • Deprotection: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6) (36.0 g, 185 mmol) in acetonitrile (252 mL), add 3 M hydrochloric acid (252 mL).

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Sulfonylation: After completion of the deprotection, cool the reaction mixture and add ethanesulfonyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) to facilitate the sulfonylation reaction.

  • Isolation: After the reaction is complete, perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic phase, and concentrate to obtain the crude product. Purify by recrystallization or column chromatography to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (V-7).

Quantitative Data Summary
IntermediateStarting MaterialKey ReagentsReaction ConditionsYieldReference
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6)tert-butyl 3-oxoazetidine-1-carboxylate (V-5)Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxideTHF, -5 °C to RT, 16hNot specified[8]
2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (V-7)tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6)HCl, Ethanesulfonyl chlorideAcetonitrile, RT, 16hNot specified[8]

Part 2: Greener Approaches to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Core

The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is another critical area for the application of green chemistry principles. Traditional methods often involve harsh reagents and multiple steps. More recent, greener approaches focus on improving efficiency and reducing waste.

Key Features of Improved Synthetic Routes:
  • Reduced Number of Steps: Efficient synthetic design aims to minimize the number of reaction steps, which directly correlates with a reduction in waste and resource consumption.

  • Avoidance of Harsh Reagents: Newer methods seek to replace hazardous reagents like phosphorus oxychloride with milder and more selective alternatives where possible.[9]

  • Catalytic Methods: The use of catalytic, rather than stoichiometric, amounts of reagents is a cornerstone of green chemistry. Copper-catalyzed coupling reactions have been explored for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, offering a more environmentally friendly alternative to palladium catalysts.[10]

Synthetic Pathway Overview

A representative improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is depicted below.

Pyrrolo_Pyrimidine_Synthesis A Dimethyl malonate B Pyrimidine derivative A->B Condensation C Pyrrolo[2,3-d]pyrimidine derivative B->C Cyclization D 4-chloro-7H-pyrrolo[2,3-d]pyrimidine C->D Chlorination

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this challenging synthesis. Low yields can arise from multiple stages of the process, from the preparation of the starting material to the delicate nature of the final cyanohydrin product. This document provides in-depth, experience-driven answers to common issues encountered in the laboratory.

Section 1: Troubleshooting the Precursor Synthesis: Tert-butyl 3-oxoazetidine-1-carboxylate

The quality and purity of your starting ketone, Tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone), is paramount. Without a high-quality starting material, downstream reactions are destined for low yields. The most common route to this precursor is the oxidation of Tert-butyl 3-hydroxyazetidine-1-carboxylate.

Q1: My oxidation of Tert-butyl 3-hydroxyazetidine-1-carboxylate to the ketone is incomplete or results in a low yield. What are the common pitfalls?

A1: This is a frequent issue. The choice of oxidant and reaction conditions are critical for this transformation. Several methods are commonly employed, each with its own set of challenges.[1][2]

  • Ineffective Oxidation Conditions:

    • Swern/Parikh-Doering Oxidation: These methods use an activated DMSO species. Common failures include:

      • Moisture Contamination: Anhydrous conditions are absolutely essential. Trace water will quench the electrophilic activating agent (e.g., oxalyl chloride, SO₃-pyridine). Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.

      • Incorrect Temperature Control: The formation of the active species and the oxidation itself must be performed at low temperatures (typically -78 °C) to prevent side reactions like the Pummerer rearrangement. A runaway reaction can lead to decomposition.

      • Stoichiometry of the Base: A hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is added last to facilitate the elimination reaction that forms the ketone. Insufficient base will lead to incomplete reaction, while a large excess can sometimes promote side reactions. A slight excess (2.5-5 equivalents) is typical.

    • Dess-Martin Periodinane (DMP) Oxidation: DMP is a milder, more convenient option but can also fail.

      • Degraded Reagent: DMP is moisture-sensitive and can degrade over time. Use a freshly opened bottle or a well-stored reagent.

      • Incomplete Reaction: While often run at room temperature, some sterically hindered alcohols may require gentle heating or longer reaction times. Monitor the reaction closely by TLC.

    • TEMPO-Catalyzed Oxidation: This method uses a catalytic amount of TEMPO with a stoichiometric co-oxidant like sodium hypochlorite (bleach).

      • Incorrect pH: The reaction is highly pH-dependent. Maintaining a buffered, slightly basic condition (pH ~8.5-9.5) with sodium bicarbonate is crucial for efficient catalysis.[3]

      • Phase Transfer: This is often a biphasic reaction (e.g., DCM/water). Vigorous stirring is required to ensure efficient transfer between the phases.

  • Product Isolation Issues: The product, N-Boc-3-azetidinone, is relatively polar and water-soluble. During aqueous workup, significant amounts of product can be lost to the aqueous phase. It is advisable to perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and to back-extract the combined aqueous layers.

Q2: How can I be sure my N-Boc-3-azetidinone is pure enough to proceed to the cyanohydrin formation step?

A2: Proceeding with impure ketone is a primary cause of failure in the subsequent step. You must rigorously characterize your starting material.

  • Thin-Layer Chromatography (TLC): A single spot on TLC (using multiple solvent systems of varying polarity) is a good preliminary indicator. The ketone should have a higher Rf value than the starting alcohol. Visualize with a potassium permanganate stain, which will readily stain the alcohol but not the ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method.

    • ¹H NMR: The spectrum of the starting alcohol will show a proton on the carbon bearing the hydroxyl group (a multiplet around 4.5 ppm) and a broad singlet for the -OH proton. In the product ketone, these signals will disappear, and the four protons on the azetidine ring will become equivalent, appearing as a sharp singlet around 4.7 ppm in CDCl₃.[2] The Boc group protons should integrate to 9H around 1.5 ppm. The absence of the alcohol-related protons is a key indicator of reaction completion.

    • ¹³C NMR: The carbon of the alcohol C-OH appears around 60-70 ppm, while the ketone carbonyl (C=O) will be significantly downfield, typically >200 ppm.

Section 2: Troubleshooting the Cyanohydrin Formation

This reaction involves the nucleophilic addition of a cyanide anion to the carbonyl of N-Boc-3-azetidinone. The resulting cyanohydrin is formed in a chemical equilibrium, and the product itself can be unstable.

Reaction Overview: Cyanohydrin Formation

Cyanohydrin Formation cluster_reagents Reagents Ketone N-Boc-3-Azetidinone Alkoxide Tetrahedral Alkoxide Intermediate Ketone->Alkoxide + CN⁻ Cyanide Cyanide Source (e.g., TMSCN, NaCN) Alkoxide->Ketone Reversible Product Tert-butyl 3-cyano-3- hydroxyazetidine-1-carboxylate Alkoxide->Product + H⁺ Product->Alkoxide - H⁺ Proton Proton Source (e.g., H₂O, weak acid)

Caption: Equilibrium of cyanohydrin formation.

Q3: My reaction shows very low conversion of the ketone to the cyanohydrin product. What are the most likely causes?

A3: This is the most common problem and usually points to issues with the reaction equilibrium or the nucleophilicity of the cyanide source.

  • Reversibility of the Reaction: Cyanohydrin formation is a reversible process.[4] For ketones, the equilibrium often does not heavily favor the product side compared to aldehydes. To drive the reaction forward:

    • Use Excess Cyanide: Using a slight to moderate excess of the cyanide reagent can push the equilibrium towards the product according to Le Châtelier's principle.

    • Temperature Control: Lower temperatures generally favor the cyanohydrin adduct.[4] Running the reaction at 0 °C or even lower can significantly improve yields.

  • Choice and Reactivity of Cyanide Source:

    • Trimethylsilyl Cyanide (TMSCN): This is often the reagent of choice as it is soluble in organic solvents and generally gives cleaner reactions.[5] The reaction produces a silylated cyanohydrin, which is more stable and effectively "traps" the product, preventing the reverse reaction.[4] A subsequent aqueous workup or treatment with a mild acid (like citric acid) hydrolyzes the O-TMS group to give the final product. A Lewis acid catalyst (e.g., ZnI₂, In(OTf)₃) is sometimes used to accelerate the addition to less reactive ketones.

    • Sodium or Potassium Cyanide (NaCN/KCN): These salts are cheap but require a proton source to generate HCN in situ, which is the active nucleophile under acidic conditions, or they rely on the direct addition of CN⁻ under neutral or basic conditions.[4] The reaction is often slower and may require buffered conditions (pH 4.5-6) to maintain an optimal balance between free CN⁻ and HCN.[4]

    • Acetone Cyanohydrin: This can be used as a safer alternative to handling HCN gas directly. It serves as a source of HCN, but its use often requires a catalyst and careful control of conditions to facilitate cyanide transfer.[6][7]

  • Solvent Effects: The solvent must be able to dissolve the starting materials and not interfere with the reaction.

    • For TMSCN reactions, anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal.

    • For NaCN/KCN reactions, a protic solvent like methanol or ethanol, sometimes with water, is used to dissolve the salt.[1]

Q4: My reaction mixture has turned dark brown/black, and my TLC plate is a mess. What is causing these side reactions?

A4: Dark coloration and multiple TLC spots are indicative of decomposition or polymerization.

  • Base-Catalyzed Polymerization: In the presence of a strong base and excess cyanide, aldehydes and some reactive ketones can undergo polymerization. While N-Boc-3-azetidinone is somewhat stable, impurities or incorrect pH can initiate this pathway. Ensure your cyanide source is not excessively basic.

  • Decomposition of the Azetidine Ring: The azetidine ring possesses significant ring strain (~25.4 kcal/mol) and can be susceptible to opening under harsh conditions (strong acid or base).[8][9] The cyanohydrin product, with an electron-withdrawing nitrile group, might be more sensitive.

  • Instability of the Cyanohydrin: The product itself is sensitive. The equilibrium can shift back to the starting materials, and under certain conditions, the molecule can eliminate water to form an unsaturated species, which can then polymerize.

Troubleshooting Flowchart

Troubleshooting_Low_Yield Start Low Yield of Cyanohydrin Check_Ketone Is the starting N-Boc-3-azetidinone pure? (Check by NMR/TLC) Start->Check_Ketone Purify_Ketone Re-purify ketone by column chromatography or recrystallization. Check_Ketone->Purify_Ketone No Check_Conversion Is TLC showing low conversion of starting material? Check_Ketone->Check_Conversion Yes Purify_Ketone->Start Retry Reaction Check_Decomp Is TLC showing multiple spots and/or streaking? Check_Conversion->Check_Decomp No Optimize_Equilibrium Optimize Equilibrium: 1. Lower reaction temperature (0 °C). 2. Use excess cyanide reagent (1.2-1.5 eq). 3. Switch to TMSCN to trap product. Check_Conversion->Optimize_Equilibrium Yes Optimize_Workup Optimize Workup/Purification: 1. Use mild acidic quench (e.g., sat. NH₄Cl). 2. Avoid high temperatures during solvent removal. 3. Use gentle column chromatography (e.g., short plug of silica). Check_Decomp->Optimize_Workup Yes

Caption: A logical guide to troubleshooting low yields.

Q5: The product seems to form, but I lose most of it during workup and purification. How can I improve recovery?

A5: This is a strong indication that your product is decomposing under the isolation conditions. Cyanohydrins are notoriously sensitive to both heat and pH extremes.

  • Gentle Quench and Workup: Avoid strong acids or bases during the workup. If you used TMSCN, the quench is critical for deprotection. A mild aqueous acid like saturated ammonium chloride (NH₄Cl) or a dilute citric acid solution is preferable to strong acids like HCl. The workup should be performed at cool temperatures (e.g., in an ice bath).

  • Avoid Heat: Do not heat the reaction mixture. When removing solvent on a rotary evaporator, use a low-temperature water bath (<30 °C). The product can revert to the starting ketone and HCN upon heating.

  • Purification Strategy: Standard silica gel chromatography can be problematic if the silica is too acidic, causing decomposition on the column.

    • Neutralize Silica: Consider pre-treating your silica gel by slurrying it with a small amount of triethylamine in your eluent, then flushing with the eluent until the pH is neutral.

    • Minimize Contact Time: Use a short, wide column ("flash chromatography") rather than a long, thin one to minimize the time the compound spends on the silica. In some cases, a simple filtration through a plug of silica may be sufficient to remove baseline impurities without significant product loss.

    • Alternative Methods: If possible, recrystallization may be a gentler alternative to chromatography.

Experimental Protocols & Data

Protocol 1: TEMPO-Catalyzed Oxidation of Tert-butyl 3-hydroxyazetidine-1-carboxylate
  • To a solution of Tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.2 M), add an aqueous solution of potassium bromide (KBr, 0.1 eq).

  • Add TEMPO (0.01-0.05 eq) to the biphasic mixture.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Prepare a solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.1-1.3 eq) and sodium bicarbonate (NaHCO₃, ~2.5 eq) in water.

  • Add the NaOCl/NaHCO₃ solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.

  • Stir vigorously at 0 °C and monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

  • Separate the layers. Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C) to yield the crude ketone, which can often be used directly or purified by flash chromatography.

Protocol 2: TMSCN-Mediated Synthesis of this compound
  • Dissolve Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM (~0.2 M) under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add trimethylsilyl cyanide (TMSCN, 1.2-1.5 eq) dropwise via syringe. Caution: TMSCN is highly toxic and reacts with moisture to produce HCN gas. Handle only in a certified chemical fume hood with appropriate personal protective equipment. [5]

  • (Optional) If the reaction is sluggish, add a catalytic amount of a Lewis acid such as zinc iodide (ZnI₂, 0.1 eq).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting ketone is consumed. The product will be the O-silylated cyanohydrin.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete hydrolysis of the silyl ether.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30 °C).

  • Purify the crude product by rapid flash chromatography on silica gel.

Table 1: Comparison of Cyanide Sources and Conditions
Cyanide SourceTypical SolventCatalystTemperatureProsCons
TMSCN DCM, THFLewis Acid (optional)0 °C to RTHigh yield, clean, traps productExpensive, highly toxic, moisture sensitive
NaCN/KCN MeOH/H₂O, EtOHWeak Acid (e.g., AcOH)0 °C to RTInexpensiveLower yields, equilibrium issues, HCN exposure risk
Acetone Cyanohydrin VariousBase or Lewis AcidRTSafer HCN sourceRequires catalyst, can be sluggish

References

  • BenchChem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate Synthesis Guide.
  • Soai, K., & Ishizaki, M. (1984). Asymmetric Strecker reaction at the solid/solid interface. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ChemicalBook. (n.d.). tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate synthesis.
  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN).
  • Wikipedia. (2023). Trimethylsilyl cyanide. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Strecker Synthesis of amino acids. Retrieved from University of Calgary Chemistry website.
  • Park, E. J., Lee, S., & Chang, S. (2010). Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. The Journal of Organic Chemistry, 75(8), 2760–2762.
  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Liu, R., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15691.
  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Retrieved from [Link]

  • X-MOL. (n.d.). What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate?.
  • Johnson, T. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603–1608.
  • Organic Syntheses. (n.d.). ACETONE CYANOHYDRIN. Retrieved from [Link]

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • International Journal of Pharmaceutical Sciences and Research. (2019).
  • ResearchGate. (n.d.). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones.
  • BenchChem. (n.d.). Optimizing reaction conditions for 3-Phenoxyazetidine synthesis.
  • Cernak, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • ChemScene. (n.d.). 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid.
  • Royal Society of Chemistry. (n.d.). Biosyntheses of azetidine-containing natural products.
  • BOC Sciences. (n.d.). Custom Process Optimization Services for Intermediate Synthesis.
  • O'Brien, P., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids.
  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)
  • Sigma-Aldrich. (n.d.). {1-[(tert-butoxy)carbonyl]azetidin-3-yl}(iodo)zinc.
  • Chemsigma. (n.d.). This compound.
  • Synthonix. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate.
  • Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 756-769.
  • Reddit. (2022). Cyanohydrin stability on GC.
  • Frontiers in Chemistry. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • PubChem. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate.
  • BLD Pharm. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate.
  • Appretech Scientific Limited. (n.d.). Tert-butyl 3-hydroxyazetidine-1-carboxylate.
  • BLD Pharm. (n.d.). tert-Butyl 3-cyano-3-formylazetidine-1-carboxylate.
  • Lianhe Aigen Pharma Co., Ltd. (n.d.). tert-butyl 3-hydroxyazetidine-1-carboxylate.

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Identification of byproducts in Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable azetidine building block. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic outcomes and troubleshoot effectively.

Introduction

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide source to the ketone of tert-butyl 3-oxoazetidine-1-carboxylate. This reaction, a cyanohydrin formation, appears straightforward but is often complicated by the inherent reactivity of the azetidine ring and the reaction conditions, which can favor the formation of significant byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis.

Reaction Overview: The Intended Pathway and a Key Diversion

The desired transformation involves the attack of a cyanide anion on the carbonyl carbon of the N-Boc-protected 3-azetidinone. Subsequent protonation of the resulting alkoxide yields the target cyanohydrin. However, the reaction conditions, particularly the presence of an amine source (such as ammonia from ammonium chloride, often used to generate HCN in situ), can lead to a competing Strecker-type reaction, yielding the primary byproduct: tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.

Reaction_Pathways Start Tert-butyl 3-oxoazetidine-1-carboxylate Product This compound (Desired Product) Start->Product Cyanohydrin Pathway (No Amine Source) Imine Iminium Intermediate Start->Imine Strecker Pathway (Amine Source Present) CN HCN / CN⁻ CN->Start NH3 NH₃ / NH₄⁺ NH3->Start Byproduct Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (Aminonitrile Byproduct) Imine->Byproduct CN⁻ Attack

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My reaction yielded a significant amount of a more polar byproduct, as indicated by TLC analysis. Mass spectrometry suggests it has a molecular weight of 197.23 g/mol . What is this impurity and how can I avoid it?

Answer:

This byproduct is almost certainly Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate . Its formation is a classic example of a competitive Strecker synthesis pathway occurring alongside the desired cyanohydrin formation.[1]

  • Causality: The Strecker synthesis is favored by the presence of an amine source, typically ammonia or an ammonium salt (like NH₄Cl), which is often used to generate HCN in situ from a cyanide salt (e.g., NaCN or KCN). The amine reacts with the starting ketone to form an iminium ion intermediate, which is then attacked by the cyanide anion to form the α-aminonitrile byproduct.[2] This pathway becomes particularly competitive as the aminonitrile is often the thermodynamically favored product over the cyanohydrin.[3]

  • Solution & Protocol Adjustments:

    • Eliminate Ammonia Sources: The most effective way to suppress the Strecker byproduct is to rigorously exclude ammonia and ammonium salts from your reaction.

    • Use Trimethylsilyl Cyanide (TMSCN): A preferred method for cyanohydrin formation that avoids the Strecker pathway is the use of trimethylsilyl cyanide (TMSCN).[4] TMSCN adds to the carbonyl to form a silylated cyanohydrin, which can then be hydrolyzed to the desired product during aqueous workup.

    Recommended Protocol (TMSCN Method):

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add TMSCN (1.1 to 1.5 equivalents) dropwise.

    • Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), to facilitate the reaction.

    • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

    • Quench the reaction carefully with a mild aqueous acid (e.g., saturated NH₄Cl solution or dilute HCl) to hydrolyze the silyl ether.

    • Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Question 2: My NMR spectrum is complex. How can I distinguish between the desired cyanohydrin product and the aminonitrile byproduct?

Answer:

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between these two compounds. The key differences will be in the signals for the groups attached to the C3 position and the chemical shifts of the azetidine ring protons.

Compound Key ¹H NMR Features (Predicted in CDCl₃) Key ¹³C NMR Features (Predicted)
This compound (Product) - Singlet for the Boc group (~1.45 ppm, 9H).- Broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.- Azetidine ring protons will appear as multiplets, likely in the 3.5-4.5 ppm range.- Boc methyl carbons (~28 ppm).- Boc quaternary carbon (~80 ppm).- Azetidine methylene carbons (CH₂).- Quaternary C3 carbon bearing -OH and -CN.- Cyano carbon (-C≡N) (~120 ppm).- Carbonyl carbon (-C=O) (~155 ppm).
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (Byproduct) - Singlet for the Boc group (~1.45 ppm, 9H).- Broad singlet for the primary amine protons (-NH₂), exchangeable with D₂O (~2.0-3.0 ppm).[5]- Azetidine ring protons will appear as multiplets, potentially at slightly different shifts than the product.[5]- Boc methyl carbons (~28 ppm).[5]- Boc quaternary carbon (~80 ppm).[5]- Azetidine methylene carbons (CH₂).[5]- Quaternary C3 carbon bearing -NH₂ and -CN.[5]- Cyano carbon (-C≡N) (~120 ppm).[5]- Carbonyl carbon (-C=O) (~155 ppm).[5]
  • Diagnostic Approach:

    • Look for the -NH₂ Signal: The presence of a broad singlet integrating to 2H in the 2.0-3.0 ppm region is a strong indicator of the aminonitrile byproduct.

    • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the -OH or -NH₂ signal will confirm its identity.

    • ¹³C NMR: While many signals will be similar, high-resolution mass spectrometry (HRMS) is the most definitive method to confirm the elemental composition and thus the identity of the main species in your sample.

Question 3: The reaction is sluggish or does not go to completion. What can I do to improve the conversion?

Answer:

Poor conversion in cyanohydrin formation can be due to several factors, including steric hindrance at the carbonyl, catalyst inefficiency, or equilibrium issues.

  • Causality: The reaction is reversible, and for some ketones, the equilibrium may not strongly favor the cyanohydrin product.[6] The catalyst, if used, may be deactivated by impurities (e.g., water).

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: If using a Lewis acid-catalyzed method (like with TMSCN), ensure all glassware is oven-dried and solvents are anhydrous. Water can deactivate the Lewis acid catalyst.

    • Increase Reagent Equivalents: A modest increase in the amount of the cyanide source (e.g., from 1.1 to 1.5 equivalents of TMSCN) can help drive the reaction to completion.

    • Vary the Catalyst: If ZnI₂ is not effective, other Lewis acids such as indium(III) chloride (InCl₃) or ytterbium(III) triflate (Yb(OTf)₃) can be explored.

    • Increase Reaction Time/Temperature: While cyanohydrins can be thermally labile, gently warming the reaction (e.g., to 40°C) may improve the reaction rate. Monitor carefully for any signs of decomposition.

Question 4: My product appears to be decomposing during purification by column chromatography. How can I stabilize it?

Answer:

Cyanohydrins can be unstable, especially in the presence of basic or acidic conditions, which can catalyze the retro-cyanohydrin reaction back to the starting ketone. Standard silica gel can be slightly acidic and may cause decomposition.

  • Causality: The hydroxyl and cyano groups on the same carbon create a labile structure. The presence of acidic or basic sites on the silica gel can promote the elimination of HCN.[7]

  • Purification Strategy:

    • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% triethylamine in the eluent solvent), and then flush with the pure eluent. This neutralizes the acidic sites.

    • Use a Buffered Eluent: Incorporating a small amount of a buffer or a non-nucleophilic base like triethylamine into your eluent system can help maintain a neutral pH throughout the separation.

    • Work Quickly and at Low Temperatures: Keep the fractions cold and concentrate them as quickly as possible under reduced pressure at low temperatures (e.g., below 30°C).

    • Alternative Purification: If chromatography proves too harsh, consider recrystallization from a suitable solvent system as a milder purification method.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? The most common and commercially available starting material is tert-butyl 3-hydroxyazetidine-1-carboxylate.[8] This alcohol is oxidized to the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, using standard oxidation methods such as Swern oxidation, Dess-Martin periodinane (DMP), or TEMPO-catalyzed oxidation.[1]

Q2: Can I use sodium cyanide and an acid to generate HCN in situ? While this is a classic method for cyanohydrin synthesis, it is not recommended for this specific substrate if high purity is desired.[9] This method often employs an ammonium salt (NH₄Cl) or involves conditions that can generate ammonia, which will lead to the formation of the tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate byproduct via the Strecker pathway.[3]

Q3: My product is an oil, but I have seen it reported as a solid. How can I induce crystallization? If your purified product is an oil, it may contain residual solvent or be of insufficient purity to crystallize.

  • Ensure all solvent is removed under high vacuum.

  • Try dissolving the oil in a minimal amount of a good solvent (e.g., diethyl ether or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until the solution becomes turbid.

  • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.

  • Seeding with a small crystal of the pure compound, if available, is the most reliable method.

Q4: Are there any other potential byproducts I should be aware of? Besides the aminonitrile, other less common byproducts could include:

  • Ring-Opened Products: Under strongly acidic or basic conditions, the strained azetidine ring can potentially undergo nucleophilic attack and ring-opening. This is less common with the Boc-protecting group, which reduces the nucleophilicity of the ring nitrogen.

  • Elimination Product: Under certain basic conditions, particularly if the reaction is heated, elimination of HCN from the cyanohydrin could occur, but this is generally a reverse reaction. A related elimination from the starting material can form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in the presence of a suitable cyanomethylide reagent, but this is a different synthetic route.[1]

By understanding these potential pitfalls and implementing the recommended strategies, researchers can confidently synthesize this compound with high yield and purity.

References

  • Lewis, E. K., & Burton, A. S. (2019). Re-Evaluating the Plausibility of the Strecker Cyanohydrin Formation Pathway for Hydroxy Acids in Meteorites. 50th Lunar and Planetary Science Conference.
  • Yin, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. [Link]

  • Organic Syntheses Procedure. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 101, 382-399. [Link]

  • iChemical. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2. [Link]

  • Chemistry Stack Exchange. (2025). Why doesn't Strecker synthesis produce AHAs instead?. [Link]

  • Nnadi, G. H., & de Koning, C. B. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(16), 4998. [Link]

  • Organic Syntheses Procedure. (n.d.). Azetidine. Organic Syntheses, Coll. Vol. 5, p.53 (1973); Vol. 43, p.5 (1963). [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 82, 14. [Link]

  • Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). [Link]

  • University of Calgary. (n.d.). Ch27: Strecker Synthesis of amino acids. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Google Patents. (n.d.). CN111362853A - A kind of preparation method of 3-oxazetane-1-carboxylic acid tert-butyl ester.
  • Fernández-Ramírez, F., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 66(2), 125-136. [Link]

  • Organic Syntheses Procedure. (n.d.). Conversion of Ketones to Cyanohydrins: Benzophenone Cyanohydrin. Organic Syntheses, Coll. Vol. 9, p.88 (1998); Vol. 72, p.86 (1995). [Link]

  • PubChem. (n.d.). Tert-butyl 3-hydroxyazetidine-1-carboxylate. [Link]

  • Google Patents. (n.d.).
  • Kim, H., et al. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters, 58(3), 224-227. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Purification of 1-Boc-3-cyano-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Boc-3-cyano-3-hydroxyazetidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges associated with this valuable building block. As a protected azetidine cyanohydrin, this molecule exhibits specific instabilities that require careful handling and optimized purification strategies to ensure high purity and yield.

Introduction: The Challenge of Azetidine Cyanohydrins

1-Boc-3-cyano-3-hydroxyazetidine is synthesized by the addition of a cyanide source to its corresponding ketone, 1-Boc-3-azetidinone. This reaction forms a cyanohydrin, a functional group known for its reversible nature. The primary challenge in the purification and handling of this compound stems from its susceptibility to a retro-cyanation reaction, where it can decompose back to the starting ketone and hydrogen cyanide (or its conjugate base), particularly under non-neutral pH conditions. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting Guides
Q1: My crude reaction mixture shows significant decomposition of the product back to 1-Boc-3-azetidinone upon work-up. What is causing this, and how can I minimize it?

A1: Understanding the Instability

This is the most common issue encountered. The decomposition you are observing is the result of the inherent chemical equilibrium of cyanohydrin formation. This equilibrium is sensitive to pH. Both acidic and basic conditions can catalyze the reverse reaction, leading to the loss of your desired product.

Causality:

  • Basic Conditions: Residual base from the cyanation reaction (e.g., KCN, Et₃N) will strongly promote the elimination of the cyanide anion.

  • Acidic Conditions: Standard aqueous acidic work-ups can also accelerate decomposition.

  • Prolonged Exposure: The longer the compound is in a non-ideal state (e.g., in solution during a lengthy extraction), the more decomposition will occur.[1][2]

Troubleshooting Protocol: Optimized Neutral Work-up

  • Quenching: Upon reaction completion (monitored by TLC/LC-MS), cool the reaction mixture to 0-5 °C.

  • Neutralization: Instead of a strong acid wash, carefully add a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), to quench the reaction and neutralize the catalyst. The goal is to bring the pH of the aqueous layer to ~6.5-7.0. Avoid over-acidification.

  • Extraction: Promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Do not let the biphasic mixture stir for extended periods.

  • Washing: Wash the combined organic layers with a neutral brine solution to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<35 °C) to obtain the crude product. It is often advisable to proceed to the next step or purification immediately.[1]

Q2: I am experiencing significant product loss and streaking during silica gel column chromatography. What purification alternatives exist?

A2: Navigating Chromatographic Purification

Standard silica gel is inherently acidic (pH ~4-5), which can catalyze the decomposition of the cyanohydrin directly on the column. The polar hydroxyl and nitrile groups can also lead to strong interactions with the silica surface, causing tailing and poor separation.

Expert Insight: The key is to use a stationary phase with a neutral surface and to work efficiently to minimize the time the compound spends on the column.

Solution 1: Deactivating the Silica Gel A common and effective technique is to neutralize the silica gel before use.

Step-by-Step Protocol for Silica Gel Neutralization:

  • Prepare a slurry of silica gel in your desired mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Add triethylamine (Et₃N) to the slurry to constitute ~1% of the total solvent volume.

  • Stir the slurry for 15-20 minutes. This allows the triethylamine to adsorb to the acidic sites on the silica surface.

  • Pack the column using this neutralized slurry.

  • Prepare your mobile phase with 0.5-1% triethylamine added to prevent the column from reverting to an acidic state during the run.

  • Load your crude product and elute as quickly as possible while maintaining good separation.

Solution 2: Alternative Stationary Phases If deactivated silica is insufficient, consider using an intrinsically neutral stationary phase.

Stationary PhaseMobile Phase System (Typical)AdvantagesDisadvantages
Standard Silica Gel Hexanes/Ethyl AcetateInexpensive, readily availableAcidic surface promotes decomposition; can cause peak tailing.
Neutralized Silica Gel Hexanes/Ethyl Acetate + 1% Et₃NMitigates decomposition; improves peak shape.Requires extra preparation; amine additive must be removed from product fractions.
Neutral Alumina Hexanes/Ethyl Acetate or Dichloromethane/MethanolInert, neutral surface; good for base-sensitive compounds.Can have very strong retention; may require more polar solvents.
Reverse-Phase C18 Silica Water/Acetonitrile or Water/MethanolExcellent for polar compounds; neutral pH mobile phases.Requires specialized equipment (HPLC); may be less scalable for large quantities.

Purification Workflow Diagram

G cluster_prep Preparation cluster_purification Purification Decision cluster_final Final Product crude Crude Product (Post Work-up) dissolve Dissolve in minimal Dichloromethane crude->dissolve tlc_check Analyze by TLC/ LC-MS dissolve->tlc_check chromatography Column Chromatography (Neutralized Silica) tlc_check->chromatography Impure concentrate Concentrate Fractions (<35°C) tlc_check->concentrate Sufficiently Pure chromatography->concentrate purity_check Final Purity Analysis (NMR, LC-MS) concentrate->purity_check storage Store under Inert Gas at 2-8°C purity_check->storage >95% Pure G ketone 1-Boc-3-azetidinone cyanohydrin 1-Boc-3-cyano-3-hydroxyazetidine ketone->cyanohydrin     Formation (Desired Reaction) Decomposition (Reverse Reaction)      plus + CN⁻ catalyst Acid or Base (Catalyst)

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Technical Support Center: Navigating the Stability of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues during the workup and purification of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively.

The unique structure of this compound, containing a strained azetidine ring, a labile cyanohydrin moiety, and an acid-sensitive Boc protecting group, presents a specific set of challenges. This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm losing a significant portion of my product during aqueous workup. My TLC/LC-MS analysis of the crude reaction mixture shows a good conversion, but the isolated yield is very low. What is happening?

A1: This is a classic and frequently encountered issue with this molecule. The primary culprit is the inherent instability of the cyanohydrin functional group. Cyanohydrin formation is a reversible reaction, and the equilibrium is highly sensitive to pH.[1][2][3]

  • The Problem: Retro-Strecker Reaction/Cyanohydrin Decomposition During a typical aqueous workup, especially under neutral to basic conditions, the cyanohydrin can readily decompose back to its precursors: Tert-butyl 3-oxoazetidine-1-carboxylate and hydrogen cyanide.[2][3] This process is often accelerated by the presence of water.[4]

  • Troubleshooting & Solution: The key is to maintain a slightly acidic environment during the workup to suppress this decomposition. Cyanohydrins are generally more stable at a slightly acidic pH (around 4-5).[5]

    Recommended Workup Protocol:

    • Upon completion of the reaction, cool the reaction mixture to 0-5 °C.

    • Carefully quench the reaction with a pre-cooled, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a mild acid like citric acid to bring the pH to ~5-6. Avoid strong acids as they will cleave the Boc group.

    • Extract the product promptly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C).

Q2: I tried an acidic workup to stabilize the cyanohydrin, but now I'm seeing a new, more polar spot on my TLC, and my mass spec shows the loss of 100 amu. What's going on?

A2: You have successfully addressed the cyanohydrin decomposition but have fallen into the second trap: the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.

  • The Problem: Boc Deprotection The Boc group is designed to be removed under acidic conditions.[6][7][8] Strong acids, and even some milder acids if used in excess or at elevated temperatures, will cleave the Boc group, leading to the formation of the free amine, which is significantly more polar. The mass loss of 100 amu corresponds to the loss of the C₅H₉O₂ moiety.

  • Troubleshooting & Solution: A delicate balance of pH is required. You need the solution to be acidic enough to stabilize the cyanohydrin but not so acidic that it removes the Boc group.

    Fine-Tuning the Acidic Workup:

    • Choice of Acid: Use a weak, buffered acid system. A saturated solution of ammonium chloride is often a good first choice. If a stronger acid is needed, consider a dilute (e.g., 0.1 M) solution of citric acid or acetic acid. Avoid strong mineral acids like HCl or sulfuric acid, and strong organic acids like trifluoroacetic acid (TFA).[9][10]

    • Temperature Control: Perform the entire workup at low temperatures (0-5 °C) to minimize the rate of both cyanohydrin decomposition and Boc cleavage.

    • Minimize Contact Time: Do not let the solution sit in the acidic aqueous phase for an extended period. Proceed with the extraction as quickly as possible.

Q3: My product seems to decompose during purification by silica gel chromatography. My fractions are not clean, and I see the starting ketone in many of them. How can I purify my compound?

A3: This is a common observation. Standard silica gel can be slightly acidic and its high surface area can promote the decomposition of sensitive compounds like cyanohydrins.

  • The Problem: On-Column Decomposition The stationary phase can catalyze the retro-Strecker reaction, leading to the breakdown of your product as it passes through the column. This results in smeared fractions containing both your product and the starting ketone.

  • Troubleshooting & Solution: Several strategies can be employed to mitigate on-column decomposition:

    • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, like triethylamine (Et₃N) (e.g., 0.1-1% in the eluent). Then, flush the column with your starting eluent until the pH of the outflow is neutral. This neutralizes the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.

    • Rapid Chromatography: Perform the chromatography as quickly as possible. A wider column with a lower bed height can reduce the residence time of your compound on the stationary phase.

    • Avoid Chlorinated Solvents with Residual Acid: Ensure your solvents are free of acidic impurities. For example, dichloromethane can contain trace amounts of HCl.

    • Crystallization: If your compound is a solid, crystallization is often the best method for purification as it avoids contact with stationary phases altogether.

Q4: I'm concerned about the overall stability of the azetidine ring. Could it be opening during my workup?

A4: The azetidine ring is indeed strained, which makes it more susceptible to ring-opening reactions compared to larger heterocycles like pyrrolidines.[11][12]

  • The Problem: Azetidine Ring Opening Under strongly acidic conditions, the azetidine nitrogen can be protonated. This makes the ring more susceptible to nucleophilic attack, which can lead to ring-opening. While the Boc group reduces the basicity of the nitrogen, harsh acidic conditions during workup or purification could still pose a risk.

  • Preventative Measures: The best way to avoid this is by adhering to the principles already outlined:

    • Maintain careful pH control, avoiding strongly acidic conditions.

    • Keep temperatures low throughout the workup and purification process.

    • The conditions mild enough to preserve the Boc group are generally also mild enough to prevent significant azetidine ring-opening.

Visualization of Instability Pathways

To better illustrate the challenges, the following diagrams outline the key decomposition pathways.

Product This compound Ketone Tert-butyl 3-oxoazetidine-1-carboxylate + HCN Product->Ketone Basic/Neutral pH High H₂O conc. Heat Deprotected 3-Cyano-3-hydroxyazetidinium salt Product->Deprotected Strong Acid (e.g., TFA, HCl) RingOpened Ring-Opened Products Product->RingOpened Harsh Acidic Conditions

Caption: Key decomposition pathways for the target molecule.

Recommended Experimental Workflow

This workflow is designed to minimize degradation by controlling pH and temperature.

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Synthesis Reaction (e.g., Strecker) Quench 1. Quench at 0-5 °C with pre-cooled aq. NH₄Cl (pH ~5-6) Reaction->Quench Extract 2. Prompt Extraction (EtOAc or DCM) Quench->Extract Wash 3. Wash with Brine Extract->Wash Dry 4. Dry (Na₂SO₄) & Filter Wash->Dry Concentrate 5. Concentrate in vacuo (<30 °C) Dry->Concentrate Purify Purification Options Concentrate->Purify Chromo Chromatography (Neutralized Silica or Alumina) Purify->Chromo If oil Crystallize Crystallization Purify->Crystallize If solid

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Minimizing side reactions in the cyanation of 1-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanation of 1-Boc-3-azetidinone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you minimize side reactions and optimize your reaction outcomes.

Introduction

The introduction of a nitrile group into the 1-Boc-3-azetidinone scaffold is a critical step in the synthesis of various pharmaceutically active compounds. However, this reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired product, 1-Boc-3-cyanoazetidine. This guide provides expert insights and field-proven protocols to overcome these hurdles.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Problem 1: Low yield of the desired 1-Boc-3-cyanoazetidine with significant formation of a ring-contracted byproduct.

Question: I am attempting the cyanation of 1-Boc-3-azetidinone using sodium cyanide, but I'm observing a low yield of my target molecule and the formation of a major byproduct. Mass spectrometry analysis suggests a molecular weight corresponding to a ring-contracted product. What is happening and how can I prevent this?

Answer: The formation of a ring-contracted byproduct is a classic sign of a Favorskii rearrangement .[1][2][3][4] This base-catalyzed reaction is common with α-halo ketones, but can also occur under certain conditions with other leaving groups or strained ring systems in the presence of a base.[1][2][4] In your case, the basicity of the cyanide salt is likely promoting the deprotonation of the α-carbon, leading to the formation of a cyclopropanone intermediate which then undergoes nucleophilic attack and ring opening to yield the more stable, ring-contracted carboxylic acid derivative (after hydrolysis of the nitrile).[1][2][4]

Mechanism of Favorskii Rearrangement:

Favorskii_Rearrangement start 1-Boc-3-azetidinone enolate Enolate Intermediate start->enolate Base (CN⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (e.g., by CN⁻ or OH⁻) cyclopropanone->attack opened Ring-Opened Intermediate attack->opened Ring Opening product Ring-Contracted Product (e.g., cyclopropyl nitrile or acid derivative) opened->product Protonation

Caption: Favorskii rearrangement pathway in the cyanation of 1-Boc-3-azetidinone.

Troubleshooting Protocol:

To minimize the Favorskii rearrangement, you need to modify your reaction conditions to favor the direct nucleophilic addition of the cyanide to the carbonyl group.

Recommended Approach: Lewis Acid-Catalyzed Cyanosilylation

The use of a silyl cyanide, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid is a highly effective method to avoid the Favorskii rearrangement.[5] The Lewis acid activates the carbonyl group, making it more electrophilic and facilitating the direct addition of the cyanide nucleophile.

Experimental Protocol: Optimized Cyanation using TMSCN

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add trimethylsilyl cyanide (TMSCN) (1.2-1.5 eq) to the solution, followed by the slow, dropwise addition of a Lewis acid catalyst (e.g., InBr₃ (5-10 mol%), Zn(OTf)₂, or BF₃·OEt₂).[5][6]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain 1-Boc-3-cyano-3-(trimethylsilyloxy)azetidine.

  • Desilylation: The resulting silylated cyanohydrin can often be desilylated during the aqueous work-up or by subsequent treatment with a mild acid (e.g., 1M HCl) or a fluoride source (e.g., TBAF) to yield the desired 1-Boc-3-cyanoazetidine.

Comparison of Cyanation Conditions:

Cyanating AgentBase/CatalystCommon Side ProductsDesired Product Yield
NaCN / KCNNone (inherently basic)Favorskii rearrangement product, cyanohydrinLow to Moderate
Acetone CyanohydrinLewis Acid (e.g., CuI)Minimized side reactionsModerate to High
TMSCNLewis Acid (e.g., InBr₃, Zn(OTf)₂)MinimalHigh to Excellent[5]
Problem 2: Formation of a stable cyanohydrin that is difficult to convert to the desired nitrile.

Question: I've successfully formed the cyanohydrin of 1-Boc-3-azetidinone, but I'm struggling with the subsequent elimination of water to form the nitrile. What conditions favor this dehydration step?

Answer: The formation of a stable cyanohydrin is a common intermediate in the cyanation of ketones.[7][8] The subsequent dehydration to the nitrile can be challenging. The stability of the cyanohydrin is influenced by the reaction conditions.

Troubleshooting Protocol: Dehydration of the Cyanohydrin

If you have isolated the cyanohydrin, you can subject it to specific dehydration conditions.

Recommended Dehydrating Agents:

  • Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) in Pyridine: This is a classic and effective method for dehydrating alcohols.

  • Trifluoroacetic Anhydride (TFAA) with Triethylamine (TEA): A powerful dehydrating system.

  • Burgess Reagent: A mild and selective dehydrating agent.

Experimental Protocol: Dehydration using SOCl₂/Pyridine

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the isolated 1-Boc-3-hydroxy-3-cyanoazetidine in anhydrous pyridine and cool to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours and then at room temperature until TLC or LC-MS indicates complete conversion.

  • Work-up: Carefully pour the reaction mixture onto ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Problem 3: Competing Strecker-type reaction leading to an amino-nitrile byproduct.

Question: My reaction mixture shows the presence of an unexpected byproduct containing an additional nitrogen atom. I suspect a Strecker-type reaction. How can this happen and how can I avoid it?

Answer: A Strecker-type synthesis can occur if a source of ammonia or an amine is present in your reaction mixture.[9][10][11][12] The ketone (1-Boc-3-azetidinone) can react with the amine to form an imine or iminium ion, which is then attacked by the cyanide nucleophile to form an α-amino nitrile.[9][11]

Potential Sources of Amine Contamination:

  • Degradation of reagents or solvents: For example, aged acetonitrile can contain ammonia.

  • Impurities in the starting material.

  • Use of ammonium salts as additives.

Mechanism of Strecker-type Side Reaction:

Strecker_Reaction ketone 1-Boc-3-azetidinone imine Imine/Iminium Ion ketone->imine + Amine, - H₂O amine Amine (e.g., NH₃) aminonitrile α-Amino Nitrile Byproduct imine->aminonitrile + CN⁻ cyanide CN⁻

Caption: Strecker-type side reaction pathway.

Troubleshooting Protocol:

To prevent the Strecker-type reaction, it is crucial to work under strictly anhydrous and amine-free conditions.

  • Solvent Purity: Use freshly distilled, anhydrous solvents.

  • Reagent Quality: Use high-purity reagents. If necessary, purify the starting 1-Boc-3-azetidinone.

  • Inert Atmosphere: Maintain a rigorously inert atmosphere (nitrogen or argon) throughout the experiment to exclude atmospheric moisture and potential contaminants.

  • Avoid Ammonium Salts: Do not use any ammonium salts as additives in the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best cyanide source for this reaction?

A1: Trimethylsilyl cyanide (TMSCN) is generally the preferred cyanide source.[5][6] It is less basic than alkali metal cyanides, which helps to suppress the Favorskii rearrangement. Its use in conjunction with a Lewis acid provides a mild and efficient method for the formation of the cyanohydrin, which can then be converted to the desired nitrile.

Q2: Can I use acetone cyanohydrin as a cyanide source?

A2: Yes, acetone cyanohydrin can be a suitable alternative. It is often used in the presence of a catalyst, such as a Lewis acid, to promote the cyanation. It is considered a safer alternative to handling gaseous HCN or solid alkali metal cyanides.

Q3: What are the key safety precautions when working with cyanides?

A3: All cyanides are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to your institution's safety protocols.

Q4: How can I monitor the reaction progress effectively?

A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, intermediate cyanohydrin, and the final product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q5: My 1-Boc-3-azetidinone starting material is a powder. Does its purity matter?

A5: Absolutely. The purity of the starting material is critical. Impurities can act as catalysts for side reactions or inhibit the desired transformation. It is advisable to use high-purity 1-Boc-3-azetidinone (≥97%).[13] If you suspect impurities, consider recrystallization or purification by column chromatography before use.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • ChemEurope. Favorskii rearrangement. [Link]

  • Givens, R. S., & Matuszewski, B. (1984). Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation. The Journal of Organic Chemistry, 49(16), 2936–2940.
  • Pure Chemistry. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Chen, G., Wang, Z., Wu, J., & Ding, K. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4573–4576.
  • Spielvogel, E., Stevenson, B., Stringer, M., & Swierk, J. (2020). Formation of cyanohydrin and product from t=0 to t=3 hours with standard error among three trials.
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • AK Lectures. (2014, July 22). Strecker Synthesis [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. Regioselective α-Cyanation of Unprotected Alicyclic Amines. [Link]

  • Wikipedia. Cyanation. [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • ResearchGate. (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. [Link]

  • ResearchGate. PIFA/TMSCN-mediated selective cyanation of N-tosylpyrroles at the C2... [Link]

  • ResearchGate. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX 3. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • SciELO. RECENT ADVANCES IN CYANATION REACTIONS. [Link]

Sources

Technical Support Center: Stereoselective Reactions with Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving stereoselectivity in reactions with functionalized azetidines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrol in these strained ring systems. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in mechanistic principles and practical laboratory insights.

Introduction: The Challenge of Stereocontrol

Azetidines are valuable structural motifs in medicinal chemistry, offering unique conformational constraints. However, the synthesis and functionalization of these four-membered rings with precise stereochemical control can be a significant hurdle. Low diastereoselectivity, unexpected side products, and difficulties in stereochemical assignment are common issues. This guide provides in-depth solutions to these problems, empowering you to optimize your synthetic strategies.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Issue 1: Poor Diastereoselectivity in Azetidine Functionalization

Question: My reaction to functionalize a pre-existing azetidine ring is resulting in a low diastereomeric ratio (dr). What are the primary factors influencing diastereoselectivity, and how can I improve it?

Answer: Low diastereoselectivity arises when the energy difference between the transition states leading to the two diastereomers is minimal.[1] To enhance selectivity, you must amplify this energy difference. Several factors can be manipulated:

  • Steric Hindrance: The substituents already present on the azetidine ring create a sterically biased environment. Incoming reagents will preferentially attack from the less hindered face.[1]

    • Troubleshooting Tip: Evaluate the steric bulk of your directing groups. A larger substituent on the ring can more effectively block one face of the molecule. Consider if the conformation of your N-protecting group (e.g., a bulky Boc group) is influencing the accessibility of the reaction center.[1]

  • Reaction Temperature: Lowering the reaction temperature is a common and effective strategy to improve diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, favoring the formation of the thermodynamically more stable product.[2]

    • Experimental Protocol: Attempt your reaction at 0 °C, -20 °C, and -78 °C. Monitor the reaction progress and the diastereomeric ratio at each temperature to find the optimal conditions.

  • Choice of Reagents and Solvents:

    • Reagents: The size and nature of your reagent are critical. Bulkier reagents can exhibit greater facial selectivity.

    • Solvents: The polarity of the solvent can influence the conformation of the substrate and the transition state. A systematic solvent screen (e.g., THF, DCM, toluene, DMF) is recommended.

  • Lewis Acid Catalysis: Lewis acids can coordinate to heteroatoms in the substrate, creating a more rigid transition state and enhancing facial bias.[3][4]

    • Mechanism Insight: A Lewis acid can chelate between the azetidine nitrogen and a nearby carbonyl group, locking the conformation and exposing one face to nucleophilic attack.[3]

    • Troubleshooting Tip: Screen a panel of Lewis acids (e.g., TiCl₄, ZnCl₂, Sc(OTf)₃, La(OTf)₃) at varying stoichiometric and catalytic loadings.[3][5][6] Be aware that some Lewis acids can also promote ring-opening, so careful optimization is necessary.[7]

Issue 2: Unwanted Pyrrolidine Formation

Question: I am attempting an intramolecular cyclization to form an azetidine, but I am observing significant formation of the five-membered pyrrolidine byproduct. How can I promote the desired 4-exo-tet cyclization over the 5-endo-tet pathway?

Answer: The competition between azetidine and pyrrolidine formation is a classic example of kinetic versus thermodynamic control. Azetidine formation (4-exo-tet) is generally kinetically favored, while the corresponding pyrrolidine (5-endo-tet) is often the more thermodynamically stable product.[2]

Key Factors and Solutions:

  • Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the thermodynamically favored pyrrolidine formation.[2] Therefore, running the reaction at lower temperatures is crucial.

  • Concentration: Intramolecular cyclization is a unimolecular process. To favor it over potential intermolecular side reactions, the reaction should be conducted at high dilution.

  • Stereochemistry of the Precursor: The stereochemistry of the starting material can dictate the regioselectivity of the ring closure. For instance, in the aminolysis of epoxides, cis-3,4-epoxy amines tend to yield azetidines, while the trans-isomers are more prone to forming pyrrolidines.[2]

  • Choice of Base and Solvent: The selection of the base and solvent system can significantly influence the product ratio. A strong, non-nucleophilic base is often preferred for deprotonation without interfering with the cyclization.

Issue 3: Difficulty in Stereochemical Assignment

Question: I have synthesized a new functionalized azetidine, but I am unsure of the relative and absolute stereochemistry. What are the most reliable methods for stereochemical determination?

Answer: Unambiguous determination of stereochemistry is critical. Several powerful analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The vicinal coupling constant (³J) between protons on the azetidine ring is a key diagnostic tool. For many azetidin-2-ones, a smaller coupling constant (typically 2-3 Hz) is indicative of a cis relationship, while a larger coupling constant (around 5-6 Hz) suggests a trans relationship.[8]

    • 2D NMR: For more complex substitution patterns, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable.[9][10] These experiments reveal through-space correlations between protons, allowing you to deduce their relative spatial arrangement.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural evidence, determining both the relative and, if a chiral reference is present, the absolute stereochemistry.[11][12]

Workflow for Stereochemical Determination

G start Synthesized Azetidine nmr_1h Acquire ¹H NMR Spectrum start->nmr_1h crystal Obtain Single Crystal start->crystal j_coupling Analyze ³J Coupling Constants nmr_1h->j_coupling nmr_2d Acquire 2D NMR (NOESY/ROESY) j_coupling->nmr_2d Complex System putative Putative Structure j_coupling->putative Simple System nmr_2d->putative xray Perform X-ray Crystallography crystal->xray structure Definitive Structure xray->structure

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Overcoming common pitfalls in the synthesis of azetidine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azetidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these valuable four-membered nitrogen heterocycles. The inherent ring strain of azetidines, while contributing to their unique chemical properties, also presents significant synthetic hurdles.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies to overcome these pitfalls.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common challenges in azetidine synthesis?

    • How does ring strain affect the stability and reactivity of azetidines?

    • What are the key methods for forming the azetidine ring?

  • Troubleshooting Guides

    • Problem 1: Low Yield in Azetidine Ring Formation via Intramolecular Cyclization

    • Problem 2: Unwanted Ring-Opening of the Azetidine Core

    • Problem 3: Difficulties with C-2 Functionalization of the Azetidine Ring

    • Problem 4: Challenges in N-Deprotection of the Azetidine Moiety

    • Problem 5: Issues with Purification of Azetidine Compounds

  • Experimental Protocols

    • Protocol 1: General Procedure for Intramolecular Cyclization of a γ-Amino Alcohol

    • Protocol 2: Screening for Optimal N-Protecting Group for C-2 Lithiation

  • References

Frequently Asked Questions (FAQs)

What are the most common challenges in azetidine synthesis?

The synthesis of azetidines is often challenging due to their high ring strain, which makes them susceptible to side reactions.[1][2] Key difficulties include:

  • Ring Formation: The formation of the four-membered ring can be thermodynamically and kinetically challenging, often resulting in low yields due to competing polymerization or elimination reactions.[1]

  • Ring Stability: The strained azetidine ring is prone to nucleophilic ring-opening, especially under acidic or heated conditions.[3][4][5][6][7]

  • Functionalization: Selective functionalization at specific positions on the ring can be difficult to control.

  • Purification: The polarity and potential volatility of some azetidine derivatives can complicate purification.

How does ring strain affect the stability and reactivity of azetidines?

The ring strain of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines and the more stable pyrrolidines.[2] This strain has several consequences:

  • Increased Reactivity: The strained C-N and C-C bonds are more susceptible to cleavage, making azetidines good candidates for ring-opening and ring-expansion reactions.[2][4]

  • Unique Conformation: The azetidine ring is not planar and undergoes rapid inversion at the nitrogen atom, which can influence its interaction with other molecules.

  • Metabolic Stability: In a pharmaceutical context, the azetidine motif can offer improved metabolic stability compared to larger ring systems.[8]

What are the key methods for forming the azetidine ring?

Several synthetic strategies have been developed to construct the azetidine ring.[2] The most common approaches include:

  • Intramolecular Cyclization: This is a widely used method involving the cyclization of γ-haloamines or activated γ-aminoalcohols.[1]

  • [2+2] Cycloaddition: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can directly form the azetidine ring.[9][10][11][12]

  • From β-Lactams: Reduction of readily available β-lactams (azetidin-2-ones) is a convenient route to azetidines.[4]

  • Ring Expansion of Aziridines: Certain substituted aziridines can undergo ring expansion to yield azetidines.[4][13]

Troubleshooting Guides

Problem 1: Low Yield in Azetidine Ring Formation via Intramolecular Cyclization

Question: "I am attempting to synthesize an N-substituted azetidine from a γ-amino alcohol via mesylation and subsequent intramolecular cyclization. However, my yields are consistently low (<20%), and I observe significant amounts of what appears to be polymeric material."

Causality and Troubleshooting:

Low yields in intramolecular cyclizations to form azetidines are often due to competing intermolecular reactions (polymerization) or elimination side reactions.[1] The rate of the desired intramolecular reaction needs to be favored over these competing pathways.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Azetidine Cyclization start Low Yield (<20%) & Polymer Formation check_concentration Is the reaction run under high concentration? start->check_concentration high_conc High concentration favors intermolecular reactions. check_concentration->high_conc Yes check_base Is the base strong enough to deprotonate the amine but weak enough to avoid elimination? check_concentration->check_base No solution_dilution Action: Rerun reaction under high dilution conditions (e.g., 0.01-0.05 M). high_conc->solution_dilution solution_dilution->check_base base_issue Strong, non-nucleophilic bases are preferred. Hindered bases can promote elimination. check_base->base_issue Possibly check_leaving_group Is the leaving group optimal? check_base->check_leaving_group No solution_base Action: Screen alternative bases (e.g., K2CO3, Cs2CO3, DBU). base_issue->solution_base solution_base->check_leaving_group lg_issue Mesylates and tosylates are common. Halides can also be used. check_leaving_group->lg_issue Possibly check_temp Is the reaction temperature too high? check_leaving_group->check_temp No solution_lg Action: Consider converting the alcohol to a better leaving group (e.g., tosylate, iodide). lg_issue->solution_lg solution_lg->check_temp temp_issue Elevated temperatures can promote side reactions. check_temp->temp_issue Yes end Improved Yield check_temp->end No solution_temp Action: Run the reaction at a lower temperature for a longer duration. temp_issue->solution_temp solution_temp->end

Caption: Troubleshooting workflow for low-yield azetidine cyclization.

Detailed Recommendations:

ParameterRecommended ActionRationale
Concentration Run the reaction at high dilution (0.01-0.05 M). Syringe pump addition of the substrate to a heated solution of the base can also be effective.High dilution conditions favor intramolecular cyclization over intermolecular polymerization.
Base Use a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).A suitable base is crucial for deprotonating the amine without promoting elimination or acting as a competing nucleophile.
Leaving Group Ensure the hydroxyl group is converted to a good leaving group. Mesylates (Ms) and tosylates (Ts) are commonly used. In some cases, converting to an iodide (via Finkelstein reaction) can enhance reactivity.The efficiency of the Sₙ2 reaction is highly dependent on the nature of the leaving group.
Temperature Optimize the reaction temperature. Start at room temperature and gradually increase if no reaction is observed.Higher temperatures can favor elimination and decomposition pathways.[1]
Problem 2: Unwanted Ring-Opening of the Azetidine Core

Question: "My synthesized azetidine derivative is decomposing during purification by silica gel chromatography. I suspect acidic silica is causing ring-opening."

Causality and Troubleshooting:

The strained azetidine ring is susceptible to cleavage by nucleophiles, particularly under acidic conditions.[3][4][14] The nitrogen atom can be protonated, which activates the ring for nucleophilic attack. Silica gel can have acidic sites that promote this decomposition.

Troubleshooting Steps:

  • Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then with the pure eluent. This will neutralize the acidic sites.

  • Use Alternative Stationary Phases: Consider using neutral or basic alumina for purification. Alternatively, reversed-phase chromatography (C18) with a neutral mobile phase (e.g., acetonitrile/water) can be a good option.

  • Avoid Protic Acids: During workup, avoid strong protic acids. If an acidic wash is necessary, use a dilute solution and minimize contact time.

  • Protecting Group Strategy: If the azetidine nitrogen is unsubstituted (N-H), consider protecting it with an electron-withdrawing group (e.g., Boc, Cbz). This reduces the basicity of the nitrogen, making it less prone to protonation and subsequent ring-opening.[15]

Problem 3: Difficulties with C-2 Functionalization of the Azetidine Ring

Question: "I am trying to deprotonate N-Boc-azetidine at the C-2 position using n-BuLi for subsequent reaction with an electrophile, but I am getting a complex mixture of products."

Causality and Troubleshooting:

The choice of the N-protecting group is critical for successful α-lithiation of azetidines.[15] While the Boc group is commonly used, it may not be optimal for directing deprotonation and stabilizing the resulting carbanion in all cases. The reaction conditions, such as temperature and the organolithium reagent, also play a crucial role.[16][17]

Key Considerations:

  • N-Protecting Group: The protecting group must be able to coordinate with the lithium cation to direct deprotonation to the adjacent C-2 position. Thio-amides and other sulfur-containing groups like tert-butoxythiocarbonyl (Botc) have been shown to be highly effective for this transformation.[15]

  • Temperature Control: These reactions must be carried out at low temperatures (typically -78 °C) to prevent decomposition of the organolithium species and unwanted side reactions.

  • Organolithium Reagent: The choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) can influence the regioselectivity and efficiency of the deprotonation.

Proposed Solution Workflow:

G cluster_1 Optimizing C-2 Lithiation of Azetidine start Failed C-2 Lithiation of N-Boc-Azetidine change_pg Action: Synthesize N-Botc-azetidine. start->change_pg protocol_pg Botc group is known to facilitate α-lithiation. change_pg->protocol_pg lithiation Perform lithiation at -78 °C with s-BuLi in THF. change_pg->lithiation electrophile Add electrophile at -78 °C and slowly warm to RT. lithiation->electrophile workup Quench with sat. aq. NH4Cl and perform workup. electrophile->workup success Successful C-2 Functionalization workup->success

Caption: Workflow for successful C-2 functionalization of azetidine.

Problem 4: Challenges in N-Deprotection of the Azetidine Moiety

Question: "I am trying to remove the N-Boc group from my azetidine derivative using trifluoroacetic acid (TFA), but I am observing significant product degradation."

Causality and Troubleshooting:

The acidic conditions required for Boc deprotection (e.g., TFA, HCl in dioxane) can lead to the ring-opening of the sensitive azetidine core.[14] The choice of protecting group should ideally allow for deprotection under neutral or milder conditions.

Alternative Protecting Groups and Deprotection Conditions:

Protecting GroupDeprotection ConditionsRationale
Benzyl (Bn) Hydrogenolysis (H₂, Pd/C)Mild, neutral conditions that are often compatible with the azetidine ring.
Carboxybenzyl (Cbz) Hydrogenolysis (H₂, Pd/C)Similar to the benzyl group, allows for deprotection under neutral conditions.
p-Methoxybenzyl (PMB) Oxidative cleavage (e.g., DDQ, CAN)Avoids strongly acidic conditions.
Allyl Pd(0)-catalyzed cleavageCan be removed under very mild, neutral conditions.

If the Boc group must be used, carefully controlled deprotection conditions are necessary. This includes using the minimum amount of acid required, running the reaction at low temperatures (0 °C), and carefully monitoring the reaction progress to minimize exposure time.

Problem 5: Issues with Purification of Azetidine Compounds

Question: "My azetidine product is a low-boiling liquid and is co-eluting with solvent during column chromatography. How can I effectively purify it?"

Causality and Troubleshooting:

Low molecular weight azetidines can be volatile and highly polar, making them challenging to purify by standard methods.

Purification Strategies:

  • Salt Formation and Recrystallization: If the azetidine is basic, it can be converted to a crystalline salt (e.g., hydrochloride, oxalate) by treatment with the corresponding acid. The salt is typically a non-volatile solid that can be purified by recrystallization and then neutralized to recover the free base.

  • Kugelrohr Distillation: For volatile, thermally stable liquids, Kugelrohr distillation under high vacuum can be an effective method for purification.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar compounds that are difficult to handle by HPLC or GC.

  • Derivatization: Temporarily converting the azetidine to a less polar, more crystalline derivative (e.g., an amide or sulfonamide) can facilitate purification. The original azetidine can then be regenerated after purification.

Characterization Tips:

Due to their potential volatility, care should be taken during sample preparation for analysis.

  • NMR Spectroscopy: Use a high-boiling deuterated solvent (e.g., DMSO-d₆, CDCl₃) and ensure the NMR tube is properly sealed.

  • Mass Spectrometry: Use a soft ionization technique such as electrospray ionization (ESI) to avoid fragmentation.

  • Chromatographic Analysis: For GC analysis, derivatization to a less polar analog may be necessary.[18] HPLC with a suitable detector (e.g., ELSD, CAD) is often preferred for non-chromophoric azetidines.[19]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization of a γ-Amino Alcohol

This protocol describes the synthesis of N-benzylazetidine from 3-(benzylamino)propan-1-ol.

Step 1: Mesylation of the Alcohol

  • Dissolve 3-(benzylamino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step 1 in a suitable solvent such as acetonitrile or DMF to a final concentration of 0.05 M.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the formation of the azetidine product by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude N-benzylazetidine by vacuum distillation or column chromatography on neutralized silica gel.

Protocol 2: Screening for Optimal N-Protecting Group for C-2 Lithiation

This protocol outlines a small-scale screening process to identify an effective N-protecting group for the C-2 functionalization of azetidine.

  • Synthesize small quantities (100-200 mg) of N-protected azetidines with different protecting groups (e.g., Boc, Cbz, Botc).

  • For each N-protected azetidine, perform a trial lithiation/alkylation reaction in parallel: a. Dissolve the N-protected azetidine (1.0 eq) in anhydrous THF in a flame-dried flask under argon at -78 °C. b. Add s-BuLi (1.1 eq) dropwise and stir for 1 hour at -78 °C. c. Add a simple electrophile, such as methyl iodide (1.2 eq). d. Stir for 2 hours at -78 °C, then slowly warm to room temperature. e. Quench the reaction with saturated aqueous ammonium chloride. f. Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Analyze the crude product mixture for each reaction by ¹H NMR and GC-MS to determine the conversion and yield of the desired C-2 methylated product.

  • Compare the results to identify the protecting group that provides the highest yield and selectivity for C-2 functionalization.

References

  • Wang, X., Han, T., Gong, J., Alam, P., & Tang, B. Z. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Retrieved from [Link]

  • Powers, S. M., & Lectka, T. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 56(1), 14-26. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2024, June 29). Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. Retrieved from

  • O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. Retrieved from [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49383-49411. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • Becker, M., & Schindler, C. S. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Retrieved from [Link]

  • Musci, P., Colella, M., Altomare, A., Romanazzi, G., Sheikh, N. S., Degennaro, L., & Luisi, R. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2821. Retrieved from [Link]

  • Arif, F. (2021, March 11). synthesis of azetidine .pptx. SlideShare. Retrieved from [Link]

  • Heidrich, J., Chatterjee, I., & Streuff, J. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1024-1031. Retrieved from [Link]

  • Thomson, R. J. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kaplan, M. J., & Jamison, T. F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4870-4887. Retrieved from [Link]

  • Gage, J. R., & Hart, S. A. (2020). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. Organic Process Research & Development, 24(12), 2758-2765. Retrieved from [Link]

  • Schindler, C. S. (n.d.). Previous strategies towards azetidines and this approach. a Select... ResearchGate. Retrieved from [Link]

  • Aggarwal, V. K. (n.d.). Synthesis of azetidines from aziridines and epoxides. ResearchGate. Retrieved from [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se pu = Chinese journal of chromatography, 17(4), 410–412. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]

  • Franklin, D. C., & Ellman, J. A. (2016). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 81(20), 10168-10175. Retrieved from [Link]

  • Trauner, F., Reiners, F., Apaloo-Messan, K.-E., et al. (2022). Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications, 58(15), 2467-2470. Retrieved from [Link]

  • Musci, P., Colella, M., Altomare, A., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2821. Retrieved from [Link]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Science, 366(6466), 706-711. Retrieved from [Link]

  • Blake, A. J., et al. (2009). Functionalised Azetidines as Ligands: Species Derived by Selective Alkylation at Substituent-Nitrogen. Dalton transactions (Cambridge, England : 2003), (3), 443–454. Retrieved from [Link]

  • Obaid, S. M. H., & Al-Amery, M. H. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. International Journal of Drug Delivery Technology, 10(4), 586-594. Retrieved from [Link]

  • Fodor, G., & D'Alo, G. (1985). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Journal of Chromatography A, 341, 441-446. Retrieved from [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS medicinal chemistry letters, 12(11), 1735–1740. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Retrieved from [Link]

  • Liao, H.-H. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049-19059. Retrieved from [Link]

  • Singh, R., & Sharma, P. K. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100100. Retrieved from [Link]

  • Yaduwanshi, P. S., et al. (2024). Azetidine analogs synthesis and characterization for antimicrobial activity. Journal of Survey in Fisheries Sciences, 11(1S), 2394-2401. Retrieved from [Link]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. EconStor. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Yield of Baricitinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Baricitinib intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on enhancing yield and purity. We will move beyond simple protocols to explore the chemical principles behind common challenges, providing actionable strategies grounded in peer-reviewed literature and process development insights.

Overview of a Common Synthetic Pathway

The synthesis of Baricitinib is a multi-step process involving the careful construction and coupling of two key heterocyclic systems. A widely adopted strategy involves the synthesis of a pyrrolo[2,3-d]pyrimidine core and an ethylsulfonyl-azetidine-pyrazole side chain, which are then joined via a Suzuki coupling reaction. Optimizing the yield at each stage is critical for the overall efficiency and cost-effectiveness of the synthesis.

Below is a diagram outlining a common synthetic route, highlighting the critical intermediates that are the focus of this guide.

G cluster_0 Azetidine Side-Chain Synthesis cluster_1 Core & Coupling Partner Synthesis cluster_2 Final Assembly A 1-Boc-3-azetidinone B tert-butyl 3-(cyanomethylene) azetidine-1-carboxylate A->B Horner-Emmons Reaction C 2-(azetidin-3-ylidene)acetonitrile B->C N-Boc Deprotection D 2-(1-(ethylsulfonyl)azetidin-3-ylidene) acetonitrile C->D Sulfonamidation G Borate Intermediate D->G Michael Addition E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine H Baricitinib E->H F 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) -1H-pyrazole F->G G->H Suzuki Coupling

Caption: A common synthetic route to Baricitinib.

Troubleshooting Guide & FAQs

This section addresses specific, common issues encountered during the synthesis of Baricitinib intermediates.

Part 1: Azetidine Side-Chain Synthesis

The construction of the 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile intermediate is a critical sequence where yield can be significantly impacted.

Q1: My Horner-Emmons reaction to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate is low-yielding (<70%). How can I improve this?

A1: The choice of base is the most critical parameter in this Horner-Emmons reaction. While bases like potassium tert-butoxide (t-BuOK) are commonly used, they can lead to side reactions or incomplete conversion.

Causality: The Horner-Emmons reaction involves the deprotonation of a phosphonate ester to form a nucleophilic phosphonate carbanion, which then attacks the ketone (1-Boc-3-azetidinone). A strong, non-nucleophilic base is required. However, if the base is too hindered or not strong enough, the equilibrium may not sufficiently favor the carbanion, leading to lower yields. Furthermore, undesirable side reactions can be promoted by certain base/solvent combinations.

Troubleshooting Protocol:

  • Base Selection: Switch from potassium tert-butoxide to sodium hydride (NaH). Process optimization studies have shown that using NaH can increase the yield to as high as 84%.[1][2]

  • Solvent: Use anhydrous tetrahydrofuran (THF) as the solvent. Ensure it is thoroughly dried, as water will quench the base and the carbanion.

  • Temperature Control: Add the NaH to the solution of diethyl cyanomethylphosphonate in THF at 0 °C to control the initial exothermic reaction. After the addition, allow the reaction to slowly warm to room temperature to ensure complete carbanion formation before adding the azetidinone.

  • Reagent Purity: Ensure the 1-Boc-3-azetidinone starting material is pure. Impurities can interfere with the reaction.

Table 1: Comparison of Bases for Horner-Emmons Reaction

BaseTypical SolventReported YieldReference
Potassium tert-butoxide (t-BuOK)THF~60-70%[3]
Sodium Hydride (NaH, 60% in oil)THFup to 84% [1][2]
Q2: I am experiencing yield loss during the N-Boc deprotection and subsequent sulfonamidation. What are the best practices?

A2: This two-step sequence is sensitive to reaction conditions. Incomplete deprotection, side reactions during sulfonamidation, or difficulty in isolating the intermediate 2-(azetidin-3-ylidene)acetonitrile can all contribute to lower yields.

Causality:

  • Deprotection: Acid-catalyzed removal of the Boc group is standard, but harsh conditions can lead to degradation of the azetidine ring or the cyanomethylene group.

  • Sulfonamidation: The free amine of the deprotected intermediate is a potent nucleophile. The reaction with ethanesulfonyl chloride must be performed under controlled basic conditions to neutralize the HCl by-product. Using an inappropriate base or temperature can lead to side reactions, such as the formation of dimers.

Optimized Protocol:

  • N-Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM) or dioxane.

    • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

    • Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

    • Crucial Step: After completion, carefully neutralize the excess acid with a cooled base like saturated sodium bicarbonate solution. Do not allow the temperature to rise significantly. The deprotected intermediate is often used directly in the next step without extensive purification.

  • Sulfonamidation:

    • Dissolve the crude deprotected intermediate in a solvent like DCM or acetonitrile.

    • Cool the solution to 0 °C.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).

    • Slowly add ethanesulfonyl chloride (1.1-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion.

    • Perform an aqueous work-up to remove salts, and purify the product by flash chromatography.[4]

Part 2: The Suzuki Coupling Reaction

The final Suzuki coupling of the borate intermediate with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a pivotal step where inefficiencies can drastically reduce the overall yield.

Q3: My Suzuki coupling reaction is incomplete, with significant starting material remaining. How do I drive it to completion?

A3: Incomplete Suzuki couplings are common and can usually be resolved by systematically optimizing the reaction parameters: the catalyst, base, solvent, and temperature.

Causality: The Suzuki catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. A failure in any of these steps can stall the reaction.

  • Catalyst Activity: The palladium catalyst can deactivate over time. The choice of ligands is also crucial for stabilizing the active Pd(0) species.

  • Base Role: The base is required to activate the boronic ester for the transmetalation step. The choice of base can affect both the reaction rate and the prevalence of side reactions.

  • Solvent System: The solvent must facilitate the dissolution of both organic and inorganic components and influence the reaction kinetics.

G start Low Suzuki Coupling Yield cat 1. Verify Catalyst & Ligand - Use fresh Pd(PPh3)4 or other Pd(0) source. - Ensure catalyst loading is adequate (1-5 mol%). start->cat base 2. Optimize Base - Is CsF or K2CO3 being used? - Consider switching base or ensuring it is anhydrous. cat->base solvent 3. Evaluate Solvent System - Is the mixture biphasic (e.g., Toluene/t-BuOH/H2O)? - Ensure adequate mixing. - Try alternative solvents like Dioxane/Water. base->solvent temp 4. Adjust Temperature - Is the reaction at sufficient reflux? - Increase temperature cautiously to improve rate. solvent->temp end Yield Improved temp->end

Caption: Troubleshooting workflow for Suzuki coupling optimization.

Troubleshooting Protocol:

  • Catalyst: Use a reliable Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). Ensure it is fresh, as Pd(0) catalysts can oxidize upon storage.[2]

  • Base: Cesium fluoride (CsF) is reported to be highly effective for this specific coupling.[1] Alternatively, potassium carbonate (K2CO3) can be used. The base must be finely powdered and anhydrous for optimal results.

  • Solvent System: A mixture of solvents is often beneficial. A combination of toluene, t-butanol, and water has been shown to be effective.[2] This biphasic system can help manage the solubility of all components.

  • Temperature: The reaction typically requires heating to reflux (around 80-100 °C) to proceed at a reasonable rate. Ensure the reaction mixture is heated adequately and stirred vigorously.

  • Degassing: Thoroughly degas the reaction mixture before adding the palladium catalyst. Oxygen can oxidize and deactivate the Pd(0) catalyst. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes.

Table 2: Recommended Conditions for Baricitinib Suzuki Coupling

ParameterRecommended ConditionRationaleReference
Catalyst Pd(PPh3)4 (2-5 mol%)Reliable Pd(0) source, commercially available.[2]
Base CsF (2-3 equiv.)Highly effective in promoting transmetalation.[1]
Solvent Toluene / t-BuOH / H2OFacilitates solubility of diverse reagents.[2]
Temperature 80-100 °C (Reflux)Provides energy to overcome activation barriers.[2]
Part 3: Impurity Control

Controlling impurities is paramount for achieving high yield of the final, pure product. Several process-related impurities in Baricitinib synthesis have been identified and characterized.[5][6]

Q4: I am observing a lactone impurity (BCL) in my final product. What is its source and how can I prevent it?

A4: The BCL impurity, N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide, is thought to form from the hydrolysis of the nitrile group of Baricitinib to a carboxylic acid, followed by intramolecular cyclization. This is often promoted under harsh basic or acidic conditions, especially at elevated temperatures.[6][7]

Mitigation Strategy:

  • Control pH: Avoid strongly basic (high concentrations of NaOH or KOH) or acidic conditions during work-up and purification, especially when heating.

  • Temperature Management: A study on impurity control found that the formation of BCL was maximized at 80 °C in the presence of NaOH.[6] Therefore, keep temperatures during basic work-ups as low as possible.

  • Deprotection Conditions: For reactions involving deprotection steps (e.g., removing a protecting group from the pyrrolo[2,3-d]pyrimidine nitrogen), temperature control is critical. It has been recommended to maintain the reaction temperature below 20 °C during deprotection to control BCL formation.[5]

Q5: How can I avoid the formation of the hydroxymethyl (BHM) impurity?

A5: The BHM impurity, 2-(1-(ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl) acetonitrile, arises from N-hydroxymethylation of the pyrrole nitrogen on the pyrrolo[2,3-d]pyrimidine core. This can occur if formaldehyde or a formaldehyde equivalent is present, often as a degradation product of solvents or reagents under certain conditions.

Mitigation Strategy:

  • Reagent and Solvent Purity: Use high-purity solvents and reagents. Avoid solvents that can degrade to formaldehyde (e.g., certain grades of methanol or DCM).

  • Specific Reaction Conditions: In cases where reagents like boron trifluoride diethyl etherate are used (e.g., in some deprotection schemes), it is crucial to maintain the reaction temperature under 10 °C to suppress the formation of this impurity.[5][6]

  • Work-up Procedure: A specific work-up involving treatment with aqueous ammonia for an extended period (e.g., 24 hours) after extraction has been shown to help in processing streams containing this impurity to yield pure Baricitinib.[5]

G start Impurity Detected (via HPLC/LC-MS) q1 Identify Impurity Structure (Mass Spec / NMR) start->q1 bcl BCL (Lactone) q1->bcl m/z = 391.05 (+) bhm BHM (Hydroxymethyl) q1->bhm m/z = 402.20 (+) other Other Impurity q1->other Unknown sol_bcl Source: Nitrile Hydrolysis Mitigation: - Avoid high temp (>20°C) during deprotection - Avoid harsh pH in work-up bcl->sol_bcl sol_bhm Source: N-hydroxymethylation Mitigation: - Keep temp < 10°C in certain steps - Use high purity solvents - Consider aqueous ammonia work-up bhm->sol_bhm sol_other Consult process development literature for specific impurity identification and control strategies. other->sol_other

Caption: Decision tree for impurity identification and mitigation.

References
  • Reddy, B. et al. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. [Link]

  • Li, J. et al. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates. [Link]

  • Reddy, B. et al. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. [Link]

  • Hebblethwaite, C. et al. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Google Patents.
  • Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Justia Patents. Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. [Link]

  • Reddy, B. et al. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Publications. [Link]

  • Xu, J. et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research. [Link]

  • Cui, H. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry. [Link]

  • Taizhou Volsen Chemical Co., Ltd. An Efficient Intermediate Synthesis of Baricitinib 1146629-75-5. [Link]

  • Google Patents. AU2018366342A1 - Method for preparing Baricitinib.
  • Xu, J. et al. (2016). An Efficient Synthesis of Baricitinib. Scribd. [Link]

  • ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. [Link]

  • Scribd. Identification Synthesis and Characterization of Novel Baricitinib Impurities. [Link]

Sources

Technical Support Center: Cyanohydrin Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with cyanohydrins. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of cyanohydrins under various experimental conditions. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges encountered in the laboratory.

Section 1: Foundational Knowledge - FAQs on Cyanohydrin Stability

This section addresses the fundamental principles governing the stability of cyanohydrins. Understanding these core concepts is crucial for successful experimentation.

Q1: What are the primary factors that influence the stability of a cyanohydrin?

A1: Cyanohydrin stability is a delicate equilibrium, primarily influenced by three main factors: pH, temperature, and the presence of water. Cyanohydrins are formed through a reversible nucleophilic addition of a cyanide anion to a carbonyl group.[1] Alkaline (basic) conditions favor the reverse reaction, leading to decomposition back to the starting aldehyde or ketone and hydrogen cyanide (HCN).[2] Elevated temperatures and the presence of water can also accelerate this decomposition.[3]

Q2: How does pH affect the degradation pathway of a cyanohydrin?

A2: The pH of the reaction medium is the most critical factor determining the fate of a cyanohydrin.

  • Under basic or alkaline conditions (pH > 7): The equilibrium shifts to favor the starting materials. The hydroxyl group of the cyanohydrin is deprotonated, forming an alkoxide intermediate which then expels the cyanide anion, a relatively stable leaving group, to regenerate the carbonyl compound.[2] This process is often referred to as a retro-cyanohydrin reaction.

  • Under acidic conditions (pH < 7): Cyanohydrins are generally more stable against reversion to the carbonyl compound.[4] However, under strong acidic conditions, particularly with heating, the nitrile group can undergo hydrolysis. This typically proceeds first to an amide and then to a carboxylic acid, resulting in the formation of an α-hydroxy acid.[2][5]

Q3: Are all cyanohydrins equally stable?

A3: No, the stability of a cyanohydrin is also dependent on the structure of the parent aldehyde or ketone. Cyanohydrins derived from aldehydes and unhindered ketones are generally more stable and their formation is more favored at equilibrium compared to those derived from sterically hindered ketones.[6] For instance, cyclohexanone forms a cyanohydrin in good yield, whereas 2,2,6-trimethylcyclohexanone does not, due to steric hindrance.[6]

Q4: I've heard that acetone cyanohydrin is particularly unstable. Why is that?

A4: Acetone cyanohydrin is a widely used industrial chemical but is notoriously unstable, especially in the presence of water or bases, readily decomposing back to acetone and the highly toxic hydrogen cyanide gas.[7][8] Its decomposition is autocatalytic and can be rapid, posing significant safety risks.[3] For this reason, it is often stabilized with a small amount of acid for storage and transport.[9]

Section 2: Troubleshooting Guide - Degradation Under Basic Conditions

This section provides practical advice for troubleshooting issues related to cyanohydrin decomposition in basic or neutral environments.

Q5: My cyanohydrin is decomposing during my reaction workup with a basic solution. How can I prevent this?

A5: Decomposition during a basic workup is a common issue and is due to the retro-cyanohydrin reaction. Here are several strategies to mitigate this:

  • Avoid strongly basic conditions: If possible, use a milder base or a buffered solution for your workup. A saturated solution of sodium bicarbonate is often a better choice than stronger bases like sodium hydroxide.

  • Lower the temperature: Perform the workup at a reduced temperature (e.g., in an ice bath). Lower temperatures slow down the rate of decomposition.

  • Minimize contact time: Work quickly and efficiently during the extraction and washing steps to reduce the time your cyanohydrin is in contact with the basic aqueous phase.

  • Use a protective group: For particularly sensitive cyanohydrins, consider protecting the hydroxyl group (e.g., as a silyl ether) before exposing the molecule to basic conditions.

Q6: I am trying to perform a reaction on another part of my molecule, but the cyanohydrin functional group is not surviving the basic reaction conditions. What are my options?

A6: This is a classic chemoselectivity problem. Here's a decision-making workflow to address this:

start Problem: Cyanohydrin decomposes under basic conditions option1 Option 1: Change Reaction Conditions start->option1 Feasible? option2 Option 2: Protecting Group Strategy start->option2 Alternative sub_option1a Use milder base option1->sub_option1a sub_option1b Lower reaction temperature option1->sub_option1b sub_option2a Protect hydroxyl group (e.g., as silyl ether) option2->sub_option2a sub_option2b Perform reaction sub_option2a->sub_option2b sub_option2c Deprotect sub_option2b->sub_option2c

Caption: Decision workflow for handling cyanohydrin instability in basic media.

If modifying the reaction conditions is not feasible, protecting the hydroxyl group is the most robust strategy. Silyl ethers are commonly used as they are stable to a wide range of non-acidic conditions and can be readily removed later.

Q7: What are the visual or analytical signs of cyanohydrin decomposition back to the starting carbonyl compound?

A7: You can monitor for decomposition using the following methods:

  • Thin Layer Chromatography (TLC): The appearance of a new spot corresponding to the starting aldehyde or ketone is a clear indicator of decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, you would observe the reappearance of the aldehydic proton signal (typically 9-10 ppm) or characteristic signals of the starting ketone. In the 13C NMR, the carbonyl carbon signal (typically >190 ppm) would reappear.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive method to detect the volatile starting carbonyl compound.

  • Physical Changes: A noticeable change in the color or odor of the reaction mixture can sometimes indicate decomposition, especially if the starting carbonyl compound has a distinct smell.

Section 3: Troubleshooting Guide - Degradation Under Acidic Conditions

This section focuses on challenges related to the transformation of cyanohydrins in acidic environments.

Q8: I am trying to hydrolyze my cyanohydrin to an α-hydroxy acid with aqueous acid, but the reaction is very slow and incomplete. How can I improve the conversion?

A8: The hydrolysis of the nitrile group in a cyanohydrin can be sluggish. To drive the reaction to completion, consider the following:

  • Increase the temperature: Heating the reaction mixture is often necessary for the hydrolysis of nitriles.[6]

  • Use a stronger acid: If you are using a dilute acid, switching to a more concentrated acid solution can increase the reaction rate.[10]

  • Increase the reaction time: Some nitrile hydrolyses can take several hours or even days to go to completion. Monitor the reaction progress by TLC or NMR to determine the optimal reaction time.

  • Ensure sufficient water is present: While a strong acid is needed, water is the nucleophile in this reaction. Ensure your reaction medium is aqueous.

Q9: During my acid-catalyzed hydrolysis, I am observing the formation of an α,β-unsaturated acid as a byproduct. What is causing this and how can I avoid it?

A9: The formation of an α,β-unsaturated acid is likely due to the dehydration of the α-hydroxy acid product under the strong acidic and high-temperature conditions.[2] The hydroxyl group can be eliminated to form a double bond in conjugation with the carboxylic acid.

To minimize this side reaction:

  • Use milder conditions: Try to perform the hydrolysis at a lower temperature for a longer period.

  • Choose your acid carefully: Some acids are more prone to causing dehydration than others. A systematic screening of different acids (e.g., HCl vs. H₂SO₄) might be necessary.

Q10: Can the cyanohydrin itself be unstable under acidic conditions?

A10: While generally more stable to reversion under acidic conditions, the equilibrium can still be a factor. If the formation of the cyanohydrin from the carbonyl compound is particularly unfavorable (e.g., with a very hindered ketone), some decomposition back to the starting material may occur even in acidic media, especially if water is present.[4]

Section 4: Stabilization and Storage Protocols

Q11: What is the best way to store a purified cyanohydrin to prevent decomposition?

A11: The key to long-term storage is to prevent the retro-cyanohydrin reaction. The most effective method is to add an acidic stabilizer to maintain a slightly acidic pH, typically between 4 and 5.[11]

Protocol for Stabilizing a Purified Cyanohydrin:

  • Ensure the cyanohydrin is as pure and dry as possible.

  • Add a small amount of a non-volatile acid stabilizer. Citric acid or boric acid are excellent choices and can be added at a concentration of 0.01 to 5% by weight.[12]

  • Store the stabilized cyanohydrin in a tightly sealed, airtight container to protect it from moisture.

  • Store in a cool, dark place, preferably in a refrigerator.

Table 1: Decomposition Half-life of Acetone Cyanohydrin at 26°C

pHHalf-life (minutes)
4.957
6.328
6.88
7.09

Data sourced from ICI 1993 and Ellington et al. 1987, as cited in[3].

This data clearly illustrates the dramatic increase in decomposition rate as the pH approaches neutral and becomes basic.

Section 5: Visualizing the Degradation Pathways

The following diagrams illustrate the key degradation pathways of cyanohydrins.

cluster_basic Basic Conditions (pH > 7) cyanohydrin R¹-C(OH)(CN)-R² Cyanohydrin carbonyl R¹-C(=O)-R² Carbonyl Compound cyanohydrin->carbonyl + OH⁻ - H₂O carbonyl->cyanohydrin + CN⁻ cyanide HCN / CN⁻ Hydrogen Cyanide

Caption: Base-catalyzed retro-cyanohydrin reaction.

cluster_acidic Acidic Conditions (H₃O⁺, Δ) cyanohydrin R¹-C(OH)(CN)-R² Cyanohydrin amide R¹-C(OH)(C(=O)NH₂)-R² α-Hydroxy Amide cyanohydrin->amide Hydrolysis acid R¹-C(OH)(COOH)-R² α-Hydroxy Acid amide->acid Further Hydrolysis

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Boc-3-cyano-3-hydroxyazetidine: Classical vs. Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the azetidine scaffold is a privileged structure, offering a unique conformational rigidity that is highly sought after in the design of novel therapeutics. Among its derivatives, 1-Boc-3-cyano-3-hydroxyazetidine stands out as a versatile building block. The presence of a protected amine, a hydroxyl group, and a nitrile function on a strained four-membered ring provides multiple handles for chemical diversification. This guide offers an in-depth comparison of two distinct synthetic strategies to access this valuable intermediate: a classical chemical approach via cyanohydrin formation and a modern, enzyme-catalyzed biocatalytic route.

At a Glance: Head-to-Head Comparison

MetricRoute 1: Classical Cyanohydrin FormationRoute 2: Biocatalytic (HNL) Synthesis
Starting Material 1-Boc-3-azetidinone1-Boc-3-azetidinone
Key Reagents Trimethylsilyl cyanide (TMSCN), catalyst (e.g., ZnI₂, KCN/18-crown-6)Hydroxynitrile Lyase (HNL), Hydrogen Cyanide (HCN) or in situ generation
Stereoselectivity Racemic (unless a chiral catalyst is used)Potentially highly enantioselective ((R)- or (S)-enantiomer)
Typical Yield High (often >90%)Variable, substrate-dependent (potentially high)
Reaction Conditions Anhydrous, inert atmosphere, often cryogenic temperaturesAqueous buffer, ambient temperature, specific pH range
Scalability Well-established, but handling of toxic cyanide reagents is a concernPotentially high, "green" process, but enzyme cost and stability can be factors
Key Advantages High yields, well-understood mechanism, broad applicabilityHigh enantioselectivity, mild and environmentally friendly conditions
Key Challenges Production of a racemic mixture, use of toxic reagents, strict anhydrous conditionsEnzyme substrate specificity and stability, need for specialized biocatalysis expertise

Route 1: The Classical Approach - Cyanohydrin Formation from 1-Boc-3-azetidinone

The most direct and widely adopted method for the synthesis of 1-Boc-3-cyano-3-hydroxyazetidine is the nucleophilic addition of a cyanide equivalent to the carbonyl group of 1-Boc-3-azetidinone. This ketone precursor is readily accessible through the oxidation of the corresponding alcohol, 1-Boc-3-hydroxyazetidine.[1][2]

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of a cyanide anion on the electrophilic carbonyl carbon of the azetidinone. To enhance the reactivity and solubility of the cyanide source, trimethylsilyl cyanide (TMSCN) is often the reagent of choice, frequently activated by a Lewis acid catalyst such as zinc iodide (ZnI₂).[3] The initial product is a silyl-protected cyanohydrin, which is then hydrolyzed during aqueous workup to yield the final product.

G cluster_0 Route 1: Classical Cyanohydrin Formation Start 1-Boc-3-azetidinone Intermediate O-TMS Protected Cyanohydrin Start->Intermediate Nucleophilic Addition Reagent TMSCN, cat. ZnI₂ Reagent->Intermediate Product 1-Boc-3-cyano-3-hydroxyazetidine (Racemic) Intermediate->Product Hydrolysis Workup Aqueous Workup (e.g., H₂O/HCl) Workup->Product

Caption: Workflow for the classical synthesis of 1-Boc-3-cyano-3-hydroxyazetidine.

Detailed Experimental Protocol

Materials:

  • 1-Boc-3-azetidinone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Zinc Iodide (ZnI₂) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-3-azetidinone (1.0 eq) and anhydrous dichloromethane.

  • Add zinc iodide (0.1 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-cyano-3-hydroxyazetidine as a white solid.

Expected Outcome: This procedure typically provides the target compound in high yield (>90%) and purity after chromatographic purification. The product obtained is a racemic mixture.

Route 2: The Biocatalytic Alternative - Enantioselective Synthesis with Hydroxynitrile Lyase (HNL)

A modern, "green" alternative to classical chemical synthesis is the use of enzymes as catalysts. Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins with high enantiomeric excess.[4][5] Both (R)- and (S)-selective HNLs are known, offering the potential to synthesize either enantiomer of the target molecule.[1]

Mechanistic Rationale

The enzymatic reaction occurs in an aqueous buffer system. The HNL enzyme possesses a specific active site that binds the ketone substrate in a defined orientation. A catalytic triad (typically Ser-His-Asp) within the active site facilitates the deprotonation of HCN and the subsequent stereoselective attack of the cyanide anion on one face of the carbonyl, leading to the formation of a single enantiomer of the cyanohydrin.[5]

G cluster_1 Route 2: Biocatalytic (HNL) Synthesis Start 1-Boc-3-azetidinone EnzymeComplex Enzyme-Substrate Complex Start->EnzymeComplex Binding to Active Site Reagents HCN (or KCN/buffer) Hydroxynitrile Lyase (HNL) Reagents->EnzymeComplex Product (R)- or (S)-1-Boc-3-cyano-3-hydroxyazetidine EnzymeComplex->Product Stereoselective Cyanide Addition

Caption: Proposed workflow for the biocatalytic synthesis of enantiopure 1-Boc-3-cyano-3-hydroxyazetidine.

Proposed Experimental Protocol

This protocol is a generalized procedure based on known HNL-catalyzed reactions and would require screening of different HNLs and optimization for the specific substrate, 1-Boc-3-azetidinone.[6][7]

Materials:

  • 1-Boc-3-azetidinone (1.0 eq)

  • Potassium cyanide (KCN) (2.0 eq)

  • Citrate buffer (e.g., 0.1 M, pH 4.5)

  • Hydroxynitrile Lyase (HNL) preparation (e.g., from Manihot esculenta for (S)-selectivity or Prunus amygdalus for (R)-selectivity)

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a biphasic system with the citrate buffer and MTBE.

  • Dissolve 1-Boc-3-azetidinone in the organic phase (MTBE).

  • In the aqueous buffer, dissolve the HNL preparation.

  • Carefully add potassium cyanide to the aqueous phase. The buffer will generate a low concentration of HCN in situ. (Caution: KCN and HCN are extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions).

  • Commence vigorous stirring to ensure good mixing between the two phases and initiate the reaction.

  • Maintain the reaction at a constant temperature (typically 20-25 °C) and monitor the conversion and enantiomeric excess (ee) by chiral HPLC analysis of samples taken from the organic layer.

  • Once the reaction has reached the desired conversion, stop the stirring and separate the organic layer.

  • Extract the aqueous layer with MTBE (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to avoid product decomposition.

  • The crude product can be further purified if necessary, though the high selectivity of the enzymatic reaction may yield a product of sufficient purity.

Conclusion: Choosing the Right Path

The choice between the classical and biocatalytic synthesis of 1-Boc-3-cyano-3-hydroxyazetidine depends heavily on the specific goals of the research.

  • For rapid, scalable access to the racemic compound , the classical cyanohydrin formation is a robust and high-yielding method. Its primary drawbacks are the need for stringent anhydrous conditions and the use of highly toxic reagents, which can be challenging on a large scale.

  • When enantiopurity is critical , the biocatalytic approach using HNLs presents a compelling and environmentally friendly alternative. It offers the potential for direct access to a single enantiomer under mild, aqueous conditions, thereby avoiding the need for chiral separation of a racemic mixture. However, this route requires initial investment in enzyme screening and process optimization for the specific substrate.

As the demand for enantiomerically pure pharmaceutical intermediates grows, the development of robust biocatalytic routes like the one proposed here will become increasingly important, offering a greener and more efficient path to complex chiral molecules.

References

(A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs would be generated here based on the provided search results.)

Sources

A Comparative Guide to Cyanating Agents for the Synthesis of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Cyano-3-hydroxyazetidine Scaffolds

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. The introduction of a cyano and a hydroxyl group at the 3-position creates a chiral center and provides valuable synthetic handles for further functionalization. Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate, in particular, is a key intermediate in the synthesis of various biologically active molecules, including Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases.

The synthesis of this crucial intermediate typically involves the nucleophilic addition of a cyanide source to the ketone precursor, tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone). The choice of cyanating agent is a critical decision that impacts reaction efficiency, safety, and scalability. This guide provides an in-depth, objective comparison of three commonly employed cyanating agents for this transformation: Trimethylsilyl cyanide (TMSCN), Potassium cyanide (KCN), and Acetone cyanohydrin. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Precursor: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

The starting material for the cyanation reaction is tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone), which is commercially available (CAS No. 398489-26-4).[1][2][3][4] For researchers preferring to synthesize it in-house, a common method involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.[5]

A typical oxidation protocol involves dissolving tert-butyl 3-hydroxyazetidine-1-carboxylate in a suitable solvent like dichloromethane (CH2Cl2) and treating it with an oxidizing agent such as a combination of TEMPO and sodium hypochlorite, or by Swern oxidation.[6] The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard aqueous work-up followed by extraction and purification by column chromatography or recrystallization affords the desired ketone.[5]

Comparative Analysis of Cyanating Agents

The selection of a cyanating agent is a multifactorial decision, balancing reactivity, safety, cost, and experimental convenience. Below is a detailed comparison of TMSCN, KCN, and Acetone Cyanohydrin for the synthesis of this compound.

Data Summary
Cyanating AgentTypical YieldReaction ConditionsSafety ConsiderationsCost
Trimethylsilyl cyanide (TMSCN) HighAnhydrous, often Lewis acid catalyzedHighly toxic, volatile, moisture-sensitive, releases HCN on contact with water.High
Potassium cyanide (KCN) Moderate to HighAqueous or protic solvents, base-catalyzedHighly toxic solid, potential for HCN gas release with acid.Low
Acetone cyanohydrin Good to HighBase-catalyzed, can be used in various solventsToxic liquid, can decompose to release HCN, especially with heat or base.Moderate
Trimethylsilyl Cyanide (TMSCN): The Efficient but Hazardous Choice

Trimethylsilyl cyanide is a highly effective cyanating agent for the conversion of ketones to cyanohydrins.[7] Its primary advantage lies in its high reactivity, often leading to excellent yields under mild conditions.[8]

Mechanism of Action: The reaction typically proceeds through the formation of a trimethylsilyl ether of the cyanohydrin. The silicon-carbon bond in TMSCN is polarized, making the cyanide group nucleophilic. In the presence of a Lewis acid catalyst, the carbonyl oxygen of the ketone coordinates to the Lewis acid, enhancing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the cyanide from TMSCN. The resulting alkoxide is then trapped by the trimethylsilyl group to form the silylated cyanohydrin. An aqueous work-up then hydrolyzes the silyl ether to yield the final α-hydroxynitrile.

Experimental Workflow: TMSCN Cyanation

G cluster_prep Reaction Setup cluster_reaction Cyanation cluster_workup Work-up and Purification start Dissolve N-Boc-3-azetidinone in anhydrous solvent (e.g., CH2Cl2) under inert atmosphere cool Cool the solution to 0 °C start->cool add_catalyst Add Lewis acid catalyst (e.g., ZnI2) cool->add_catalyst add_tmscn Add TMSCN dropwise add_catalyst->add_tmscn react Stir at 0 °C to room temperature add_tmscn->react monitor Monitor reaction by TLC react->monitor quench Quench with aqueous acid (e.g., HCl) monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify product Obtain this compound purify->product

Caption: Workflow for TMSCN-mediated cyanation of N-Boc-3-azetidinone.

Advantages:

  • High Yields: Often provides superior yields compared to other methods.

  • Mild Conditions: Reactions can typically be carried out at low temperatures.

  • Trapped Intermediate: The formation of the silyl ether intermediate can sometimes prevent side reactions.

Disadvantages:

  • Extreme Toxicity and Volatility: TMSCN is highly toxic and volatile, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]

  • Moisture Sensitivity: It readily hydrolyzes in the presence of moisture to release highly toxic hydrogen cyanide (HCN) gas. Anhydrous reaction conditions are therefore essential.

  • Cost: TMSCN is generally more expensive than inorganic cyanides.

Potassium Cyanide (KCN): The Classic and Cost-Effective Reagent

Potassium cyanide is a traditional and widely used cyanating agent.[7] Its primary advantages are its low cost and ready availability.

Mechanism of Action: The reaction with KCN is a classic nucleophilic addition to a carbonyl group.[10] The reaction is typically performed in a protic solvent, such as a mixture of water and alcohol, and is base-catalyzed.[11] The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-3-azetidinone. This forms a tetrahedral alkoxide intermediate, which is then protonated by the solvent to yield the cyanohydrin product.[10] The reaction is reversible, and the equilibrium can be influenced by pH.[11]

Reaction Mechanism: KCN Addition

G ketone N-Boc-3-azetidinone intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate + CN⁻ cyanide KCN product This compound intermediate->product + H⁺ (from solvent) proton_source H₂O / ROH G cluster_prep Reaction Setup cluster_reaction Cyanation cluster_workup Work-up and Purification start Dissolve N-Boc-3-azetidinone in a suitable solvent (e.g., alcohol) add_base Add a catalytic amount of base (e.g., triethylamine) start->add_base add_ach Add acetone cyanohydrin add_base->add_ach react Stir at room temperature add_ach->react monitor Monitor reaction by TLC react->monitor quench Quench with a weak acid or water monitor->quench extract Extract with an organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify product Obtain this compound purify->product

Caption: Workflow for acetone cyanohydrin-mediated cyanation.

Advantages:

  • Safer Handling: As a liquid, it can be easier and safer to handle than solid KCN or gaseous HCN. [12]* Versatility: It can be used in a variety of solvents, both protic and aprotic. * Good Yields: Often provides good to excellent yields of the desired cyanohydrin.

Disadvantages:

  • Toxicity: Acetone cyanohydrin is still a toxic compound and can decompose to release HCN, particularly when heated or in the presence of a strong base. [13]* Equilibrium Considerations: The reversible nature of the reaction may require optimization to achieve high conversions.

Detailed Experimental Protocols

The following are representative protocols adapted from general procedures for cyanohydrin formation from ketones. Researchers should perform their own risk assessment and optimization for the specific substrate.

Protocol 1: Cyanation using Trimethylsilyl Cyanide (TMSCN)

Materials:

  • Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Trimethylsilyl cyanide (1.2 eq)

  • Zinc iodide (ZnI₂, 0.1 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add tert-butyl 3-oxoazetidine-1-carboxylate and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add zinc iodide to the stirred solution.

  • Add trimethylsilyl cyanide dropwise via the dropping funnel over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Cyanation using Potassium Cyanide (KCN)

Materials:

  • Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Potassium cyanide (1.5 eq)

  • Ethanol

  • Water

  • Acetic acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-oxoazetidine-1-carboxylate in ethanol.

  • In a separate beaker, dissolve potassium cyanide in a minimal amount of water. Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

  • Cool the solution of the ketone to 0 °C and slowly add the aqueous KCN solution.

  • Add a few drops of acetic acid to catalyze the reaction (maintain a slightly basic to neutral pH).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Cyanation using Acetone Cyanohydrin

Materials:

  • Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Acetone cyanohydrin (1.5 eq)

  • Triethylamine (0.1 eq)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in methanol in a round-bottom flask, add triethylamine.

  • Add acetone cyanohydrin dropwise to the stirred solution at room temperature.

  • Stir the reaction for 4-8 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired product.

Conclusion and Recommendations

The choice of cyanating agent for the synthesis of this compound is a critical parameter that should be guided by the specific requirements of the synthesis, including scale, available safety infrastructure, and cost considerations.

  • For high efficiency and yield on a small to medium scale, where cost is not the primary concern and appropriate safety measures are in place, Trimethylsilyl cyanide is the recommended reagent. Its high reactivity often leads to cleaner reactions and simpler purifications.

  • For large-scale synthesis where cost is a significant factor, Potassium cyanide offers a viable and economical option. However, the inherent hazards of handling solid KCN and the potential for HCN gas evolution necessitate stringent safety protocols and careful work-up procedures.

  • Acetone cyanohydrin represents a good compromise between reactivity, safety, and cost. It is a suitable alternative for laboratories that are not equipped to handle large quantities of solid cyanides or highly volatile TMSCN.

Ultimately, the optimal choice will depend on a thorough evaluation of the factors outlined in this guide. It is strongly recommended that small-scale trials are conducted to optimize the reaction conditions for the chosen cyanating agent before proceeding to a larger scale.

References

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  • acetone cyanohydrin. Organic Syntheses Procedure. [Link]

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  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). OrgoSolver. [Link]

  • Cyanohydrin reaction. Wikipedia. [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

  • Alkylation of Cyanide, Part 4: Aldehydes and Ketones. YouTube. [Link]

  • Ch17: CN- to Cyanohydrin. University of Calgary. [Link]

  • Acetone cyanohydrin. Wikipedia. [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses Procedure. [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses Procedure. [Link]

  • The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]

  • Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses Procedure. [Link]

  • Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale. ResearchGate. [Link]

  • Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Chemistry Portal. [Link]

  • Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. Organic Chemistry Portal. [Link]

  • Acetone Cyanohydrin: A Convenient Alternative of Toxic Sodium Cyanide/Acetic Acid for Oxidative Cyanation of Tertiary Amines. ResearchGate. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. [Link]

  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Direct Regioselective C-H Cyanation of Purines. PMC. [Link]

  • Cyanation. Taylor & Francis. [Link]

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  • Preparation and synthetic applications of cyano compounds. ResearchGate. [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. PMC. [Link]

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A Comparative Guide to the Spectroscopic Identification of Impurities in 1-Boc-3-cyano-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

1-Boc-3-cyano-3-hydroxyazetidine is a highly functionalized azetidine derivative, prized in medicinal chemistry as a constrained scaffold for the synthesis of novel therapeutics. Its compact, three-dimensional structure allows for precise vectoral presentation of substituents, making it an attractive building block for kinase inhibitors, protease inhibitors, and other targeted agents. However, the inherent reactivity of its cyanohydrin moiety and the lability of the Boc protecting group present significant challenges in maintaining its purity. The presence of even minor impurities, which are often structurally similar to the parent molecule, can compromise the yield, purity, and biological activity of subsequent synthetic steps and final active pharmaceutical ingredients (APIs).[1][2]

This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the robust identification and characterization of common process-related and degradation impurities in 1-Boc-3-cyano-3-hydroxyazetidine. We will delve into the causality behind experimental choices and present a validated workflow designed for researchers, scientists, and drug development professionals who demand the highest standards of analytical rigor.

Chapter 1: Profiling Potential Impurities: From Synthesis to Degradation

Understanding the potential impurities begins with an analysis of the typical synthetic route. 1-Boc-3-cyano-3-hydroxyazetidine is commonly synthesized via the nucleophilic addition of a cyanide source to the ketone of 1-Boc-3-azetidinone. This process, along with potential degradation pathways, gives rise to a predictable profile of impurities.

Common Impurities:
  • Impurity A - 1-Boc-3-azetidinone: The unreacted starting material. Its presence indicates an incomplete reaction.[3][4][5]

  • Impurity B - 1-Boc-3-hydroxy-3-azetidinecarboxylic acid: Arises from the hydrolysis of the nitrile functional group. This can occur during aqueous work-ups or upon storage in the presence of moisture.[6][7][8][9]

  • Impurity C - 3-cyano-3-hydroxyazetidine: Results from the cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[10][11][12] This deprotection can be triggered by acidic conditions, which may be present inadvertently during synthesis or purification.[13]

The following diagram illustrates the synthetic pathway and the origin of these primary impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation A 1-Boc-3-azetidinone (Starting Material) B 1-Boc-3-cyano-3-hydroxyazetidine (Target Molecule) A->B + KCN/H+ ImpA Impurity A (Unreacted SM) A->ImpA Incomplete Reaction ImpB Impurity B (Hydrolysis) B->ImpB H₂O/H⁺ or OH⁻ ImpC Impurity C (Deprotection) B->ImpC Acidic Conditions (e.g., TFA, HCl) G start Sample of 1-Boc-3-cyano-3-hydroxyazetidine lcms Perform LC-HRMS Analysis start->lcms check_mass Check for Masses Other Than Target [M+H]⁺ 199.1077 lcms->check_mass impurity_A Mass at m/z 172.0917? (Impurity A) check_mass->impurity_A Yes pure No Other Major Masses Found Sample is Likely Pure check_mass->pure No impurity_B Mass at m/z 202.1023? (Impurity B) impurity_A->impurity_B No confirm_A Confirm with FTIR: - No O-H or C≡N bands - Ketone C=O at ~1780 cm⁻¹ impurity_A->confirm_A Yes impurity_C Mass at m/z 99.0553? (Impurity C) impurity_B->impurity_C No confirm_B Confirm with NMR: - Broad -COOH proton - No C≡N in ¹³C NMR impurity_B->confirm_B Yes confirm_C Confirm with NMR: - Absence of Boc singlet - Presence of N-H proton impurity_C->confirm_C Yes end Impurity Identity Confirmed confirm_A->end confirm_B->end confirm_C->end

Sources

Comparative analysis of different Boc-deprotection methods for hindered amines.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for the modern chemist, this document provides a comparative analysis of various methodologies for the deprotection of tert-butyloxycarbonyl (Boc) groups in sterically hindered amines. Authored for researchers, scientists, and professionals in drug development, this guide delves into the nuances of selecting the optimal deprotection strategy, supported by experimental data and detailed protocols.

The Challenge of Steric Hindrance in Boc-Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, lauded for its stability across a wide range of chemical conditions.[1][2] However, its removal, typically facile under acidic conditions, becomes a significant hurdle when the protected amine is sterically encumbered. The bulky nature of the surrounding molecular architecture can impede the approach of reagents, necessitating harsher conditions that may compromise the integrity of other sensitive functional groups within the molecule. This guide provides a systematic comparison of deprotection strategies to navigate this common synthetic challenge.

Comparative Analysis of Deprotection Methods

The selection of an appropriate Boc-deprotection method is contingent on the substrate's steric and electronic properties, as well as its overall chemical stability. Below is a comparative overview of common techniques.

Strong Protic Acids

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most conventional reagents for Boc cleavage.[1][3] The mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine.[1]

  • Advantages: Readily available, cost-effective, and generally rapid for unhindered amines.

  • Limitations: The harsh acidity can be detrimental to other acid-labile groups. For hindered amines, reactions can be sluggish, incomplete, or require elevated temperatures, increasing the risk of side reactions.

Table 1: Performance of Strong Protic Acids in Hindered Amine Deprotection

ReagentTypical ConditionsReaction TimeObservationsPotential Side Reactions
TFA 20-50% in CH₂Cl₂1-24 hOften incomplete for highly hindered substrates.Cleavage of other acid-sensitive groups (e.g., t-butyl esters).
HCl 4M in Dioxane or EtOAc2-48 hGenerally effective, but can be slow.Formation of hydrochloride salt may affect solubility.
Lewis Acids

Lewis acids present a milder alternative to protic acids for Boc deprotection.[4][5] They function by coordinating to the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond.[5] A variety of Lewis acids, including AlCl₃, ZnBr₂, and TMSOTf, have been successfully employed.[4][5][6]

  • Advantages: Often more effective for hindered systems and can be more chemoselective, preserving other acid-sensitive functionalities.[6]

  • Limitations: Stoichiometric or even excess amounts of the Lewis acid are often required.[5] Some Lewis acids are moisture-sensitive, requiring anhydrous conditions.

Table 2: Lewis Acid-Mediated Deprotection of Hindered Amines

ReagentTypical ConditionsReaction TimeObservations
AlCl₃ CH₂Cl₂, 0 °C to rt1-4 hHigh yields and good chemoselectivity.[6]
ZnBr₂ CH₂Cl₂ or Et₂O, rt2-24 hMilder option, effective for secondary amines.[5]
TMSOTf CH₂Cl₂ with 2,6-lutidine, 0 °C to rt0.5-2 hVery rapid and efficient, even for challenging substrates.
Thermal Methods

For substrates that are tolerant to heat but sensitive to acid, thermal deprotection offers a viable, reagent-free alternative.[7][8][9] The reaction proceeds through an elimination mechanism at elevated temperatures.

  • Advantages: Avoids the use of any acidic or corrosive reagents.

  • Limitations: Requires high temperatures (often >150 °C), which can lead to thermal decomposition of the desired product.[4][10] This method is generally substrate-specific.

Table 3: Thermal Boc-Deprotection of Hindered Amines

ConditionsReaction TimeObservations
Reflux in high-boiling solvent (e.g., diphenyl ether, dioxane/water)1-12 hCan be effective for robust molecules.[10][11]
Continuous flow at high temperature (e.g., 150-240 °C)MinutesOffers precise control over reaction time and temperature, potentially minimizing degradation.[8][9][12][13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key deprotection strategies.

Protocol 1: Deprotection using HCl in Dioxane

A standard and widely used method for Boc deprotection.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up A Dissolve Boc-amine in minimal solvent B Add 4M HCl in Dioxane A->B C Stir at room temperature B->C D Monitor by TLC/LC-MS C->D E Concentrate in vacuo D->E F Triturate with ether E->F G Isolate hydrochloride salt F->G

Caption: Workflow for Boc-deprotection using HCl in Dioxane.

Methodology:

  • The Boc-protected hindered amine (1.0 equiv) is dissolved in a minimal amount of a suitable solvent (e.g., CH₂Cl₂ or MeOH).

  • A solution of 4M HCl in dioxane (5-10 equiv) is added to the mixture.[1]

  • The reaction is stirred at room temperature for 2-24 hours.

  • Progress is monitored by an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed.

  • The solvent is removed under reduced pressure to yield the hydrochloride salt of the deprotected amine, which can often be used without further purification.

Protocol 2: Lewis Acid-Mediated Deprotection with AlCl₃

An effective method for acid-sensitive substrates.[6]

G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Work-up & Purification A Dissolve Boc-amine in anhydrous CH₂Cl₂ B Cool to 0 °C A->B C Add AlCl₃ portion-wise B->C D Stir at 0 °C to rt C->D E Monitor by TLC/LC-MS D->E F Quench with ice-cold water E->F G Basify with aq. NaOH F->G H Extract with CH₂Cl₂ G->H I Dry, filter, and concentrate H->I J Purify by chromatography I->J

Caption: Workflow for AlCl₃-mediated Boc-deprotection.

Methodology:

  • To a solution of the Boc-protected amine (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere, add aluminum chloride (AlCl₃, 1.5-3.0 equiv) portion-wise at 0 °C.[6]

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 1-4 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched by the addition of ice-cold water.

  • The mixture is basified with an aqueous solution of NaOH (e.g., 1M) to pH > 10.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 3: Thermal Deprotection in Continuous Flow

A modern, acid-free approach suitable for thermally stable compounds.[8][9][12][13]

G cluster_0 System Setup cluster_1 Reaction & Collection cluster_2 Isolation A Prepare solution of Boc-amine in suitable solvent (e.g., TFE, MeOH) B Set up continuous flow reactor to desired temperature (150-240 °C) A->B C Pump solution through the heated reactor coil B->C D Collect the product stream C->D E Remove solvent in vacuo D->E F Purify as needed E->F

Sources

A Comparative Guide to the Synthetic Methods of 3-Hydroxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyazetidine moiety is a privileged structural motif in modern medicinal chemistry. Its rigid, four-membered ring system offers a unique three-dimensional scaffold that can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity.[1] As a result, this versatile building block is increasingly incorporated into a wide range of therapeutic agents, from antibiotics to polypeptide-based drugs.[1][2] This guide provides a comprehensive review of the most common and innovative synthetic methods for preparing 3-hydroxyazetidine derivatives, offering a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

I. Synthesis from Epichlorohydrin: The Workhorse Approach

The most prevalent and industrially scalable approach to 3-hydroxyazetidine synthesis commences with the readily available and inexpensive starting material, epichlorohydrin.[2][3] This strategy hinges on the initial ring-opening of the epoxide by an amine, followed by an intramolecular cyclization to forge the azetidine ring. The choice of the amine nucleophile is a critical determinant of the overall synthetic route, particularly concerning the subsequent deprotection steps.

A. Route via N-Protected Intermediates and Hydrogenolysis

A widely employed strategy involves the use of amines bearing a readily cleavable protecting group, such as benzylamine or benzhydrylamine.[4] The general sequence involves the reaction of the amine with epichlorohydrin to form an amino alcohol intermediate, which then undergoes base-mediated cyclization to yield the N-protected 3-hydroxyazetidine. The final step is the removal of the protecting group via catalytic hydrogenation to afford the desired 3-hydroxyazetidine, typically isolated as a hydrochloride salt.[4][5]

Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride via N-Benzhydryl Intermediate

  • Step 1: Ring-opening of epichlorohydrin. Benzhydrylamine is reacted with epichlorohydrin. This step is often carried out in a suitable solvent like water or an alcohol.

  • Step 2: Cyclization. The resulting amino alcohol is treated with a base (e.g., sodium hydroxide) to induce intramolecular cyclization, forming 1-benzhydrylazetidin-3-ol.

  • Step 3: Deprotection. The 1-benzhydrylazetidin-3-ol is dissolved in an alcohol, such as ethanol or methanol, and subjected to catalytic hydrogenation over a palladium catalyst (e.g., Pd(OH)₂/C or Pd/C) to cleave the benzhydryl group.[5][6] The reaction is typically performed under a hydrogen atmosphere.

  • Step 4: Salt Formation. Following removal of the catalyst by filtration, the addition of hydrochloric acid to the filtrate yields 3-hydroxyazetidine hydrochloride, which can be isolated by crystallization.[5]

Causality and Experimental Choices:

  • The benzhydryl group is favored for its steric bulk, which can minimize the formation of dimeric and polymeric byproducts during the initial ring-opening step.

  • Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst) are the catalysts of choice for hydrogenolysis due to their high efficiency in cleaving N-benzyl and N-benzhydryl bonds.

  • The final product is isolated as a hydrochloride salt to improve its stability and handling characteristics.[2]

Trustworthiness and Self-Validation:

The progress of each step can be readily monitored by standard analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. The final product's identity and purity can be confirmed by ¹H-NMR, ¹³C-NMR, and elemental analysis. For instance, the successful deprotection is evident in the disappearance of the benzhydryl protons in the ¹H-NMR spectrum.[5]

Workflow for N-Protected 3-Hydroxyazetidine Synthesis

A Epichlorohydrin C Ring Opening A->C B Amine (e.g., Benzylamine) B->C D Amino Alcohol Intermediate C->D E Base-mediated Cyclization D->E F N-Protected 3-Hydroxyazetidine E->F G Catalytic Hydrogenation (e.g., Pd/C, H₂) F->G H 3-Hydroxyazetidine G->H I HCl H->I J 3-Hydroxyazetidine Hydrochloride I->J

Caption: General workflow for the synthesis of 3-hydroxyazetidine from epichlorohydrin.

B. Hydrogenation-Free Route via Acetylation/Deacetylation

To circumvent the use of hydrogenation, which can sometimes be problematic on an industrial scale and may require specialized equipment, an alternative route has been developed.[7] This method utilizes a more robust N-protecting group, such as a t-butyl group, that can be carried through the synthesis and is not removed in the final product if the N-substituted derivative is the target. However, for the parent 3-hydroxyazetidine, a multi-step sequence involving acetylation and deacetylation can be employed.[7]

Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride from t-Butylamine and Epichlorohydrin

  • Step 1: Cyclization. t-Butylamine is reacted with epichlorohydrin in a solvent like isopropanol, followed by the addition of a base such as sodium bicarbonate and heating to effect cyclization to N-t-butyl-3-hydroxyazetidine.[7]

  • Step 2: Acetylation. The N-t-butyl-3-hydroxyazetidine is then acetylated, for example, using acetic anhydride with a catalyst like zinc chloride, to form N-acetyl-3-acetoxyazetidine.[7]

  • Step 3: Deacetylation and Deprotection. The N-acetyl-3-acetoxyazetidine is subsequently hydrolyzed under acidic conditions (e.g., refluxing in aqueous hydrochloric acid) to remove both the acetyl and t-butyl groups, yielding 3-hydroxyazetidine hydrochloride.[7]

Causality and Experimental Choices:

  • The use of t-butylamine avoids the need for a final hydrogenation step.

  • The acetylation of both the nitrogen and the hydroxyl group in the intermediate facilitates a one-pot deprotection and hydrolysis under acidic conditions.

  • This route is advantageous when avoiding flammable hydrogen gas and expensive palladium catalysts is a priority.[7]

Trustworthiness and Self-Validation:

The intermediates and final product can be characterized at each stage by NMR and mass spectrometry to ensure the desired transformations have occurred. The purity of the final product can be assessed by high-performance liquid chromatography (HPLC).

C. Domino Synthesis in Batch and Flow

A more recent development is the domino synthesis of 3-hydroxyazetidinium salts from epichlorohydrin and a secondary amine, which can be performed in both batch and continuous-flow reactors.[8] This method involves the aminolysis of epichlorohydrin followed by spontaneous intramolecular cyclization.[8] The use of a flow reactor can significantly reduce reaction times and improve process control.[8]

Experimental Protocol: Batch Synthesis of 3-Hydroxyazetidinium Chloride

  • Epichlorohydrin is added dropwise to a stirred solution of a secondary amine in a suitable solvent (e.g., water).[8]

  • The reaction mixture is stirred for a specified time, during which the intermediate 1-chloro-3-(dialkylamino)propan-2-ol spontaneously cyclizes to the corresponding N,N-dialkyl-3-hydroxyazetidinium salt.[8]

  • The product can be isolated by concentrating the reaction mixture under vacuum.[8]

Causality and Experimental Choices:

  • The domino approach simplifies the synthetic procedure by combining two steps into a single operation.

  • Flow chemistry offers advantages in terms of heat and mass transfer, which can lead to faster reactions and higher yields compared to batch processing.[8]

  • This method is particularly well-suited for the rapid synthesis of a library of N-substituted 3-hydroxyazetidinium salts for screening purposes.

Trustworthiness and Self-Validation:

The conversion and yield can be determined by NMR analysis of the crude reaction mixture using an internal standard.[8] This allows for rapid optimization of reaction conditions.

II. Synthesis from Amino Acids: The Chiral Pool Approach

For the enantioselective synthesis of 3-hydroxyazetidine derivatives, a valuable strategy is to start from readily available chiral precursors, such as amino acids or sugars. This approach allows for the synthesis of optically pure products, which is often a requirement for pharmaceutical applications.

One documented method involves the synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose.[9] This positions these compounds as non-proteinogenic amino acids that can be incorporated into peptides.[9] While the specific details of this multi-step synthesis are complex, the underlying principle is the conversion of a carbohydrate scaffold into the strained heterocyclic system of azetidine.

Another strategy involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which can be derived from azetidin-3-one.[10] This allows for the synthesis of various functionalized azetidine amino acid derivatives.

III. Photochemical Synthesis: A Modern and Efficient Route

A more contemporary approach to the synthesis of 3-hydroxyazetidines involves a photochemical Norrish-Yang cyclization. This method utilizes ultraviolet light to promote an intramolecular hydrogen abstraction and subsequent cyclization of an α-amino ketone precursor to form the 3-hydroxyazetidine ring. This reaction can be efficiently performed in a continuous-flow reactor, which allows for excellent control over the irradiation time and temperature, leading to high yields and reproducibility.

Experimental Protocol: Photochemical Flow Synthesis of 3-Hydroxyazetidines

  • A solution of the α-amino ketone starting material in a suitable solvent (e.g., acetonitrile) is pumped through a photoflow reactor equipped with a UV lamp.

  • The residence time in the reactor is controlled by the flow rate, and the reaction is typically carried out at or near room temperature.

  • The product stream is collected, and the solvent is removed under reduced pressure to yield the crude 3-hydroxyazetidine, which can be further purified by chromatography if necessary.

Causality and Experimental Choices:

  • The Norrish-Yang reaction is a powerful tool for the formation of four-membered rings.

  • Flow photochemistry provides a significant advantage over batch processes by ensuring uniform irradiation of the reaction mixture, which minimizes the formation of byproducts and allows for safe and scalable production.

  • The choice of solvent is important to ensure the solubility of the starting material and to minimize side reactions.

Trustworthiness and Self-Validation:

The progress of the reaction can be monitored by online analytical techniques or by analyzing collected fractions by HPLC or GC-MS. The structure of the final product can be confirmed by spectroscopic methods.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey StepsAdvantagesDisadvantagesScalability
From Epichlorohydrin (Hydrogenolysis) Epichlorohydrin, Benzyl/BenzhydrylamineRing-opening, cyclization, hydrogenolysisWell-established, high yields, readily available starting materialsRequires hydrogenation (safety, equipment), expensive catalystHigh
From Epichlorohydrin (Hydrogenation-Free) Epichlorohydrin, t-ButylamineCyclization, acetylation, deacetylationAvoids hydrogenation, uses cheaper reagentsMulti-step, potentially lower overall yieldHigh
Domino Synthesis (Batch/Flow) Epichlorohydrin, Secondary AminesDomino aminolysis/cyclizationSimplified procedure, rapid (especially in flow), good for library synthesisPrimarily for N-disubstituted derivatives (azetidinium salts)Moderate to High
From Amino Acids/Sugars Chiral precursors (e.g., D-glucose)Multi-step transformationsEnantioselectiveComplex, multi-step syntheses, may have lower overall yieldsLow to Moderate
Photochemical Synthesis (Flow) α-Amino ketonesNorrish-Yang cyclizationHigh efficiency, short reaction times, good functional group tolerance, scalableRequires specialized photochemical equipment, starting materials may not be readily availableModerate to High

Conclusion

The synthesis of 3-hydroxyazetidine derivatives can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical approach starting from epichlorohydrin remains the most common and industrially viable route, with both hydrogenation-dependent and hydrogenation-free variations.[2][7] For the rapid synthesis of analogs, the domino reaction in a flow system presents an attractive option.[8] When enantiopurity is paramount, starting from the chiral pool is a logical, albeit often more complex, strategy.[9] Finally, photochemical methods are emerging as a powerful and efficient tool for the construction of the 3-hydroxyazetidine core, particularly with the advent of flow chemistry. The selection of the most appropriate synthetic route will ultimately depend on the specific target molecule, the desired scale of the synthesis, the available resources, and the importance of stereochemical control.

References

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Hydroxyazetidine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). American Chemical Society.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (2013). Google Patents.
  • 1-N-Boc-3-hydroxyazetidine synthesis. (n.d.). ChemicalBook.
  • 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. (2025). ResearchGate.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. (n.d.). Baxendale Group - Durham University.
  • An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine. (n.d.). Benchchem.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents.
  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.

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The Strategic Advantage of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the architectural design of small molecules plays a pivotal role in determining their efficacy, selectivity, and overall viability as drug candidates. Among the myriad of scaffolds available to medicinal chemists, strained four-membered rings, particularly azetidine derivatives, have garnered significant attention for their ability to impart unique and advantageous properties to bioactive compounds. This guide provides an in-depth technical analysis of a key building block, Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate , and its application in drug discovery, with a particular focus on the development of Janus kinase (JAK) inhibitors. Through a detailed case study of Baricitinib, we will objectively compare the performance of this azetidine scaffold with alternative structures, supported by experimental data and synthetic protocols.

The Rise of Azetidines: A Scaffold of Choice for Modulating Physicochemical Properties

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a unique combination of structural rigidity and three-dimensionality.[1][2] Compared to more flexible acyclic linkers or larger heterocyclic systems like pyrrolidine and piperidine, the inherent ring strain of azetidine (approximately 25.4 kcal/mol) influences bond angles and conformational preferences, which can be strategically exploited in drug design.[3] This conformational restriction can lead to a decrease in the entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity.[1]

Furthermore, the incorporation of an azetidine moiety can favorably modulate key physicochemical properties. Azetidine-containing compounds often exhibit a lower molecular weight and lipophilicity compared to their pyrrolidine or piperidine counterparts, which can contribute to improved solubility, metabolic stability, and pharmacokinetic profiles.[2][4]

Table 1: Comparative Physicochemical Properties of Saturated Heterocyclic Scaffolds

ScaffoldMolecular Weight ( g/mol )Calculated logP (clogP)Key Structural Features
Azetidine57.09-0.12High ring strain, rigid, compact 3D structure
Pyrrolidine71.120.35Lower ring strain, more flexible than azetidine
Piperidine85.150.84Low ring strain, flexible chair/boat conformations

This strategic use of the azetidine scaffold is exemplified in the development of Baricitinib, a potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of rheumatoid arthritis.[5]

Case Study: Baricitinib and the Critical Role of the 3-Cyano-3-hydroxyazetidine Moiety

Baricitinib's structure features a central pyrrolo[2,3-d]pyrimidine core connected to a pyrazole ring, which in turn is substituted with a 1-(ethylsulfonyl)azetidin-3-yl]acetonitrile moiety.[5] This crucial side chain is constructed from this compound and its precursors.

The rationale for incorporating the 3-substituted azetidine ring in Baricitinib lies in its ability to optimally position the cyano group for key interactions within the ATP-binding site of the JAK enzymes. Structure-activity relationship (SAR) studies have demonstrated that the rigid azetidine scaffold helps to correctly orient the nitrile group, which is a key pharmacophore, while the ethylsulfonyl group enhances potency and selectivity.

Synthesis of the Key Azetidine Intermediate and Baricitinib

The synthesis of Baricitinib relies on the strategic construction of the azetidine-containing side chain. A common route involves the preparation of tert-butyl 3-oxoazetidine-1-carboxylate as a key precursor.

Experimental Protocol 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate

Objective: To synthesize the ketone precursor required for the introduction of the cyano and hydroxyl groups.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Dichloromethane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • Dess-Martin periodinane (or other suitable oxidizing agent)

Procedure:

  • Debenzylation: To a solution of 1-benzhydrylazetidin-3-ol in methanol or ethanol, add a catalytic amount of 10% Pd/C.

  • Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate to obtain crude 3-hydroxyazetidine.

  • Boc Protection: Dissolve the crude 3-hydroxyazetidine in dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine.

  • Stir the reaction at room temperature until the formation of tert-butyl 3-hydroxyazetidine-1-carboxylate is complete.

  • Oxidation: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane, add Dess-Martin periodinane portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

The resulting ketone is then converted to the target building block, this compound.

Experimental Protocol 2: Synthesis of this compound

Objective: To introduce the key cyano and hydroxyl functionalities onto the azetidine ring.

Materials:

  • Tert-butyl 3-oxoazetidine-1-carboxylate

  • Acetone cyanohydrin or Trimethylsilyl cyanide (TMSCN)

  • A catalytic amount of a weak base (e.g., triethylamine or potassium carbonate)

  • A suitable solvent (e.g., dichloromethane or isopropanol)

Procedure:

  • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in the chosen solvent.

  • Add the cyanating agent (acetone cyanohydrin or TMSCN) and the catalytic base.

  • Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.

  • Carefully quench the reaction with an aqueous solution.

  • Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to yield this compound.

This intermediate is then further elaborated to form the acetonitrile side chain of Baricitinib.

Experimental Protocol 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (Core of Baricitinib Side Chain)

Objective: To construct the key side chain for subsequent coupling to the pyrazole core of Baricitinib.

Materials:

  • This compound

  • Reagents for dehydration (e.g., Burgess reagent or Martin sulfurane) to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent for Boc deprotection

  • Ethanesulfonyl chloride

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • A suitable solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Dehydration: Treat this compound with a dehydrating agent to form the exocyclic double bond of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

  • Boc Deprotection: Remove the Boc protecting group using TFA or HCl to yield 2-(azetidin-3-ylidene)acetonitrile.

  • Sulfonylation: React the deprotected amine with ethanesulfonyl chloride in the presence of a base to afford 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

  • Michael Addition: The final step in constructing the Baricitinib side chain involves a Michael addition of the pyrazole core to the electron-deficient double bond of the azetidine intermediate. This reaction is typically carried out in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6]

Visualizing the Synthetic Pathway

Synthesis_Pathway A 1-Benzhydrylazetidin-3-ol B Tert-butyl 3-hydroxyazetidine-1-carboxylate A->B Debenzylation, Boc Protection C Tert-butyl 3-oxoazetidine-1-carboxylate B->C Oxidation D This compound C->D Cyanation E Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate D->E Dehydration F 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile E->F Boc Deprotection, Sulfonylation G Baricitinib Core F->G Michael Addition

Caption: Synthetic pathway to the core of Baricitinib.

Comparative Performance: Why the 3-Cyano-3-hydroxyazetidine Scaffold Excels

The choice of the 3-cyano-3-hydroxyazetidine moiety in Baricitinib was not arbitrary. SAR studies on related JAK inhibitors have explored variations in the small heterocyclic ring.

  • Azetidine vs. Pyrrolidine and Piperidine: While pyrrolidine and piperidine are also common scaffolds in drug discovery, their increased flexibility can lead to a loss of potency due to a higher entropic penalty upon binding.[4] The rigidity of the azetidine ring in Baricitinib helps to pre-organize the molecule in a conformation favorable for binding to the JAK kinase domain.[2]

  • The Role of the Cyano and Hydroxyl Groups: The 3-cyano-3-hydroxy substitution pattern is crucial. The cyano group is a key pharmacophoric element that forms important interactions within the active site. The hydroxyl group, present in the intermediate, is a versatile handle for further chemical transformations, such as the dehydration step to introduce the reactive methylene group for the Michael addition.

While direct, head-to-head comparative data for compounds synthesized with this compound versus analogous building blocks is not extensively published in the public domain, the clinical success of Baricitinib serves as a powerful testament to the effectiveness of this specific scaffold. The high potency and selectivity of Baricitinib for JAK1 and JAK2 are, in part, attributed to the precise spatial arrangement of the key interacting groups, a feature directly influenced by the rigid azetidine core.

Alternative Scaffolds and Their Limitations

While the azetidine scaffold has proven highly effective, medicinal chemists have explored other options in the design of kinase inhibitors.

  • Pyrrolidine-based Analogs: In some cases, replacing the azetidine with a pyrrolidine ring has been investigated. However, this often leads to a decrease in potency, likely due to the increased conformational flexibility of the five-membered ring.[4]

  • Acyclic Linkers: While simpler to synthesize, acyclic linkers lack the conformational constraint of the azetidine ring, which can result in a significant loss of binding affinity.

The unique combination of rigidity, compact size, and the ability to introduce key functional groups with precise stereochemical control makes this compound a superior building block for the design of potent and selective kinase inhibitors like Baricitinib.

Conclusion: A Strategically Sound Building Block for Future Drug Discovery

This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its application in the synthesis of Baricitinib highlights the strategic advantages of employing a conformationally constrained azetidine scaffold to achieve high potency and selectivity. The unique 3-cyano-3-hydroxy substitution pattern provides a key pharmacophoric element and a versatile synthetic handle for further molecular elaboration. As the demand for novel and highly specific therapeutics continues to grow, the strategic incorporation of such well-designed building blocks will undoubtedly play a crucial role in the successful discovery and development of the next generation of medicines.

References

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Navigating the Challenges of a Strained Spirocyclic Precursor: A Comparative Guide to 1-Boc-3-cyano-3-hydroxyazetidine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a multi-step synthesis. The azetidine motif, a strained four-membered nitrogen-containing heterocycle, has garnered significant interest for its ability to impart unique conformational rigidity and improved physicochemical properties to bioactive molecules.[1] Among the array of functionalized azetidines, 1-Boc-3-cyano-3-hydroxyazetidine has emerged as a promising precursor for the construction of complex spirocyclic architectures, particularly spiro[azetidine-3,3'-oxindoles]. However, its utility is not without limitations. This guide provides an in-depth analysis of the challenges associated with the use of 1-Boc-3-cyano-3-hydroxyazetidine, offering a comparative perspective against alternative synthetic strategies and furnishing experimental insights to inform judicious application in complex synthetic endeavors.

The Allure and Inherent Challenges of a Trifunctionalized Azetidine

1-Boc-3-cyano-3-hydroxyazetidine presents an attractive combination of functionalities within a compact, strained ring system. The Boc-protecting group offers stability under a range of conditions and allows for facile deprotection.[2][] The hydroxyl and cyano groups at the C3 position provide a latent carbonyl and a nucleophilic nitrogen source, respectively, making it a conceptually elegant precursor for spirocyclization.

However, the very features that make this molecule attractive also contribute to its limitations. The high ring strain of the azetidine core influences its reactivity, and the cyanohydrin moiety is susceptible to decomposition under both acidic and basic conditions. Understanding these limitations is crucial for troubleshooting and optimizing synthetic routes.

Stability and Decomposition Pathways: The Achilles' Heel

The primary limitation of 1-Boc-3-cyano-3-hydroxyazetidine lies in the stability of the cyanohydrin functional group. Cyanohydrins are known to be in equilibrium with their corresponding ketones or aldehydes and cyanide.[4] This equilibrium can be shifted under various reaction conditions, leading to decomposition of the starting material and the formation of unwanted byproducts.

Under Basic Conditions: The presence of a base can promote a retro-Strecker-type reaction, leading to the elimination of cyanide and the formation of 1-Boc-3-azetidinone. This decomposition pathway not only consumes the desired starting material but also introduces a reactive ketone into the reaction mixture, which can lead to a cascade of side reactions. Furthermore, basic conditions can facilitate epimerization at the C3 position if other substituents are present.[5]

Under Acidic Conditions: Acidic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide. While this can be a desired transformation in some cases, it represents a loss of the key functionality required for certain spirocyclization strategies. Additionally, strong acidic conditions can lead to the cleavage of the Boc-protecting group, exposing the secondary amine and potentially leading to undesired polymerization or side reactions.

Thermal Instability: While specific data on the thermal decomposition of 1-Boc-3-cyano-3-hydroxyazetidine is scarce, cyanohydrins, in general, can be thermally labile.[4] High reaction temperatures may promote the retro-Strecker reaction or other fragmentation pathways.

Comparative Analysis: Alternatives to 1-Boc-3-cyano-3-hydroxyazetidine

The limitations of 1-Boc-3-cyano-3-hydroxyazetidine have prompted the exploration of alternative building blocks and synthetic strategies for the construction of spiro[azetidine-3,3'-oxindoles] and related structures.

Precursor/MethodAdvantagesLimitationsRepresentative Yields
1-Boc-3-cyano-3-hydroxyazetidine Convergent approach; readily available starting materials.Prone to retro-Strecker decomposition; sensitive to acidic and basic conditions.Variable; can be low due to decomposition.
1-Boc-3-azetidinone Commercially available; direct precursor to the spiro-center.Can be prone to self-condensation; may require harsh reaction conditions.60-80% for spirocyclization.[6]
Diazo-isatin and N-H Insertion High yields and enantioselectivity possible with appropriate catalysts.[7][8]Requires synthesis of diazo compounds; potential for side reactions with the diazo group.70-92% for spirocyclic azetidines.[7]
Intramolecular Cyclization of γ-amino halides/alcohols Classical and well-established method.Can be low-yielding due to competing elimination reactions; requires multi-step synthesis of the acyclic precursor.[1]Generally moderate.

Experimental Insights and Strategic Recommendations

When considering the use of 1-Boc-3-cyano-3-hydroxyazetidine in a multi-step synthesis, the following experimental considerations are crucial:

  • Reaction Conditions: Mild reaction conditions are paramount. Avoid strong acids and bases, and screen for neutral or weakly acidic/basic conditions where possible.

  • Temperature Control: Maintain low reaction temperatures to minimize thermal decomposition.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation and other side reactions.

  • Careful Workup: Quench reactions carefully to avoid exposure to harsh pH conditions during workup and purification.

  • Alternative Strategies: If decomposition proves to be a persistent issue, consider alternative precursors such as 1-Boc-3-azetidinone or a strategy involving diazo compounds, which may offer higher yields and fewer side reactions for the desired spirocyclization.

A notable example of the limitations of Boc-protected precursors can be found in the synthesis of spiro-oxindole-δ-lactams, where attempts to use N-Boc-imine derivatives did not yield the desired products.[9] This highlights the importance of carefully considering the compatibility of protecting groups and reaction conditions.

Visualizing the Synthetic Landscape

To better understand the synthetic choices, the following diagrams illustrate the key transformations and potential pitfalls.

Synthesis_Pathways cluster_0 1-Boc-3-cyano-3-hydroxyazetidine Route cluster_1 Alternative Routes A 1-Boc-3-cyano-3-hydroxyazetidine B Spiro[azetidine-3,3'-oxindole] A->B Desired Spirocyclization (Mild Conditions) C 1-Boc-3-azetidinone (Decomposition) A->C Retro-Strecker (Base) D Hydrolyzed Nitrile A->D Hydrolysis (Acid) E 1-Boc-3-azetidinone G Spiro[azetidine-3,3'-oxindole] E->G Direct Spirocyclization F Diazo-isatin F->G N-H Insertion/ Cyclization

Figure 1. Comparative synthetic pathways for spiro[azetidine-3,3'-oxindoles].

Conclusion

1-Boc-3-cyano-3-hydroxyazetidine is a synthetically useful building block for the construction of spirocyclic azetidines. Its trifunctional nature offers a convergent and potentially elegant route to complex molecular architectures. However, its application is tempered by the inherent instability of the cyanohydrin moiety, which can lead to decomposition and diminished yields under both acidic and basic conditions. A thorough understanding of these limitations, coupled with careful optimization of reaction conditions, is essential for its successful implementation. For many applications, alternative precursors such as 1-Boc-3-azetidinone or strategies involving diazo compounds may offer a more robust and higher-yielding approach. By carefully weighing the advantages and disadvantages of each synthetic route, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery of novel therapeutic agents.

Experimental Protocols

Representative Protocol for Spirocyclization using 1-Boc-3-azetidinone (Alternative to 1-Boc-3-cyano-3-hydroxyazetidine):

This protocol is a generalized representation and may require optimization for specific substrates.

  • Reaction Setup: To a solution of isatin or a substituted isatin (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol) is added a secondary amine (e.g., pyrrolidine, 1.1 eq.) and 1-Boc-3-azetidinone (1.2 eq.).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired spiro[azetidine-3,3'-oxindole].

References

  • Dou, H., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • Dou, H., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]

  • Various Authors. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC. [Link]

  • Various Authors. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health. [Link]

  • Filatov, V., et al. (2020). Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction: cis- or trans-diastereoselectivity with different addition modes. ResearchGate. [Link]

  • Sathish, K., et al. (2025). Synthesis of Spiro Pyrazolone-Oxindole and Bicyclic Pyrazolone Derivatives via Solvent-Dependent Regioselective Aza-1,4/1,6-Michael and Intramolecular Cycloaddition under Catalyst-Free Conditions. ResearchGate. [Link]

  • Various Authors. (2025). Regioselective Epimerization of cis-3-Amino-4-oxo-azetidine-2-sulfonic Acid and Synthesis of Monocyclic ??-Lactams. ResearchGate. [Link]

  • Various Authors. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • PubChem. (2025). 1-Boc-3-cyanoazetidine. National Institutes of Health. [Link]

  • Various Authors. (2025). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Organic Chemistry Portal. (2025). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Google Patents. (2025). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Various Authors. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Various Authors. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Various Authors. (2025). Construction of Spiro[pyrrolidine-3,3′-oxindoles] — Recent Applications to the Synthesis of Oxindole Alkaloids. ResearchGate. [Link]

  • Various Authors. (2025). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. [Link]

  • Various Authors. (2025). Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine. PubMed Central. [Link]

  • Various Authors. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • PubChem. (2025). 1-Boc-3-cyanoazetidine. National Institutes of Health. [Link]

  • Reddit. (2024). Cyanohydrin stability on GC. Reddit. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (CAS No. 1493737-08-8). As a cyanohydrin derivative of a Boc-protected azetidine, this compound presents a unique combination of chemical properties that demand rigorous adherence to specialized waste management procedures. The primary directive is to treat this substance and all associated materials as acute, hazardous cyanide-containing chemical waste . The potential for this compound to release highly toxic hydrogen cyanide (HCN) gas under improper conditions necessitates a safety-first approach.

Part 1: Hazard Assessment & Chemical Profile

Understanding the molecular structure is paramount to appreciating the associated risks. This compound is a cyanohydrin. Cyanohydrins can exist in equilibrium with their corresponding ketone and hydrogen cyanide, a process that can be accelerated by changes in pH, temperature, or the presence of moisture[1]. The nitrile (-CN) group is the primary source of toxicity.

Key Causality: The most significant and immediate danger is the potential for the release of hydrogen cyanide gas if the compound comes into contact with acids[2][3]. Furthermore, the compound itself is classified as harmful if swallowed and a serious eye and skin irritant. It is also recognized as being toxic to aquatic life with long-lasting effects, mandating that it must not enter drains or waterways[4][5][6].

Chemical Profile
IUPAC Name This compound
CAS Number 1493737-08-8[7]
Molecular Formula C₉H₁₄N₂O₃[7]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[4][8]
Primary Risk Acute toxicity . Potential for rapid release of hydrogen cyanide (HCN) gas upon contact with acids.

Part 2: Pre-Disposal Operations: Safety & Handling

Proper handling is the first step in safe disposal. All operations involving this compound must be conducted with an awareness of its hazards.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[9].

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. Contaminated gloves must be disposed of as hazardous waste[3].

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, wear impervious clothing[4][9].

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols[2][4][10].

Engineering Controls & Incompatible Materials
  • Chemical Fume Hood: Always handle this compound inside a certified laboratory chemical fume hood to ensure adequate ventilation and containment[2].

  • Segregation: Establish a designated area within the fume hood for working with this compound. This area must be kept free of incompatible materials[2].

  • Incompatible Materials:

    • Strong Acids: Absolutely critical to avoid. Contact will liberate highly toxic HCN gas[3][4][11].

    • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions[5][11].

    • Strong Bases/Alkalis: While used in some cyanide neutralization procedures, uncontrolled mixing with strong bases should be avoided as it can affect compound stability[4].

    • Heat: Avoid exposure to high heat, which can accelerate decomposition and HCN release[1][12].

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step is built upon the previous one to ensure a closed loop of safety from the point of use to final disposal.

Step 1: Waste Segregation (The Critical First Step)

  • Action: Designate a specific, sealed, and clearly labeled hazardous waste container solely for "Cyanide-Containing Waste."

  • Causality: This is the most crucial control measure. It prevents the accidental mixing of cyanide waste with other chemical streams, particularly acidic waste, which would generate HCN gas[2][3]. The label must be unambiguous.

Step 2: Waste Collection

  • Unused or Waste Compound (Solid): Carefully transfer the solid material into the designated cyanide waste container using non-metallic utensils[13]. Minimize dust generation.

  • Contaminated Labware (e.g., vials, flasks): Rinse glassware that has come into contact with the compound with a high pH solution (e.g., pH 10 buffer or a dilute bleach solution) inside a chemical fume hood. Collect this rinsate as liquid cyanide waste[3].

  • Contaminated Consumables (Gloves, Wipes, Absorbents): All disposable items that have touched the compound must be placed in a dedicated solid cyanide waste container or a sealed bag that is then placed into the main solid waste container[2].

Step 3: Container Management

  • Action: Keep the cyanide waste container tightly closed when not in use. Store it in a cool, dry, well-ventilated area, away from direct sunlight and heat sources[3][5].

  • Secondary Containment: The primary waste container must be stored within a larger, chemically resistant secondary container to contain any potential leaks[3].

  • Storage Location: The container must be stored in a designated and locked satellite accumulation area, physically separated from all acids[3][10].

Step 4: Final Disposal

  • Action: Once the container is full or ready for pickup, ensure the hazardous waste tag is fully and accurately completed. Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor.

  • Causality: This compound cannot be neutralized or disposed of through standard laboratory procedures. It requires specialized treatment, such as high-temperature incineration at a licensed facility, to ensure complete and safe destruction[5][10][14].

Disposal Workflow Diagram

G Disposal Workflow: this compound cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage & Final Disposal start Identify Waste Material (Solid, Liquid, or Contaminated Consumable) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Inside Chemical Fume Hood ppe->hood solid Solid Waste (Unused Compound, Wipes, Gloves) hood->solid Categorize Waste liquid Liquid Waste (Solutions, Rinsate) hood->liquid Categorize Waste solid_container Place in Labeled SOLID Cyanide Waste Container solid->solid_container liquid_container Place in Labeled LIQUID Cyanide Waste Container liquid->liquid_container seal Seal Container When Not in Use solid_container->seal liquid_container->seal storage Store in Secondary Containment Away From Acids seal->storage ehs Arrange Pickup by EH&S for Final Disposal storage->ehs warning CRITICAL WARNING: NEVER MIX WITH ACIDS Risk of Lethal HCN Gas! storage->warning

Caption: Decision workflow for the safe segregation and disposal of cyanide-containing waste.

Part 4: Emergency Procedures - Spill & Exposure Management

Immediate and correct response to an emergency is critical.

Spill Response Protocol
Spill ScenarioAction Steps
Small Spill (Inside Fume Hood) 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., diatomite, universal binder)[4][5]. 3. Carefully sweep the absorbed material into the designated SOLID cyanide waste container. 4. Decontaminate the spill surface first with a pH 10 buffer solution, then with a freshly prepared 10% bleach solution. Collect all cleaning materials as cyanide waste[2].
Large Spill (or any spill outside a fume hood) 1. EVACUATE the laboratory immediately. Alert others to leave the area[2][4]. 2. If safe to do so, close the laboratory doors to contain vapors. 3. Call your institution's emergency number and EH&S department immediately. Inform them of a cyanide compound spill [2]. 4. Do not attempt to clean the spill yourself. Await the arrival of the trained emergency response team.
First Aid & Exposure Response

Note: Any exposure to a cyanide-containing compound is a medical emergency. Do not wait for symptoms to develop[2].

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth resuscitation) and call for immediate medical assistance[4][5].

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention[5][10].

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5][10].

  • Ingestion: DO NOT INDUCE VOMITING . Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[4][10].

References

  • Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 . PubChem. [Link]

  • Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]

  • Safety Data Sheet (SDS) - BHT . HB Chemical. (2015). [Link]

  • acetone cyanohydrin - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • This compound [1493737-08-8] . Chemsigma. [Link]

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate - [B5483] . Synthonix. [Link]

  • Cyanides Storage, Handling and General Use Information . University of Windsor. [Link]

  • Safe Handling of Azides . University of Pittsburgh Environmental Health and Safety. (2013). [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines . Royal Society of Chemistry. (2021). [Link]

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate . Acros Pharmatech. [Link]

  • Toxicological Profile for Cyanide . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Acetone Cyanohydrin Acute Exposure Guideline Levels . National Center for Biotechnology Information (NCBI). [Link]

Sources

A Researcher's Guide to the Safe Handling of Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in medicinal chemistry, Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate holds significant promise. However, its unique structure, incorporating a reactive azetidine ring and a cyano group, necessitates a robust and informed approach to laboratory safety. This guide provides a detailed protocol for its handling, grounded in the principles of chemical safety and risk mitigation. The following procedures are based on the known hazards of analogous structures, including cyanide-containing compounds and other substituted azetidines, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Core Hazards

  • Cyanide-related Toxicity : The presence of a cyano (-CN) group is a significant safety consideration. Cyanide compounds can be highly toxic if ingested, inhaled, or absorbed through the skin.[1] A critical concern is the potential for the release of highly toxic hydrogen cyanide gas if the compound comes into contact with acids.[2]

  • Irritation : Azetidine derivatives are known to be potential irritants to the skin, eyes, and respiratory system.[3][4] The parent compound, azetidine, is classified as corrosive and can cause severe skin burns and eye damage.[4]

  • Acute Toxicity : A closely related compound, tert-Butyl 3-cyanoazetidine-1-carboxylate, is classified as harmful if swallowed and causes serious eye irritation.[5]

Given these potential hazards, a cautious and well-planned approach to handling is essential.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves is recommended.[1][2]Provides a robust barrier against skin contact and absorption, which is a potential route of exposure for cyanide compounds.[1] Double-gloving adds an extra layer of protection in case of a tear or puncture in the outer glove.[1]
Eye and Face Protection Chemical safety goggles in combination with a face shield.[1][2][3]Protects against splashes and potential vapors that could cause severe eye irritation or be absorbed through the eyes.[1] A face shield offers broader protection for the entire face.[3]
Body Protection A laboratory coat and, for larger quantities or when there is a significant risk of splashing, a chemical-resistant apron.[1]Prevents contamination of personal clothing and skin.[3]
Respiratory Protection All handling must be conducted within a certified chemical fume hood.[1][2][3]Minimizes the risk of inhaling hazardous vapors or potential aerosols.[1][3] This is especially critical to prevent exposure to any potential outgassing of hydrogen cyanide.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for minimizing risk. The following protocol outlines the key steps for the safe handling of this compound.

A. Pre-Handling Preparations:

  • Work Area Designation : Cordon off a specific area within a certified chemical fume hood for the handling of this compound.[2]

  • Emergency Equipment Check : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Kit Availability : Have a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and a designated, sealed waste container readily available.[3]

  • Avoid Incompatibilities : Keep strong acids, alkalis, and strong oxidizing/reducing agents away from the work area to prevent hazardous reactions.[5]

B. Handling the Compound:

  • Don Appropriate PPE : Before handling, put on all the required personal protective equipment as detailed in the table above.

  • Careful Transfer : When transferring the solid compound, use appropriate tools (e.g., spatula, weighing paper) to avoid generating dust.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Maintain Ventilation : Always keep the sash of the chemical fume hood at the lowest practical height.

C. Post-Handling Procedures:

  • Decontamination : Thoroughly clean the work area with a suitable solvent, followed by soap and water.

  • Waste Segregation : Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[2]

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[5]

Diagram of the Handling Workflow

Handling_Workflow cluster_prep A. Pre-Handling Preparations cluster_handling B. Handling the Compound cluster_post C. Post-Handling Procedures prep1 Designate Work Area in Fume Hood prep2 Verify Emergency Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 prep4 Remove Incompatible Chemicals prep3->prep4 handle1 Don Full PPE prep4->handle1 handle2 Transfer Solid Carefully handle1->handle2 handle3 Prepare Solutions Gently handle2->handle3 handle4 Maintain Fume Hood Sash Position handle3->handle4 post1 Decontaminate Work Surface handle4->post1 post2 Segregate Hazardous Waste post1->post2 post3 Thorough Hand Washing post2->post3 Disposal_Process start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No storage Store in Designated Secondary Containment solid_waste->storage liquid_waste->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.